m-PEG18-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H76O20 |
|---|---|
Molecular Weight |
853.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C38H76O20/c1-41-4-5-43-8-9-45-12-13-47-16-17-49-20-21-51-24-25-53-28-29-55-32-33-57-36-37-58-35-34-56-31-30-54-27-26-52-23-22-50-19-18-48-15-14-46-11-10-44-7-6-42-3-2-38(39)40/h2-37H2,1H3,(H,39,40) |
InChI Key |
CKKIYTFIZBKFPB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of m-PEG18-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of methoxy-polyethylene glycol-acid with 18 PEG units (m-PEG18-acid). This document is intended for researchers, scientists, and professionals in the field of drug development who utilize PEGylation technologies. The guide details the molecular characteristics, solubility, and acidity of this compound, and provides standardized experimental protocols for their determination.
Core Physicochemical Properties
This compound is a heterobifunctional polyethylene glycol (PEG) derivative that possesses a methoxy group at one terminus and a carboxylic acid group at the other. This structure imparts both hydrophilicity, due to the repeating ethylene glycol units, and a reactive handle for conjugation, via the terminal carboxyl group. These properties make it a valuable tool in bioconjugation, drug delivery, and surface modification.[1][2]
Molecular and Physical Characteristics
The fundamental properties of this compound are summarized in the table below. These values are crucial for stoichiometric calculations in conjugation reactions and for the overall characterization of PEGylated molecules.
| Property | Value | Reference |
| Molecular Formula | C40H80O21 | |
| Molecular Weight | 897.05 g/mol | |
| Purity | ≥95% | |
| Physical Form | White to off-white solid or viscous liquid | [3] |
| Storage Temperature | -20°C, desiccated | [3][4] |
Solubility
-
Water
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
To ensure optimal handling, it is recommended to prepare a stock solution in a dry, water-miscible organic solvent such as DMSO or DMF.
Acidity (pKa)
The carboxylic acid terminus of this compound allows for the deprotonation of the acidic proton, enabling its function as a weak acid. The pKa of a terminal carboxylic acid on a long-chain polyethylene glycol is influenced by the polymer chain. While the precise pKa for this compound has not been empirically determined in the available literature, the pKa of terminal carboxylic acids on proteins and peptides is typically in the range of 3.3 to 4.2. For similar PEG-carboxylic acid molecules, the pKa is generally expected to be in the range of 4-5. This acidity is a critical parameter for optimizing conjugation reactions, particularly those involving carbodiimide chemistry.
Experimental Protocols
The following section details standardized methodologies for the determination of key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of this compound using potentiometric titration.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.15 M Potassium Chloride (KCl) solution
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of this compound in deionized water.
-
Ionic Strength Adjustment: Add KCl solution to the sample to maintain a constant ionic strength of 0.15 M throughout the titration.
-
Acidification: Acidify the sample solution to approximately pH 2.0 by adding 0.1 M HCl.
-
Titration: Titrate the acidic solution with 0.1 M NaOH, adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding.
-
Endpoint Determination: Continue the titration until the pH reaches approximately 12.0.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Qualitative Solubility Assessment
This protocol provides a method for the qualitative determination of the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, DMF, DCM, ethanol)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Add a small, known amount of this compound (e.g., 10 mg) to a clear vial.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the vial.
-
Mixing: Vigorously mix the sample using a vortex mixer for 2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved solid particles. If the solid has dissolved, the compound is considered soluble at that concentration.
-
Centrifugation (if necessary): If the solution appears cloudy or contains suspended particles, centrifuge the vial at high speed for 5 minutes.
-
Final Assessment: Observe the vial for any pellet formation. The absence of a pellet indicates complete dissolution.
Bioconjugation Workflow
This compound is frequently utilized in bioconjugation to link therapeutic agents or imaging labels to biomolecules such as proteins, peptides, or antibodies. The most common approach involves the activation of the terminal carboxylic acid group using carbodiimide chemistry, followed by reaction with a primary amine on the target molecule to form a stable amide bond.
EDC/NHS Coupling Reaction Workflow
The following diagram illustrates the experimental workflow for the conjugation of this compound to an amine-containing molecule using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Caption: EDC/NHS bioconjugation workflow with this compound.
References
An In-depth Technical Guide to m-PEG18-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-18-acid (m-PEG18-acid), a bifunctional linker widely utilized in the field of bioconjugation and drug delivery. This document details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it outlines a standard experimental protocol for its activation and subsequent conjugation to amine-containing biomolecules, a critical process in the development of advanced therapeutics.
Core Properties of this compound
The defining feature of this compound is its linear chain of 18 ethylene glycol units, which imparts hydrophilicity and biocompatibility to the molecules it is conjugated to. One terminus of the PEG chain is capped with a chemically inert methoxy group, while the other end features a reactive carboxylic acid group. This carboxylic acid can be readily activated to form a stable amide bond with primary amines, such as those found on the surface of proteins and peptides.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C40H80O21 | [1] |
| Molecular Weight | 897.05 g/mol | [1] |
| Purity | 95%~99% | [1] |
Chemical Structure of this compound
The chemical structure of this compound consists of a methoxy group (CH3O-), followed by 18 repeating ethylene glycol units (-CH2CH2O-), and terminating with a carboxylic acid group (-COOH). This structure is critical to its function as a hydrophilic linker.
Caption: Chemical structure of this compound.
Experimental Protocols: Activation and Bioconjugation
The utility of this compound in drug development hinges on its ability to be covalently attached to biomolecules. This process typically involves a two-step procedure: the activation of the terminal carboxylic acid, followed by its reaction with an amine-containing molecule.
Activation of this compound
The carboxylic acid group of this compound is commonly activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a more reactive NHS ester that is susceptible to nucleophilic attack by primary amines.
Bioconjugation to a Protein
The activated m-PEG18-NHS ester can then be reacted with a protein or other biomolecule containing accessible primary amine groups (e.g., the side chain of lysine residues). This results in the formation of a stable amide bond, covalently linking the PEG chain to the biomolecule.
The following diagram illustrates the general workflow for the activation of this compound and its subsequent conjugation to a protein.
Caption: General workflow for this compound bioconjugation.
Logical Relationship of Reactants and Products
The core chemical transformation in the bioconjugation process is the conversion of the carboxylic acid to a stable amide linkage. The following diagram illustrates the logical relationship between the key reactants and the final product.
Caption: Reactant to product flow in PEGylation.
References
Solubility of m-PEG18-acid: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of methoxy-polyethylene glycol 18-acid (m-PEG18-acid) in aqueous and organic solvents.
Methoxy-polyethylene glycol 18-acid (this compound) is a heterobifunctional polymer exhibiting amphiphilic properties, rendering it a valuable tool in bioconjugation, drug delivery, and surface modification. Its solubility is a critical parameter for its application, influencing formulation, reactivity, and bioavailability. This guide provides a comprehensive overview of the solubility of this compound, including quantitative data, experimental protocols for solubility determination, and a discussion of the factors influencing its behavior in various solvent systems.
Core Concepts: Structure and Solubility
The solubility of this compound is dictated by its distinct molecular structure. The molecule consists of a hydrophilic polyethylene glycol (PEG) chain of 18 ethylene oxide units, which is responsible for its aqueous solubility. This PEG chain is capped at one end with a methoxy group, rendering it monofunctional and preventing cross-linking reactions. The other terminus features a carboxylic acid group, a polar functional group that can participate in hydrogen bonding and also allows for covalent attachment to other molecules. This combination of a hydrophilic polymer chain and a polar functional group generally results in good solubility in polar solvents.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, data from structurally similar m-PEG-acid compounds and general technical data sheets provide a strong indication of its solubility profile. The following table summarizes the available quantitative and qualitative solubility information for m-PEG-acid compounds in a range of common aqueous and organic solvents.
| Solvent | Type | Solubility of m-PEG-acid Compounds | Reference |
| Aqueous Solvents | |||
| Water | Protic, Polar | Soluble; 10 mg/mL for general m-PEG-COOH | [1] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Expected to be soluble, similar to water. | |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble; 10 mg/mL for general m-PEG-COOH; 100 mg/mL for m-PEG24-acid | [1][2] |
| Dimethylformamide (DMF) | Aprotic, Polar | Soluble | [3] |
| Methanol | Protic, Polar | Expected to be soluble. | |
| Ethanol | Protic, Polar | Soluble | [] |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Soluble | |
| Chloroform | Aprotic, Nonpolar | Soluble; 10 mg/mL for general m-PEG-COOH | |
| Acetone | Aprotic, Polar | Expected to be soluble. | |
| Acetonitrile | Aprotic, Polar | Expected to be soluble. | |
| Tetrahydrofuran (THF) | Aprotic, Polar | Expected to be soluble. | |
| Toluene | Nonpolar | Poorly soluble to insoluble. | |
| Hexane | Nonpolar | Insoluble. |
Note: The solubility of this compound may vary depending on factors such as temperature, pH (for aqueous solutions), and the presence of other solutes. The provided data should be considered as a general guideline.
Factors Influencing Solubility
The solubility of this compound is a multifactorial property influenced by:
-
Solvent Polarity: As a polar molecule, this compound exhibits higher solubility in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility generally decreases as the polarity of the solvent decreases.
-
pH of Aqueous Solutions: The carboxylic acid terminus of this compound has a pKa value typically in the range of 3-4. At pH values above the pKa, the carboxylic acid group will be deprotonated to form a carboxylate anion, which is more soluble in water due to ion-dipole interactions. Conversely, at pH values below the pKa, the carboxylic acid will be in its protonated, less soluble form.
-
Temperature: For most solid solutes, solubility increases with temperature. This is generally true for m-PEG-acid compounds in most solvents.
-
PEG Chain Length: While the focus of this guide is this compound, it is important to note that the length of the PEG chain can influence solubility. Generally, longer PEG chains lead to increased water solubility.
Experimental Protocols for Solubility Determination
A precise determination of this compound solubility in a specific solvent system requires a systematic experimental approach. The following protocol outlines a general method for determining the equilibrium solubility.
Equilibrium Solubility Determination Protocol
This method involves preparing a saturated solution of this compound and quantifying the concentration of the dissolved solute in the supernatant.
Materials:
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)) or another suitable analytical instrument.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume or weight of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter (compatible with the solvent) to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility readings.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100 mL.
-
Visualizations
Logical Relationship of this compound Solubility
The following diagram illustrates the general relationship between solvent polarity and the solubility of this compound.
Caption: Relationship between solvent polarity and this compound solubility.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
References
Navigating the Stability of m-PEG18-acid: A Technical Guide for Researchers
An in-depth exploration of the chemical stability of methoxy(polyethylene glycol)18-acid under varying pH and temperature conditions, providing critical insights for its application in research, drug development, and bioconjugation.
Executive Summary
Methoxy(polyethylene glycol)18-acid (m-PEG18-acid) is a valuable bifunctional linker widely employed in the fields of drug delivery, bioconjugation, and surface modification. Its utility is intrinsically linked to its chemical stability under diverse experimental and physiological conditions. This technical guide provides a comprehensive overview of the stability of this compound, with a focus on the impact of pH and temperature. The primary degradation pathway for the polyethylene glycol (PEG) backbone is through oxidative processes, while the terminal carboxylic acid group itself is highly stable. Understanding these stability characteristics is paramount for ensuring the integrity and efficacy of this compound conjugates in their intended applications.
Chemical Structure and Inherent Stability
The structure of this compound consists of a methoxy-terminated polyethylene glycol chain of 18 ethylene oxide units, capped with a carboxylic acid functional group. The core of its stability lies in the ether linkages of the PEG backbone, which are generally resistant to hydrolysis under both acidic and basic conditions. However, these ether linkages are susceptible to oxidative degradation, a key consideration for long-term storage and in applications where the molecule may be exposed to oxidizing agents. The terminal carboxylic acid is a stable functional group under a wide range of pH and temperature conditions.
Impact of pH on Stability
The stability of the PEG backbone of this compound is largely independent of pH in the absence of oxidizing agents. The ether linkages are not readily hydrolyzed. However, extreme pH conditions can potentially influence the rate of oxidative degradation if oxidizing species are present.
The primary influence of pH is on the protonation state of the terminal carboxylic acid group. At pH values below its pKa (typically around 3-4), the carboxylic acid will be protonated (-COOH), while at pH values above the pKa, it will be deprotonated (-COO-). This change in ionization state does not impact the stability of the molecule itself but is a critical factor for its reactivity in conjugation reactions.
Impact of Temperature on Stability
Elevated temperatures can accelerate the degradation of this compound, primarily through the potentiation of oxidative pathways. In the presence of oxygen, higher temperatures can lead to the formation of reactive oxygen species (ROS) that can attack the PEG backbone. For long-term storage, it is advisable to keep this compound at low temperatures, such as -20°C, to minimize thermal and oxidative degradation.
Oxidative Degradation: The Primary Pathway
The most significant degradation pathway for this compound is oxidative degradation of the polyethylene glycol backbone. This process can be initiated by factors such as heat, light, and the presence of transition metal ions. The degradation process is a complex chain reaction that can lead to the formation of various byproducts, including formaldehyde, formic acid, acetaldehyde, and glycolic acid.[1] The formation of these impurities can have significant implications for the quality and safety of products containing this compound.
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the expected stability based on the general properties of polyethylene glycols and their derivatives. The data should be considered as a general guideline, and it is highly recommended to perform specific stability studies for critical applications.
| Condition | pH | Temperature | Expected Stability of this compound | Potential Degradation Products |
| Acidic Hydrolysis | 1-3 | 25°C - 50°C | High | Minimal degradation of the PEG backbone. |
| Neutral Hydrolysis | 6-8 | 25°C - 50°C | Very High | Minimal degradation of the PEG backbone. |
| Basic Hydrolysis | 9-12 | 25°C - 50°C | High | Minimal degradation of the PEG backbone. |
| Oxidative Stress | Neutral | 25°C | Moderate | Formaldehyde, formic acid, acetaldehyde, glycolic acid.[1] |
| Thermal Stress | Neutral | > 50°C | Moderate to Low | Increased rate of oxidative degradation. |
| Long-term Storage | N/A | -20°C (solid) | Very High | Minimal degradation. |
| Long-term Storage | Neutral | 4°C (solution) | High | Slow oxidative degradation possible over time. |
Experimental Protocols
To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and determine the stability-indicating nature of the analytical method.
Forced Degradation Protocol
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Heating block or water bath
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.[2]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.[2]
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.[2]
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate the stock solution at 60°C in a sealed vial for 7 days.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample:
-
Dilute 1 mL of the stock solution with 1 mL of high-purity water and store at 4°C.
-
Stability-Indicating HPLC-CAD Method
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products. A Charged Aerosol Detector (CAD) is suitable for detecting non-chromophoric compounds like PEG.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to elute the polar this compound and any less polar degradation products. A starting point could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Nebulizer Gas (Nitrogen): As per manufacturer's recommendation.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Logical Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Potential Oxidative Degradation Pathway
Caption: Simplified oxidative degradation pathway of the PEG backbone.
Conclusion
The stability of this compound is a critical parameter for its successful application in various scientific disciplines. While the ether backbone is generally stable to hydrolysis across a wide pH range, it is susceptible to oxidative degradation, a process that can be accelerated by elevated temperatures. The terminal carboxylic acid group remains stable under typical experimental conditions. For researchers, scientists, and drug development professionals, a thorough understanding of these stability characteristics, coupled with robust analytical methods for monitoring degradation, is essential for ensuring the quality, efficacy, and safety of this compound and its conjugates. The experimental protocols and workflows provided in this guide offer a solid foundation for conducting comprehensive stability assessments.
References
The Pivotal Role of m-PEG18-acid in Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Discrete polyethylene glycol (PEG) linkers, particularly methoxy-terminated 18-unit PEG acid (m-PEG18-acid), have become indispensable tools in modern biomedical research. Their precisely defined length and chemical properties offer significant advantages in optimizing the delivery, stability, and therapeutic index of complex biologics and targeted therapies. This in-depth technical guide explores the core applications of this compound, providing a comprehensive overview of its use in bioconjugation, nanoparticle formulation, and as a critical component in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Enhancing Bioconjugation and Biotherapeutic Performance
The covalent attachment of PEG chains, or PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[1] The carboxylic acid terminus of this compound allows for its conjugation to primary amines on biomolecules, such as the lysine residues of proteins, forming stable amide bonds.
Key Advantages of this compound in Bioconjugation:
-
Improved Pharmacokinetics: The hydrophilic and flexible nature of the PEG chain increases the hydrodynamic radius of the conjugated molecule, which can reduce renal clearance and extend its plasma half-life.[2]
-
Reduced Immunogenicity: The PEG chain can shield epitopes on the protein surface from recognition by the immune system, potentially reducing the immunogenicity of the therapeutic.[2][]
-
Enhanced Stability: PEGylation can protect biomolecules from proteolytic degradation, leading to a longer circulating life and sustained therapeutic effect.[]
While specific quantitative data for this compound is often embedded within broader studies, the general trends observed with varying PEG linker lengths provide valuable insights.
| Property | Effect of Increasing PEG Linker Length | Rationale |
| Plasma Half-life | Generally increases | Increased hydrodynamic size reduces renal clearance. |
| In Vitro Cytotoxicity (for ADCs) | May decrease | Longer linkers can sometimes hinder access of the payload to its intracellular target. |
| In Vivo Efficacy | Often improves | Enhanced pharmacokinetic properties lead to greater accumulation at the target site. |
| Aggregation Propensity | Decreases | The hydrophilic PEG chain mitigates the aggregation of hydrophobic payloads. |
Surface Functionalization of Nanoparticles for Targeted Drug Delivery
This compound is extensively used for the surface functionalization of various nanoparticles, including liposomes, gold nanoparticles, and magnetic nanoparticles. This surface modification is crucial for improving their in vivo performance.
Workflow for Nanoparticle Surface Functionalization:
The general workflow involves activating the carboxylic acid group of this compound and then reacting it with amine groups present on the nanoparticle surface.
General workflow for nanoparticle surface functionalization with this compound.
Impact on Nanoparticle Properties:
| Parameter | Before PEGylation | After PEGylation with this compound | Rationale |
| Hydrodynamic Diameter | Varies | Increases | Addition of the PEG layer to the nanoparticle surface. |
| Zeta Potential | Varies (often highly charged) | Shifts towards neutral | Shielding of the surface charge by the neutral PEG chains. |
| Protein Adsorption | High | Significantly reduced | The hydrophilic PEG layer creates a steric barrier, preventing opsonization. |
| Circulation Time | Short | Prolonged | Reduced clearance by the reticuloendothelial system (RES). |
| Drug Loading Efficiency | - | Can be influenced by PEG density | High PEG density may reduce the available volume for drug encapsulation in some formulations. |
Application in Advanced Therapeutics: ADCs and PROTACs
This compound and other discrete PEG linkers are integral to the design of sophisticated therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. The properties of the linker are critical for the stability and efficacy of the ADC.
Role of this compound Linkers in ADCs:
-
Improved Solubility and Stability: The hydrophilic nature of the PEG linker helps to overcome the hydrophobicity of many cytotoxic drugs, reducing aggregation and improving the overall stability of the ADC, even at higher drug-to-antibody ratios (DARs).
-
Enhanced Pharmacokinetics: PEG linkers can extend the circulation time of the ADC, leading to increased accumulation in the tumor.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker in a PROTAC plays a crucial role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Mechanism of PROTAC-mediated protein degradation.
Influence of the this compound Linker in PROTACs:
-
Solubility and Permeability: The hydrophilic PEG linker can improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule.
-
Ternary Complex Stability: The length and flexibility of the linker are critical for allowing the target protein and the E3 ligase to come together in a productive orientation for ubiquitination.
Quantitative measures of PROTAC efficacy include the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).
| PROTAC Parameter | Definition | Implication of a Favorable Value |
| DC50 | Concentration for 50% protein degradation | A lower DC50 indicates higher potency. |
| Dmax | Maximum percentage of protein degradation | A higher Dmax indicates greater efficacy. |
Signaling Pathway Modulation: Targeting HER2 in Breast Cancer
A key application of this compound is in the development of targeted therapies that modulate specific signaling pathways. For example, in HER2-positive breast cancer, the HER2 receptor is overexpressed, leading to uncontrolled cell proliferation. PEGylated antibody fragments targeting HER2 can be used to block this signaling.
Inhibition of the HER2 signaling pathway by a PEGylated antibody fragment.
By binding to the extracellular domain of HER2, the PEGylated antibody fragment can prevent its dimerization with other HER family members, such as HER3, thereby inhibiting the activation of downstream signaling pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in biomedical research. Below are representative protocols for key experiments.
Protocol for this compound Conjugation to a Protein
This protocol outlines the general steps for conjugating this compound to a protein via its primary amine groups.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in a molar ratio of 1:1.2:1.2 in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the m-PEG18-NHS ester.
-
-
Conjugation to Protein:
-
Add the activated m-PEG18-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent to the protein is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 30 minutes.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis. The PEGylated protein will elute earlier than the unconjugated protein due to its larger size.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.
-
Confirm the conjugation and assess purity using HPLC and mass spectrometry.
-
Protocol for Surface Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol describes the surface modification of IONPs with this compound using silane chemistry.
Materials:
-
Iron Oxide Nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
EDC and NHS
-
Anhydrous toluene and DMF
-
Ethanol and deionized water
Procedure:
-
Amine Functionalization of IONPs:
-
Disperse the IONPs in anhydrous toluene.
-
Add APTES and reflux the mixture for 12 hours under an inert atmosphere.
-
Collect the amine-functionalized IONPs using a magnet and wash them with toluene and ethanol.
-
-
Activation of this compound:
-
Activate the this compound with EDC and NHS in anhydrous DMF as described in the previous protocol.
-
-
Conjugation to Amine-Functionalized IONPs:
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
Add the activated m-PEG18-NHS ester solution to the IONP dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Purification:
-
Collect the PEGylated IONPs with a magnet.
-
Wash the nanoparticles sequentially with DMF and deionized water.
-
-
Characterization:
-
Confirm successful functionalization by measuring changes in particle size (DLS), surface charge (zeta potential), and by spectroscopic methods (FTIR).
-
Conclusion
This compound is a versatile and powerful tool in biomedical research, enabling the enhancement of biotherapeutic properties, the development of sophisticated drug delivery systems, and the creation of novel therapeutic modalities. Its well-defined structure provides a level of precision that is crucial for the rational design of complex drug candidates. As our understanding of the nuanced effects of linker chemistry on biological activity continues to grow, the strategic application of discrete PEG linkers like this compound will undoubtedly continue to drive innovation in the development of safer and more effective therapies.
References
The Methoxy Group in m-PEG Acid: A Technical Deep Dive for Drug Development Professionals
An In-depth Technical Guide on the Core Role of the Methoxy Group in Poly(ethylene glycol) Carboxylic Acid for Advanced Drug Delivery Applications
Abstract
Methoxypoly(ethylene glycol) acid (m-PEG acid) is a cornerstone of modern drug delivery systems, enabling the enhanced solubility, stability, and pharmacokinetic profiles of a wide array of therapeutic molecules. The terminal methoxy group, while seemingly simple, plays a pivotal role in the functionality of these polymers. This technical guide provides a comprehensive examination of the methoxy group's influence on the physicochemical properties, biological interactions, and overall performance of m-PEG acid in drug development. We will delve into its impact on aqueous solubility, its role as an inert protective group, its implications in the immunogenicity of PEGylated conjugates, and provide detailed experimental protocols for the synthesis and utilization of m-PEG acid. Quantitative data is presented to compare the performance of m-PEGylated systems, and key experimental workflows and cellular uptake pathways are visualized to provide a clear and practical understanding for researchers, scientists, and drug development professionals.
The Fundamental Role of the Methoxy Group
The defining feature of methoxy polyethylene glycol (m-PEG) derivatives is the presence of a methoxy group (-OCH₃) at one terminus of the polymer chain.[1][2] This seemingly minor modification has profound implications for the application of PEG in medicine.
1.1. Ensuring Monofunctionality and Preventing Cross-Linking
The primary role of the methoxy group is to render one end of the PEG chain inert.[1] In contrast to bifunctional PEGs, which have reactive groups at both ends (e.g., hydroxyl groups in PEG-diol), the methoxy group does not readily participate in common bioconjugation reactions. This "capping" ensures that the m-PEG acid is a monofunctional reagent, possessing a single reactive carboxylic acid group at the other end.[3] This monofunctionality is critical in protein and drug conjugation to prevent undesirable cross-linking, which can lead to aggregation, loss of biological activity, and increased immunogenicity of the therapeutic agent.
1.2. Enhancing Aqueous Solubility and Biocompatibility
Poly(ethylene glycol) is renowned for its hydrophilicity and ability to improve the solubility of hydrophobic drugs. The methoxy group, being a polar ether linkage, contributes to the overall water solubility of the m-PEG acid polymer.[4] This property is crucial for formulating poorly water-soluble drugs for parenteral administration. Furthermore, the hydrophilic nature of the PEG chain, including the methoxy terminus, creates a hydration shell around the conjugated drug molecule. This "stealth" effect shields the drug from enzymatic degradation and recognition by the reticuloendothelial system (RES), thereby prolonging its circulation half-life.
1.3. Impact on Immunogenicity: The "PEG dilemma"
While PEGylation is generally employed to reduce the immunogenicity of therapeutic proteins, there is growing evidence that PEGs themselves can elicit an immune response, leading to the production of anti-PEG antibodies. This "accelerated blood clearance" (ABC) phenomenon can compromise the efficacy and safety of PEGylated drugs. The methoxy group has been implicated as a potential epitope for these anti-PEG antibodies. Studies have shown that antibodies can be generated that specifically recognize the methoxy terminus of m-PEG. This has led to research into alternative end-capping groups, such as the hydroxyl group (HO-PEG), which may be less immunogenic.
Quantitative Data on m-PEGylated Systems
The following tables summarize quantitative data from various studies, comparing the performance of m-PEGylated drug delivery systems to their non-PEGylated or alternatively-functionalized counterparts.
Table 1: Comparison of Drug Loading and Release Kinetics in PEGylated vs. Non-PEGylated Niosomes
| Formulation | Drug | Encapsulation Efficiency (%) | Drug Release at 24h (%) | Reference |
| Niosome (DOX) | Doxorubicin | 20 | > 90 | |
| Niosome-PEG (DOX) | Doxorubicin | 62 | ~ 60 | |
| Niosome (Cur) | Curcumin | 80 | > 90 | |
| Niosome-PEG (Cur) | Curcumin | 95 | ~ 70 |
Table 2: In Vivo Antitumor Efficacy of PEGylated vs. Non-PEGylated Nanoparticles
| Treatment Group | Tumor Volume Inhibition (%) | Reference |
| Saline | - | |
| PLGA@Cur + DOX | ~ 20 | |
| TE10-PLGA@Cur + DOX | ~ 50 | |
| PEG-TE10-PLGA@Cur + DOX | ~ 75 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of m-PEG acid and its subsequent conjugation to a model protein.
3.1. Synthesis of m-PEG-Carboxylic Acid
This protocol describes a common method for synthesizing m-PEG acid from m-PEG-OH.
-
Materials:
-
m-PEG-OH (e.g., MW 2000 Da)
-
Toluene
-
Potassium t-butoxide
-
t-Butyl bromoacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
-
Procedure:
-
A solution of m-PEG-OH in toluene is azeotropically dried by distilling off a portion of the toluene.
-
The reaction mixture is cooled, and potassium t-butoxide is added. The mixture is stirred at room temperature.
-
t-Butyl bromoacetate is added, and the reaction is stirred overnight at room temperature.
-
A solution of NaOH is added, and the mixture is refluxed.
-
The reaction is cooled and acidified with HCl.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is precipitated by adding diethyl ether and collected by filtration.
-
The product is further purified by recrystallization or column chromatography.
-
3.2. Activation of m-PEG-COOH with NHS Ester
This protocol details the activation of the carboxylic acid group of m-PEG acid to an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines.
-
Materials:
-
m-PEG-COOH
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve m-PEG-COOH and NHS in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The solvent is removed under reduced pressure to yield the m-PEG-NHS ester. The product should be used immediately or stored under anhydrous conditions at low temperature.
-
3.3. Conjugation of m-PEG-NHS to a Monoclonal Antibody (mAb)
This protocol provides a general procedure for the PEGylation of a monoclonal antibody.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0, free of primary amines).
-
m-PEG-NHS ester, freshly prepared or from a commercial source.
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Purification system (e.g., size exclusion chromatography or dialysis).
-
-
Procedure:
-
Prepare a stock solution of the m-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.
-
To the mAb solution, add the m-PEG-NHS ester solution dropwise while gently stirring. The molar ratio of m-PEG-NHS to mAb will need to be optimized depending on the desired degree of PEGylation. A common starting point is a 10- to 20-fold molar excess of the PEG reagent.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C for 4-6 hours.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purify the PEGylated mAb from unreacted PEG and byproducts using size exclusion chromatography or extensive dialysis against a suitable buffer.
-
Characterize the resulting conjugate for the degree of PEGylation, purity, and biological activity.
-
Visualizing Workflows and Cellular Pathways
Graphviz (DOT language) diagrams are provided to illustrate key experimental workflows and the cellular uptake pathway of m-PEGylated drug conjugates.
Caption: Workflow for m-PEG Acid Synthesis and Protein Conjugation.
Caption: Receptor-Mediated Endocytosis of an m-PEGylated Drug Conjugate.
Conclusion
The methoxy group is a critical component of m-PEG acid, conferring the necessary monofunctionality for controlled bioconjugation and contributing to the overall physicochemical properties that make PEG a premier drug delivery polymer. While its role in the potential immunogenicity of PEGylated therapeutics is an area of active investigation, the benefits of using m-PEG acid in drug development, such as enhanced solubility, stability, and circulation time, are well-established. This guide has provided a detailed overview of the methoxy group's function, supported by quantitative data and practical experimental protocols. The visualized workflows and cellular uptake pathways offer a clear framework for understanding the synthesis and mechanism of action of m-PEGylated drug delivery systems, empowering researchers to leverage this versatile technology in the development of next-generation therapeutics.
References
The Role of m-PEG18-acid as a Linker in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality that hijacks the cell's ubiquitin-proteasome system (UPS) to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]
The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4] Its length, composition, and flexibility directly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential first step in the degradation pathway.[5] Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their advantageous physicochemical properties. This guide focuses on the application of a long-chain, discrete PEG linker, specifically m-PEG18-acid, in the development of next-generation PROTACs.
Physicochemical Properties of this compound and its Impact on PROTACs
This compound is a monodisperse PEG linker, meaning it has a precisely defined structure with 18 ethylene glycol units, capped with a methoxy group at one terminus and a carboxylic acid at the other. This defined structure provides a level of precision crucial for the rational design of complex therapeutics.
Key Properties and Their Implications:
-
Hydrophilicity: The repeating ethylene glycol units impart significant water solubility. This is a key advantage in PROTAC design, as the often large and lipophilic warhead and E3 ligase ligands can lead to poor aqueous solubility. Enhanced solubility can improve a PROTAC's overall druglike properties and bioavailability.
-
Flexibility: Long PEG chains like PEG18 are highly flexible. This flexibility can be advantageous, allowing the PROTAC to adopt multiple conformations to achieve an optimal orientation for stable ternary complex formation, especially with challenging targets.
-
Defined Length: The 18-unit length of the PEG chain provides a significant span, which may be necessary to bridge the distance between the POI's binding pocket and the E3 ligase's surface without inducing steric clash. However, linker length must be empirically optimized, as excessively long linkers can sometimes lead to reduced potency or non-productive binding.
-
Chemical Handle: The terminal carboxylic acid serves as a versatile chemical handle for conjugation. It can be readily activated to form a stable amide bond with an amine group present on either the POI ligand or the E3 ligase ligand, a common and robust strategy in PROTAC synthesis.
The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexible nature of long PEG linkers may allow the PROTAC to adopt folded conformations that shield its polar surface area, potentially improving membrane permeability.
Quantitative Data on PEG Linker Length and PROTAC Efficacy
While specific, publicly available data for PROTACs using an this compound linker is limited, studies comparing various PEG linker lengths provide clear trends and a strong basis for rational design. The optimal linker length is target-dependent, but a systematic evaluation is crucial for maximizing degradation efficacy.
Table 1: Comparative Degradation Potency of PROTACs with Varying Linker Lengths
| Target Protein | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Estrogen Receptor α (ERα) | < 12 | No Degradation | - | |
| 16 | 17 | >95% | ||
| 21 | 3 | 96% | ||
| 29 | 292 | 76% | ||
| TANK-binding kinase 1 (TBK1) | 16 | 10 | 95% | |
| 21 | 3 | 96% | ||
| 29 | 292 | 76% | ||
| Bruton's Tyrosine Kinase (BTK) | 2 PEG units | >1000 | <20% | |
| 4 PEG units | ~100 | ~80% | ||
| 8 PEG units (NC-1) | 2.2 | 97% |
Data is compiled from multiple sources to illustrate trends and may involve different warheads and E3 ligands. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics of PROTAC potency.
These studies consistently demonstrate that an optimal linker length exists. Linkers that are too short fail to enable productive ternary complex formation, while those that are too long can lead to a decrease in potency, a phenomenon sometimes referred to as the "hook effect". A long linker like PEG18 may be particularly beneficial for targets requiring a greater separation distance from the E3 ligase.
Visualizing PROTAC Mechanisms and Workflows
Signaling Pathway: PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ligase into proximity, leading to ubiquitination and subsequent proteasomal degradation.
Experimental Workflow: Evaluating a PROTAC
The following workflow outlines the key steps for the synthesis and in-vitro evaluation of a novel PROTAC, from initial chemical synthesis to the determination of its degradation efficacy.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a PEG-acid linker. Optimization for specific molecules and cell lines is required.
Protocol: PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of an amine-containing warhead (or E3 ligase ligand) to this compound.
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine-functionalized binding moiety (Component-NH₂, 1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware, nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Add the Component-NH₂ dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody for POI and loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody (anti-POI) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine Dₘₐₓ and plot a dose-response curve to calculate the DC₅₀.
Protocol: Ternary Complex Formation Assay (NanoBRET™)
This advanced, cell-based assay measures the formation of the ternary complex in real-time.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged POI (donor) and a HaloTag®-labeled E3 ligase (acceptor). PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer to occur.
Brief Procedure:
-
Cell Line Engineering: Co-express the POI fused to NanoLuc® and the E3 ligase (e.g., VHL) fused to HaloTag® in a suitable cell line (e.g., HEK293).
-
Assay Preparation: Seed the engineered cells in an assay plate. Add the fluorescent HaloTag® ligand, which will covalently bind to the HaloTag®-E3 ligase fusion, serving as the BRET acceptor.
-
PROTAC Treatment: Add the NanoLuc® substrate and then immediately treat the cells with a serial dilution of the PROTAC.
-
Detection: Measure both the donor (NanoLuc®) and acceptor (HaloTag®) emission signals over time using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the BRET ratio. A dose-dependent increase in the BRET ratio indicates the formation of the ternary complex.
Conclusion
Discrete, long-chain PEG linkers like this compound are powerful tools in the design of PROTACs. They offer a means to enhance solubility and provide the necessary length and flexibility to facilitate the formation of a productive ternary complex, which is paramount for efficient protein degradation. While the optimal linker is always system-dependent, the principles of linker design, supported by robust quantitative analysis and detailed experimental protocols, empower researchers to rationally develop more effective and selective protein degraders. The systematic exploration of linker space, including long-chain variants, will continue to be a key driver of innovation in the field of targeted protein degradation.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC | Signaling Pathways | TargetMol [targetmol.com]
- 3. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for m-PEG18-acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small drugs. The attachment of PEG chains can enhance solubility, increase in vivo half-life, and reduce immunogenicity. This document provides a detailed protocol for the covalent conjugation of methoxy-PEG18-acid (m-PEG18-acid) to primary amines using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
This compound is a monodisperse PEG linker with a terminal carboxylic acid group, which can be activated to react with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) to form a stable amide bond. The defined length of the m-PEG18 chain ensures batch-to-batch consistency in the final conjugate.
Chemical Reaction Pathway
The conjugation of this compound to a primary amine is a two-step process. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes the activated intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Caption: Chemical reaction pathway for EDC/NHS mediated conjugation of this compound to a primary amine.
Quantitative Data Summary
The efficiency of the conjugation reaction is dependent on several factors, including the pH of the reaction buffer, the molar ratio of the reactants, reaction time, and temperature. The following tables provide recommended starting parameters for the conjugation of this compound to primary amines. Optimization may be required for specific applications.
Table 1: Recommended Molar Ratios for Activation and Conjugation
| Reactant | Molar Ratio (relative to this compound) | Notes |
| EDC | 2 to 10-fold excess | A higher excess may be needed for dilute protein solutions.[1] |
| NHS (or Sulfo-NHS) | 2 to 10-fold excess | Sulfo-NHS is recommended for aqueous reactions to improve solubility.[2] |
| This compound to Protein | 10:1 to 50:1 | The optimal ratio should be determined empirically to achieve the desired degree of PEGylation.[2] |
Table 2: Key Reaction Parameters for Aqueous Conjugation
| Parameter | Activation Step | Conjugation Step | Notes |
| pH | 4.5 - 6.0 | 7.0 - 8.0 | The activation of the carboxylic acid is most efficient at a slightly acidic pH, while the reaction of the NHS-ester with the primary amine is favored at a neutral to slightly basic pH.[3][4] |
| Buffer | MES | PBS or Borate | Amine-free buffers such as MES should be used for the activation step to avoid competing reactions. Amine-containing buffers like Tris must be avoided throughout the conjugation process. |
| Temperature | Room Temperature (20-25°C) | Room Temperature or 4°C | Reactions can be performed overnight at 4°C to control the reaction rate. |
| Reaction Time | 15 - 30 minutes | 2 hours to Overnight | The NHS-ester intermediate is susceptible to hydrolysis, so the conjugation step should proceed promptly after activation. |
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Primary amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for stock solutions)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis tubing)
Protocol 1: Two-Step Aqueous Conjugation
This protocol is recommended for most applications involving proteins and other biomolecules in aqueous solutions.
Caption: Experimental workflow for the two-step aqueous conjugation of this compound to a primary amine.
Procedure:
-
Preparation of Reactants:
-
Dissolve the primary amine-containing molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare stock solutions of this compound, EDC, and NHS in the Activation Buffer or an appropriate organic solvent like DMSO or DMF.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound in the Activation Buffer.
-
Add a 2 to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Primary Amine:
-
Immediately add the freshly activated m-PEG18-NHS ester solution to the solution of the primary amine-containing molecule. A 10 to 50-fold molar excess of the activated PEG to the protein is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes to ensure all unreacted m-PEG18-NHS is hydrolyzed.
-
-
Purification of the Conjugate:
-
Purify the PEG-conjugate from unreacted PEG and reaction byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: One-Step Aqueous Conjugation
In this method, all reactants are mixed in a single step. This can be less efficient and may lead to more side products, such as cross-linking of the amine-containing molecule by EDC.
Procedure:
-
Dissolve the primary amine-containing molecule and this compound in the Conjugation Buffer (pH 7.2-7.5).
-
Add EDC and NHS to the reaction mixture.
-
Incubate, quench, and purify as described in Protocol 1.
Protocol 3: Organic Solvent Method
This method is suitable for small molecules or peptides that are soluble in organic solvents.
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or Dichloromethane (DCM).
-
Add EDC (2 equivalents) and NHS (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to 1 hour.
-
Add the primary amine-containing molecule (1.5 equivalents) to the reaction mixture.
-
If necessary, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize any acid formed.
-
Stir the reaction at room temperature for 2-4 hours or until completion.
-
Purify the conjugate using appropriate chromatographic techniques.
Characterization of the Conjugate
After purification, it is essential to characterize the m-PEG18-conjugate to determine the degree of PEGylation and confirm the identity and purity of the product.
Caption: Workflow for the characterization of the purified m-PEG18-conjugate.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The distribution of bands can give a qualitative indication of the degree of PEGylation.
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion (SEC) or reverse-phase (RP) HPLC can be used to separate the PEGylated conjugate from the unreacted protein and free PEG, allowing for quantification and purity assessment.
-
Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) provide accurate molecular weight determination of the conjugate, confirming the covalent attachment of the PEG chain and allowing for the precise determination of the degree of PEGylation.
-
Biological Activity Assays: It is crucial to assess the biological activity of the PEGylated molecule to ensure that the conjugation process has not compromised its function.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS | Use fresh, high-quality reagents. EDC is moisture-sensitive and should be stored desiccated at -20°C. |
| Hydrolysis of NHS-ester | Perform the conjugation step immediately after activation. Ensure anhydrous conditions if using organic solvents. | |
| Suboptimal pH | Ensure the pH for the activation and conjugation steps are within the recommended ranges. | |
| Presence of amine-containing buffers | Use amine-free buffers such as MES, PBS, or Borate for the reaction. | |
| Protein Precipitation | Poor solubility of the conjugate | Optimize the reaction conditions (e.g., lower protein concentration, different buffer). |
| Multiple PEGylations (for desired mono-PEGylation) | High molar excess of PEG | Reduce the molar ratio of this compound to the protein. |
| Long reaction time | Decrease the incubation time of the conjugation step. |
References
Application Notes: A Step-by-Step Guide for Protein PEGylation using m-PEG18-acid
1. Introduction
Protein PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to a protein.[1][2] This modification can significantly enhance the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles.[3][4] Key benefits include increased serum half-life, improved stability against proteolytic degradation, enhanced solubility, and reduced immunogenicity and antigenicity.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step process of protein PEGylation using methoxy-poly(ethylene glycol)-acid with 18 PEG units (m-PEG18-acid). The protocol details a two-stage process: the activation of the this compound's terminal carboxyl group using carbodiimide chemistry, followed by the conjugation of the activated PEG to the primary amine groups of the target protein.
2. Principle of the Method
The terminal carboxylic acid on this compound is not sufficiently reactive to directly form a stable amide bond with the amine groups on a protein. Therefore, a two-step activation and conjugation strategy is employed.
-
Activation: The carboxyl group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. The NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, improving the efficiency of the subsequent conjugation step.
-
Conjugation: The activated m-PEG18-NHS ester readily reacts with nucleophilic primary amine groups (the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein surface. This reaction occurs efficiently at neutral to slightly basic pH (7.0-9.0) and results in the formation of a stable amide bond, covalently linking the PEG chain to the protein.
Caption: Chemical reaction pathway for EDC/NHS-mediated PEGylation.
3. Materials and Equipment
Reagents:
-
This compound (MW ~897.05 g/mol )
-
Target protein
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4. Avoid buffers containing primary amines like Tris or glycine.
-
Activation Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Dialysis or desalting columns
-
Chromatography systems and columns (SEC, IEX)
-
Reagents for protein characterization (e.g., SDS-PAGE gels and buffers, mass spectrometry reagents)
Equipment:
-
Reaction vials or tubes
-
Magnetic stirrer and stir bars or rotator
-
pH meter
-
Spectrophotometer (e.g., NanoDrop or similar)
-
Chromatography system (e.g., FPLC or HPLC)
-
SDS-PAGE apparatus
-
Mass spectrometer
4. Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This step creates the amine-reactive m-PEG18-NHS ester immediately before conjugation. The NHS-ester is susceptible to hydrolysis, so it should be prepared fresh and used without delay.
-
Prepare Reagents: Equilibrate this compound, EDC, and NHS vials to room temperature before opening to prevent moisture condensation.
-
Dissolve this compound: Accurately weigh the desired amount of this compound and dissolve it in anhydrous DMSO or DMF to a final concentration of 100 mM.
-
Add Activators: To the this compound solution, add EDC and NHS. A common molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature. The resulting solution containing the activated m-PEG18-NHS ester is now ready for addition to the protein solution.
Protocol 2: Protein PEGylation Reaction
The optimal conditions, particularly the molar ratio of PEG to protein, should be determined empirically for each specific protein.
-
Prepare Protein Solution: Dissolve the target protein in the Reaction Buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Calculate Reagent Volumes: Determine the volume of the activated m-PEG18-NHS ester solution needed to achieve the desired molar excess over the protein. A starting point is often a 10- to 50-fold molar excess of PEG to protein.
-
Initiate Conjugation: Add the calculated volume of the activated m-PEG18-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time may vary.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes to hydrolyze any unreacted PEG-NHS ester.
Protocol 3: Purification of the PEGylated Protein
Purification is critical to remove unreacted PEG, hydrolyzed PEG, unreacted protein, and reaction byproducts like EDC-urea. The choice of method depends on the size and charge differences between the components.
-
Initial Cleanup (Dialysis/Desalting): Perform dialysis or use a desalting column to remove low molecular weight byproducts and excess quenching buffer. This is an effective first step for separating the protein species from small molecules.
-
Size Exclusion Chromatography (SEC): SEC is a primary method for separating PEGylated protein conjugates from the smaller, unreacted native protein. The addition of PEG chains increases the protein's hydrodynamic radius, causing it to elute earlier from the column.
-
Ion Exchange Chromatography (IEX): PEGylation often shields surface charges on the protein, altering its interaction with IEX resins. This change in charge can be exploited to separate mono-PEGylated, multi-PEGylated, and un-PEGylated species. Cation exchange chromatography (CEX) is commonly used.
Protocol 4: Characterization of the PEGylated Protein
Thorough characterization is essential to confirm the success of the PEGylation and determine the quality of the final product.
-
SDS-PAGE: Analyze the purified product using SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band or smear compared to the native protein.
-
Chromatographic Analysis (SEC/IEX): Use analytical SEC or IEX to assess the purity and heterogeneity of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool to confirm the covalent attachment of PEG and determine the degree of PEGylation (the number of PEG chains per protein). LC-MS analysis can also help identify the specific sites of PEGylation.
-
Biological Activity Assay: Perform a relevant bioassay to determine if the PEGylated protein retains its biological function. PEGylation can sometimes hinder activity due to steric hindrance, so it is crucial to quantify this effect.
Caption: Experimental workflow for protein PEGylation.
5. Data Presentation
Quantitative data from the PEGylation process should be carefully recorded and organized.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Range / Starting Point | Purpose |
|---|---|---|
| Protein Concentration | 1 - 10 mg/mL | Affects reaction kinetics and potential for aggregation. |
| PEG:Protein Molar Ratio | 10:1 to 50:1 | Drives the reaction; higher ratios increase the degree of PEGylation. |
| Reaction pH | 7.0 - 9.0 | Optimizes the reactivity of primary amines while maintaining protein stability. |
| Reaction Temperature | 4°C or Room Temperature | Lower temperature can reduce protein degradation during longer incubation. |
| Reaction Time | 30 min - Overnight | Must be optimized to achieve desired PEGylation without protein damage. |
| Quenching Agent | 50-100 mM Tris or Glycine | Stops the reaction by consuming excess reactive PEG-NHS ester. |
Table 2: Summary of Purification Techniques for PEGylated Proteins
| Technique | Principle | Application |
|---|---|---|
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Efficiently removes unreacted protein and low molecular weight byproducts. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | Separates un-PEGylated, mono-PEGylated, and multi-PEGylated species. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | An alternative or supplementary method to IEX for resolving different species. |
| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity under denaturing conditions. | Used for analytical-scale separation of isomers and purity checks. |
Table 3: Summary of Characterization Techniques for PEGylated Proteins
| Technique | Information Obtained |
|---|---|
| SDS-PAGE | Apparent molecular weight, estimation of PEGylation, and purity. |
| Mass Spectrometry (MS) | Accurate molecular weight, degree of PEGylation, identification of PEGylation sites. |
| HPLC (SEC, IEX, RPC) | Purity, heterogeneity, quantification of species. |
| NMR Spectroscopy | Quantitative determination of the degree of PEGylation. |
| ELISA / Bioassay | Confirmation of retained biological activity and altered immunogenicity. |
| Dynamic Light Scattering (DLS) | Measurement of hydrodynamic radius. |
References
- 1. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Functionalizing Nanoparticles with m-PEG18-acid for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in the field of drug delivery.[1] This surface modification technique imparts "stealth" characteristics to nanoparticles, enabling them to evade the mononuclear phagocyte system, prolonging their circulation time in the bloodstream, and ultimately enhancing their accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[1][2]
This document provides detailed application notes and protocols for the functionalization of nanoparticles with methoxy-PEG18-acid (m-PEG18-acid). This specific PEG linker features a terminal carboxylic acid group that can be readily conjugated to nanoparticles possessing primary amine groups on their surface. The protocols outlined herein cover the conjugation chemistry, characterization of the resulting PEGylated nanoparticles, methods for drug loading and release, and assays to evaluate cellular uptake and cytotoxicity.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H80O21 | [3] |
| Molecular Weight | 897.05 g/mol | [3] |
| Purity | 95%~99% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage | -20°C, desiccated |
Experimental Protocols
Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface (e.g., aminosilane-coated silica or iron oxide nanoparticles, or PLGA nanoparticles with amine functionalities) using carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly to ensure it is homogeneous.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, mix this compound, EDC, and NHS at a molar ratio of 1:2:2.
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.4 by adding Reaction Buffer (PBS).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM.
-
Incubate for 15 minutes.
-
Purify the resulting m-PEG18-functionalized nanoparticles (m-PEG18-NPs) to remove excess linker and reaction byproducts. This can be achieved through repeated centrifugation and resuspension in DI water, dialysis against PBS, or size-exclusion chromatography.
-
Workflow for Nanoparticle Functionalization:
Caption: Workflow for the functionalization of amine-modified nanoparticles with this compound.
Characterization of m-PEG18-Functionalized Nanoparticles
a. Hydrodynamic Diameter and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Disperse a small aliquot of the nanoparticle suspension (both pre- and post-functionalization) in DI water or PBS to an appropriate concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
Measure the zeta potential using ELS.
-
-
Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.
b. Quantification of PEG Density:
-
Method: Thermogravimetric Analysis (TGA).
-
Procedure:
-
Lyophilize the purified m-PEG18-NP sample to obtain a dry powder.
-
Heat a known mass of the sample under a controlled atmosphere (e.g., nitrogen) at a defined heating rate (e.g., 10°C/min).
-
The weight loss corresponding to the degradation of the PEG layer (typically between 200°C and 400°C) is used to calculate the amount of PEG grafted onto the nanoparticles.
-
Drug Loading and In Vitro Release
a. Drug Loading:
-
Method: Incubation or nanoprecipitation method, depending on the drug and nanoparticle type. For hydrophobic drugs, they can be co-encapsulated during nanoparticle formation.
-
Procedure (for PLGA nanoparticles):
-
Dissolve the drug and PLGA-PEG polymer in a water-miscible organic solvent (e.g., acetone).
-
Add this organic solution dropwise to a vigorously stirred aqueous solution.
-
The nanoparticles will form as the organic solvent diffuses into the aqueous phase.
-
Stir the suspension to allow the organic solvent to evaporate.
-
Collect the drug-loaded nanoparticles by centrifugation and wash to remove unloaded drug.
-
-
Quantification: The amount of encapsulated drug is determined by lysing the nanoparticles and quantifying the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
b. In Vitro Drug Release:
-
Method: Dialysis method.
-
Procedure:
-
Disperse a known amount of drug-loaded m-PEG18-NPs in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium and keep it at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method.
-
Cellular Uptake and Cytotoxicity Assays
a. Cellular Uptake:
-
Method: Fluorescence Microscopy or Flow Cytometry.
-
Procedure:
-
Label the m-PEG18-NPs with a fluorescent dye.
-
Seed the target cancer cells in a suitable plate or dish and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled nanoparticles for various time points.
-
Wash the cells to remove non-internalized nanoparticles.
-
For fluorescence microscopy, fix the cells and visualize the intracellular fluorescence.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity to quantify uptake.
-
b. Cytotoxicity Assay:
-
Method: MTT or similar cell viability assay.
-
Procedure:
-
Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the drug-loaded m-PEG18-NPs, free drug, and empty nanoparticles (as controls).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent and incubate until formazan crystals form.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability as a percentage relative to untreated control cells.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of this compound functionalized nanoparticles.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-NP (Bare) | 150 ± 5 | 0.15 ± 0.02 | +25 ± 3 |
| m-PEG18-NP | 180 ± 8 | 0.18 ± 0.03 | -5 ± 2 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug | Encapsulation Efficiency (%) | Drug Loading (%) |
| Drug-loaded m-PEG18-NP | Doxorubicin | 85 ± 5 | 8.5 ± 0.5 |
Table 3: In Vitro Drug Release
| Formulation | Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| Drug-loaded m-PEG18-NP | 6 | 15 ± 2 | 30 ± 3 |
| 12 | 25 ± 3 | 55 ± 4 | |
| 24 | 40 ± 4 | 80 ± 5 | |
| 48 | 55 ± 5 | 95 ± 4 |
Table 4: Cellular Uptake in Cancer Cells (e.g., MCF-7)
| Formulation | Incubation Time (hours) | Cellular Uptake (%) |
| Fluorescent m-PEG18-NP | 2 | 30 ± 4 |
| 6 | 65 ± 6 | |
| 12 | 85 ± 5 |
Signaling Pathway Modulation
PEGylated nanoparticles delivering chemotherapeutic drugs can modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and EGFR-MAPK pathways are common targets. The delivered drug can inhibit specific kinases in these pathways, leading to downstream effects that culminate in cell cycle arrest and apoptosis.
Signaling Pathway Diagram:
Caption: Inhibition of PI3K/Akt/mTOR and MAPK signaling pathways by drugs delivered via m-PEG18-NPs.
References
Application Notes and Protocols for m-PEG18-Acid Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including monoclonal antibodies (mAbs). The covalent attachment of PEG chains can improve a biopharmaceutical's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which reduces renal clearance and shields it from proteolytic degradation and immunogenic responses. This document provides detailed protocols for the conjugation of a discrete PEG linker, m-PEG18-acid, to antibodies using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method targets primary amines, primarily the ε-amine of lysine residues on the antibody, to form stable amide bonds.
These protocols are designed to offer a comprehensive guide for researchers, from the activation of the PEG reagent to the purification and characterization of the final PEGylated antibody.
Principle of EDC/NHS Chemistry
The conjugation of this compound to an antibody is a two-step process facilitated by EDC and NHS.
-
Activation of this compound: EDC, a zero-length crosslinker, activates the terminal carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[1]
-
Formation of a Stable NHS Ester: To increase the efficiency of the reaction and the stability of the reactive intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][2] This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[2]
-
Conjugation to the Antibody: The NHS-activated m-PEG18 reacts with primary amines on the antibody (e.g., lysine residues) to form a stable amide bond, releasing NHS.
This two-step approach allows for better control over the conjugation reaction and minimizes the potential for protein cross-linking that can occur with a one-step EDC protocol.[2]
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the conjugation of this compound to an antibody is depicted below.
Caption: Workflow for this compound conjugation to antibodies.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the conjugation of this compound to a typical IgG antibody. These values are starting points and may require optimization for specific antibodies and desired levels of PEGylation.
| Parameter | Value | Notes |
| Reagents & Molar Ratios | ||
| This compound : Antibody | 5:1 to 50:1 | Higher ratios generally lead to a higher degree of PEGylation. |
| EDC : this compound | 2:1 to 5:1 | A molar excess is required to drive the activation reaction. |
| NHS : this compound | 2:1 to 5:1 | Typically used in equimolar or slight excess to EDC. |
| Reaction Conditions | ||
| Activation pH | 5.0 - 6.0 | Optimal for EDC/NHS chemistry to form the NHS ester. |
| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Time | 1 - 2 hours at RT or overnight at 4°C | Longer incubation times can increase conjugation efficiency. |
| Expected Outcomes | ||
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Highly dependent on the molar ratios of reagents and reaction conditions. |
| Conjugation Efficiency | 30% - 70% | Varies with the specific antibody and reaction optimization. |
Experimental Protocols
Materials and Reagents
-
Antibody: Purified monoclonal antibody (e.g., IgG) at a concentration of 1-10 mg/mL in an amine-free buffer.
-
This compound: High-purity methoxy-poly(ethylene glycol)-acid with 18 PEG units.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): Molecular biology grade.
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide): Molecular biology grade. Sulfo-NHS is recommended for its increased water solubility.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium phosphate buffer, pH 7.2-8.0. Crucially, this buffer must be free of primary amines (e.g., Tris, glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine, pH 8.0.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200) or dialysis cassettes (10-30 kDa MWCO).
-
Analytical Instruments: SDS-PAGE system, SEC-HPLC, Mass Spectrometer (e.g., ESI-Q-TOF).
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to an amine-reactive NHS ester.
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF, or directly in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
-
-
Activation Reaction:
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Add the EDC solution to the this compound solution. A 2-5 fold molar excess of EDC over this compound is recommended.
-
Immediately add the NHS solution to the reaction mixture. A 2-5 fold molar excess of NHS over this compound is recommended.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
Protocol 2: Conjugation of Activated m-PEG18 to Antibody
This protocol details the conjugation of the pre-activated m-PEG18-NHS ester to the antibody.
-
Antibody Preparation:
-
Ensure the antibody is in the appropriate amine-free Conjugation Buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The antibody concentration should ideally be between 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the freshly prepared activated m-PEG18-NHS ester solution to the antibody solution. The molar ratio of this compound to the antibody can range from 5:1 to 50:1, depending on the desired level of PEGylation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining NHS-activated PEG.
-
Protocol 3: Purification of the PEGylated Antibody
This protocol describes the removal of unreacted PEG and other small molecules from the PEGylated antibody.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with the desired storage buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions corresponding to the high molecular weight peak, which represents the PEGylated antibody.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Dialysis:
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Dialyze against the desired storage buffer with several buffer changes over 24-48 hours at 4°C.
-
Protocol 4: Characterization of the m-PEG18-Antibody Conjugate
This protocol outlines methods to confirm successful conjugation and determine the average number of PEG molecules attached per antibody, known as the Drug-to-Antibody Ratio (DAR).
-
SDS-PAGE:
-
Analyze the purified PEGylated antibody alongside the unconjugated antibody using SDS-PAGE under reducing and non-reducing conditions.
-
Successful PEGylation will result in a shift to a higher apparent molecular weight for the antibody bands. The extent of the shift will depend on the number of attached PEG molecules.
-
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC):
-
Inject the purified conjugate onto an SEC-HPLC system.
-
PEGylation increases the hydrodynamic radius of the antibody, leading to an earlier elution time compared to the unconjugated antibody.
-
-
Mass Spectrometry (MS):
-
For a precise determination of the DAR, analyze the intact PEGylated antibody using mass spectrometry (e.g., ESI-Q-TOF).
-
Deconvolution of the resulting mass spectrum will reveal a distribution of species with different numbers of attached PEG molecules.
-
The average DAR can be calculated from the relative abundance of each species.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS due to hydrolysis. | Prepare fresh solutions of EDC and NHS immediately before use. Store reagents under desiccated conditions. |
| Suboptimal pH for activation or conjugation. | Ensure the pH of the Activation Buffer is between 5.0-6.0 and the Conjugation Buffer is between 7.2-8.0. | |
| Presence of primary amines in the antibody buffer. | Perform a buffer exchange into an amine-free buffer before starting the conjugation. | |
| Antibody Aggregation | High degree of PEGylation or harsh reaction conditions. | Reduce the molar excess of the this compound. Perform the conjugation at 4°C. |
| Inappropriate buffer conditions. | Ensure the buffer composition and pH are suitable for the specific antibody. | |
| Heterogeneous Product | Non-specific reactions. | Optimize the molar ratios of reagents to control the extent of modification. |
| Inherent heterogeneity of lysine reactivity. | This is a characteristic of lysine conjugation. For more homogeneous products, consider site-specific conjugation strategies. |
Conclusion
The EDC/NHS-mediated conjugation of this compound to antibodies is a robust and versatile method for producing PEGylated biotherapeutics. The protocols provided herein offer a comprehensive framework for performing and optimizing this conjugation chemistry. Careful control of reaction parameters such as pH, molar ratios, and reaction times, coupled with thorough characterization of the final product, is essential for achieving the desired therapeutic profile.
References
Application Notes and Protocols for m-PEG18-acid in Enhancing Hydrophobic Drug Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in pharmaceutical development is the poor aqueous solubility of many promising drug candidates.[1][2][3] This characteristic can lead to low bioavailability, hindering therapeutic efficacy. Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely adopted strategy to overcome these limitations. By covalently attaching a hydrophilic PEG chain to a hydrophobic drug, the resulting conjugate often exhibits enhanced water solubility and improved stability.[4]
This document provides detailed application notes and protocols for utilizing m-PEG18-acid, a monofunctional PEG linker, to improve the solubility and stability of hydrophobic drugs. This compound features a methoxy-terminated chain of 18 ethylene glycol units and a terminal carboxylic acid group, which can be activated for conjugation to amine-containing drug molecules.
Properties of this compound:
-
Molecular Formula: C40H80O21[5]
-
Molecular Weight: 897.05 g/mol
-
Structure: CH3O-(CH2CH2O)18-CH2COOH
-
Purity: Typically >95%
-
Solubility: Soluble in water, DMSO, DMF, and dichloromethane.
Application: Enhancing Solubility and Stability
The hydrophilic nature of the PEG chain in this compound can significantly increase the aqueous solubility of a conjugated hydrophobic drug. This modification can also sterically hinder drug degradation and reduce non-specific protein binding, potentially improving the drug's stability and pharmacokinetic profile.
Illustrative Data on Solubility Enhancement with PEG Linkers
While specific quantitative data for this compound is limited in published literature, the following table summarizes the reported solubility enhancements for various hydrophobic drugs using similar PEG-based solubilization strategies. This data illustrates the potential magnitude of improvement achievable through PEGylation.
| Hydrophobic Drug | PEG Linker Type / Solubilizing Agent | Fold Increase in Solubility | Reference |
| SN-38 | Multi-arm PEG | 400 to 1000-fold | BenchChem |
| Paclitaxel | Humic Acid Complex | >600-fold | BenchChem |
| Ciprofloxacin | LA-PEG | 5.6-fold (in 2% excipient) | BenchChem |
| Probucol | LA-PEG | 846-fold (in 1% excipient) | BenchChem |
Experimental Protocols
The following protocols provide a general framework for the conjugation of a hydrophobic drug containing a primary amine to this compound, followed by characterization and assessment of solubility and stability. Paclitaxel is used as a model drug; if the target drug does not have a suitable amine group, it may require chemical modification prior to conjugation.
Protocol 1: Conjugation of a Hydrophobic Drug to this compound
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to an amine-containing hydrophobic drug.
Materials:
-
This compound
-
Amine-containing hydrophobic drug (e.g., an amino-paclitaxel derivative)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS to the this compound solution.
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid, forming an NHS ester.
-
-
Drug Preparation:
-
Dissolve the amine-containing hydrophobic drug in a minimal amount of anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Slowly add the dissolved drug solution to the activated this compound solution. A 1.2 to 2-fold molar excess of the activated PEG linker over the drug is recommended.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or overnight, with continuous stirring.
-
Monitor the reaction progress by RP-HPLC or LC-MS to observe the formation of the conjugate and consumption of the starting materials.
-
-
Purification:
-
Purify the m-PEG18-drug conjugate from unreacted starting materials and byproducts using preparative RP-HPLC.
-
Collect the fractions containing the purified conjugate.
-
-
Lyophilization:
-
Freeze the purified conjugate solution and lyophilize to obtain a stable, dry powder.
-
Protocol 2: Characterization of the m-PEG18-Drug Conjugate
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve a small amount of the lyophilized conjugate in a suitable solvent (e.g., 50% acetonitrile in water).
-
Analysis: Inject the sample onto an LC-MS system equipped with a C18 column.
-
Data Interpretation: Confirm the formation of the conjugate by observing the expected mass-to-charge ratio (m/z) corresponding to the molecular weight of the conjugate.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the lyophilized conjugate in a suitable deuterated solvent (e.g., DMSO-d6).
-
Analysis: Acquire 1H NMR and 13C NMR spectra.
-
Data Interpretation: Compare the spectra of the conjugate with those of the starting materials. The presence of characteristic peaks from both the drug and the PEG linker, along with shifts in peaks near the conjugation site, confirms the covalent linkage.
Protocol 3: Aqueous Solubility Assessment
-
Sample Preparation: Add an excess amount of the lyophilized m-PEG18-drug conjugate and the unconjugated drug to separate vials containing a fixed volume of deionized water or PBS (pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved drug (for both the conjugate and the free drug) using a validated analytical method, such as HPLC with UV detection.
-
Comparison: Calculate the fold increase in solubility by dividing the solubility of the conjugate by the solubility of the free drug.
Protocol 4: Stability Study
-
Sample Preparation: Prepare stock solutions of the m-PEG18-drug conjugate and the free drug in a relevant aqueous buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Incubation: Aliquot the solutions and incubate them at different temperatures (e.g., 4°C and 37°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.
-
Quantification: Analyze the samples by RP-HPLC to determine the percentage of the intact compound remaining.
-
Data Analysis: Plot the percentage of the intact compound versus time to evaluate the degradation kinetics and compare the stability of the conjugate to the free drug.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of an this compound drug conjugate.
Caption: Workflow for this compound drug conjugation and evaluation.
Signaling Pathway of a Model Drug: Paclitaxel
Paclitaxel, a widely used chemotherapeutic agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The following diagram depicts this mechanism of action.
Caption: Mechanism of action of Paclitaxel.
References
Application Notes: Crafting Next-Generation Antibody-Drug Conjugates with PEG Linkers
Application Note: Characterization of m-PEG18-acid Conjugates by HPLC and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the characterization of conjugates synthesized using methoxy-poly(ethylene glycol)-acid with 18 ethylene glycol units (m-PEG18-acid). This compound is a discrete PEG (dPEG®) reagent used to add a hydrophilic spacer to small molecules or biomolecules, enhancing solubility and pharmacokinetic properties.[1] Robust analytical techniques are essential to confirm successful conjugation, assess purity, and verify the molecular identity of the final product. This application note outlines a comprehensive workflow using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and separation, coupled with Mass Spectrometry (MS) for definitive mass confirmation.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely adopted strategy in drug development to improve the therapeutic profile of peptides, proteins, and small molecules.[2][3] Unlike traditional polydisperse PEGs, discrete PEGs (dPEGs) like this compound are single molecular weight compounds, which eliminates the complexity of analyzing heterogeneous mixtures and allows for precise characterization.[1]
The characterization of these conjugates is critical for quality control and regulatory submission.[2] The primary analytical objectives are to:
-
Confirm the covalent attachment of the this compound linker.
-
Determine the purity of the conjugate and identify any unreacted starting materials or byproducts.
-
Verify the exact molecular weight of the final conjugate.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this purpose, combining the high-resolution separation of HPLC with the sensitive and precise mass determination of MS. This note provides a standard methodology for analyzing a model this compound conjugate.
Experimental Workflow
The overall process for characterizing an this compound conjugate involves sample preparation, separation by HPLC, and analysis by mass spectrometry, followed by data interpretation.
Caption: A high-level overview of the experimental workflow.
Materials and Protocols
Materials and Reagents
-
This compound: (e.g., from a commercial supplier)
-
Amine-containing molecule: For model conjugation
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Dimethylformamide (DMF)
-
Mobile Phase Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4
-
HPLC System: With UV detector
-
Mass Spectrometer: With Electrospray Ionization (ESI) source
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Protocol 1: Sample Preparation (Model Amide Conjugation)
This protocol describes a typical conjugation of this compound to a primary amine-containing small molecule via an amide bond.
-
Activate Carboxylic Acid: Dissolve this compound (1.2 eq.), EDC (1.2 eq.), and Sulfo-NHS (1.5 eq.) in DMF. Let the reaction proceed for 30 minutes at room temperature to form the NHS-ester intermediate.
-
Conjugation: Dissolve the amine-containing molecule (1.0 eq.) in PBS (pH 7.4). Add the activated m-PEG18-NHS ester solution dropwise to the amine solution.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by taking aliquots for LC-MS analysis.
-
Quenching: The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris, if necessary.
-
Sample for Analysis: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid) to a final concentration of approximately 0.5-1.0 mg/mL for LC-MS analysis.
Protocol 2: RP-HPLC Method
This method is designed to separate the starting materials from the final conjugate.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid (or 0.1% TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (or 0.1% TFA) |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at a wavelength suitable for the chromophore on the target molecule |
Table 1: Recommended starting conditions for RP-HPLC analysis.
Protocol 3: Mass Spectrometry Method
The mass spectrometer is used to confirm the identity of the peaks observed in the HPLC chromatogram.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy |
| Scan Range | 200 - 2000 m/z |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
Table 2: Typical ESI-MS parameters for conjugate analysis.
Results and Data Analysis
The combination of HPLC and MS data provides a comprehensive characterization of the conjugate.
Caption: Logical flow for integrated data analysis.
HPLC Data
The HPLC chromatogram is used to assess the purity of the reaction mixture. Successful conjugation is typically indicated by the appearance of a new, more retained peak corresponding to the conjugate, and a decrease in the peak corresponding to the limiting starting material. Purity is calculated based on the relative peak area of the conjugate compared to all other peaks.
Mass Spectrometry Data
The mass spectrum of the conjugate peak confirms its identity. For this compound (Molecular Weight ≈ 863.0 g/mol ), the resulting conjugate will show an increase in mass corresponding to the PEG linker. Look for the protonated molecular ion [M+H]⁺ and often a sodium adduct [M+Na]⁺. High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.
Representative Data
The following table summarizes the expected analytical results for a model conjugation between this compound and a hypothetical small molecule amine ("SM-NH2", MW = 250.0 g/mol ).
| Compound | Expected MW ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Typical HPLC RT (min) |
| SM-NH₂ (Starting Material) | 250.0 | 251.0 | 273.0 | 8.5 |
| This compound | 863.0 | 864.0 | 886.0 | 12.1 |
| m-PEG18-SM Conjugate | 1095.2 | 1096.2 | 1118.2 | 14.3 |
Table 3: Summary of expected quantitative data for a model this compound conjugate. (Note: MW of conjugate = MW of SM-NH₂ + MW of this compound - MW of H₂O).
Conclusion
The described LC-MS method provides a robust and reliable workflow for the characterization of this compound conjugates. RP-HPLC offers excellent separation of the conjugate from its precursors, allowing for accurate purity determination. Direct coupling to ESI-MS provides unambiguous confirmation of the conjugate's molecular weight. This integrated analytical approach is essential for any research or development program utilizing discrete PEG linkers for molecule modification.
References
Application Note and Protocols for Stoichiometry Calculation in m-PEG18-acid Conjugation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other molecules.[1] This process involves covalently attaching PEG chains to a molecule of interest, which can improve its pharmacokinetic and pharmacodynamic profile by increasing hydrodynamic size, enhancing solubility, reducing immunogenicity, and prolonging circulation half-life.[1][2][3]
This application note provides a detailed guide on the stoichiometry calculations and experimental protocols for conjugating m-PEG18-acid to primary amine-containing molecules. The carboxyl group (-COOH) of this compound requires activation to facilitate an efficient reaction with amines. The most common method for this activation is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4] Accurate stoichiometric calculations are critical for controlling the degree of PEGylation and achieving optimal conjugate properties.
Principle of this compound Conjugation
The conjugation of this compound to a primary amine (e.g., the ε-amino group of a lysine residue on a protein) is a two-step process:
-
Activation of Carboxylic Acid: The carboxyl group on the this compound is activated by EDC. This reaction forms a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can be hydrolyzed.
-
Formation of a Stable NHS Ester: To improve reaction efficiency and stability, NHS is added to react with the O-acylisourea intermediate. This creates a more stable, amine-reactive NHS ester.
-
Amine Coupling (Conjugation): The NHS ester of the PEG readily reacts with a primary amine on the target molecule, forming a stable amide bond and releasing NHS.
The reaction of NHS-activated molecules with primary amines is most efficient at a pH range of 7-8.
Stoichiometry Calculations
Precise calculation of the molar ratios of the reactants is essential for controlling the extent of PEGylation. A molar excess of the PEG reagent is typically used to drive the reaction to completion and achieve the desired degree of modification.
Step 1: Calculate the Moles of the Target Molecule
First, determine the amount of your target molecule (e.g., protein, peptide) in moles.
Moles of Target = (Mass of Target (g)) / (Molecular Weight of Target ( g/mol ))
Step 2: Determine the Desired Molar Excess of PEG
The optimal molar excess of this compound can vary significantly depending on the reactivity of the target molecule and the desired degree of PEGylation. A common starting point is a 5-fold to 20-fold molar excess.
Moles of this compound = Moles of Target × Desired Molar Excess
Step 3: Calculate the Required Mass of this compound
Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )
Step 4: Calculate the Moles and Mass of EDC and NHS
The molar ratio of EDC and NHS to the this compound is also crucial. A slight molar excess of EDC and NHS relative to the PEG-acid is often used to ensure efficient activation. A common ratio is 1:1.1:1.1 (PEG-acid:EDC:NHS) or higher.
Moles of EDC = Moles of this compound × Molar Ratio (e.g., 1.1) Mass of EDC (g) = Moles of EDC × Molecular Weight of EDC ( g/mol )
Moles of NHS = Moles of this compound × Molar Ratio (e.g., 1.1) Mass of NHS (g) = Moles of NHS × Molecular Weight of NHS ( g/mol )
Example Calculation Table
The following table provides an example calculation for a hypothetical 50 kDa protein.
| Parameter | Value | Calculation |
| Target Molecule (Protein) | ||
| Mass of Protein | 10 mg (0.01 g) | - |
| Molecular Weight of Protein | 50,000 g/mol | - |
| Moles of Protein | 0.2 µmol | (0.01 g) / (50,000 g/mol ) |
| This compound | ||
| Molecular Weight of this compound | ~897 g/mol | - |
| Desired Molar Excess | 20-fold | - |
| Moles of this compound | 4 µmol | 0.2 µmol × 20 |
| Mass of this compound | 3.59 mg | 4 µmol × 897 g/mol |
| Activation Reagents (EDC/NHS) | ||
| Molar Ratio (PEG:EDC:NHS) | 1 : 1.5 : 1.5 | - |
| Moles of EDC (MW: 191.7 g/mol ) | 6 µmol | 4 µmol × 1.5 |
| Mass of EDC | 1.15 mg | 6 µmol × 191.7 g/mol |
| Moles of NHS (MW: 115.09 g/mol ) | 6 µmol | 4 µmol × 1.5 |
| Mass of NHS | 0.69 mg | 6 µmol × 115.09 g/mol |
Experimental Protocols
This section details the protocols for the activation of this compound and its subsequent conjugation to an amine-containing molecule.
Protocol 1: Reagent and Buffer Preparation
-
Target Molecule Solution: Prepare a solution of your amine-containing molecule (e.g., 1-10 mg/mL protein) in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.
-
Activation Buffer: Prepare a MES (2-(N-morpholino)ethanesulfonic acid) buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0). The activation reaction with EDC/NHS is most efficient at this pH range.
-
This compound Stock Solution: m-PEG-acid reagents can be difficult to weigh. It is recommended to prepare a stock solution (e.g., 100 mg/mL) in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Equilibrate the reagent to room temperature before opening to prevent moisture condensation.
-
EDC and NHS Stock Solutions: Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer or high-purity water. These reagents are moisture-sensitive and hydrolyze quickly.
Protocol 2: Activation of this compound
-
In a microcentrifuge tube, add the calculated volume of the this compound stock solution to an appropriate volume of Activation Buffer (pH 4.5-6.0).
-
Add the calculated volume of the NHS stock solution to the PEG solution, followed by the EDC stock solution.
-
Vortex briefly to mix.
-
Incubate the reaction for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
Protocol 3: Conjugation to Amine-Containing Molecule
-
Immediately after activation, add the activated m-PEG18-NHS ester solution to your target molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary by adding a small amount of a concentrated non-amine buffer (like PBS or borate buffer) to ensure efficient amine coupling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or agitation. Reaction times may need to be optimized.
Protocol 4: Quenching and Purification
-
Quenching: Stop the reaction by adding a quenching solution that contains a primary amine to consume any unreacted PEG-NHS esters. Common quenching reagents include Tris, glycine, or hydroxylamine at a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG, hydrolyzed PEG, and reaction byproducts from the PEGylated conjugate. Several methods can be used depending on the size and properties of the conjugate:
-
Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated protein from smaller, unreacted PEG molecules.
-
Ion Exchange Chromatography (IEX): Can separate proteins based on the change in surface charge after PEGylation. It is also useful for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).
-
Dialysis / Diafiltration: Useful for removing small molecule impurities, especially for large protein conjugates.
-
Analysis of PEGylation Efficiency
After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and confirm its purity.
| Analytical Technique | Purpose | Key Findings |
| SDS-PAGE | Qualitative assessment of PEGylation | PEGylated protein will show an increase in apparent molecular weight (slower migration) compared to the unmodified protein. |
| Size Exclusion HPLC (SEC-HPLC) | Quantify purity and aggregation | Separates molecules by hydrodynamic radius. The PEGylated conjugate will elute earlier than the unmodified protein. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Determine precise molecular weight | Confirms the number of PEG chains attached per molecule by measuring the mass increase. |
| Reversed-Phase HPLC (RP-HPLC) | Separate different PEGylated species | Can separate the PEG-protein conjugate from the non-PEGylated protein and free PEG based on hydrophobicity differences. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | - Inactive EDC/NHS due to hydrolysis. - Suboptimal pH for activation or conjugation. - Presence of amine-containing buffers (e.g., Tris) in the protein solution. - Insufficient molar excess of PEG reagent. | - Prepare fresh EDC/NHS solutions immediately before use. - Ensure activation is done at pH 4.5-6.0 and conjugation at pH 7.2-8.0. - Buffer exchange the protein into an amine-free buffer like PBS or MES. - Increase the molar excess of this compound in subsequent reactions. |
| Protein Precipitation/Aggregation | - High concentration of organic solvent (DMSO/DMF) from PEG stock. - Change in protein stability due to pH shift or modification. | - Keep the volume of organic solvent below 10% of the total reaction volume. - Perform a buffer screen to find optimal conditions for protein stability. - Consider adding stabilizing excipients. |
| High Polydispersity (multiple PEG chains attached) | - Too high molar excess of PEG reagent. - Long reaction time. - Multiple reactive amine sites on the target molecule. | - Reduce the molar excess of this compound. - Perform a time-course experiment to find the optimal reaction time. - If site-specific PEGylation is required, consider protein engineering or alternative conjugation chemistries. |
References
- 1. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG18-acid Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low yield in m-PEG18-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for conjugating this compound to a protein or peptide?
A1: The most prevalent method is the covalent attachment to primary amines (e.g., the ε-amine of lysine residues or the N-terminal α-amine) on the protein or peptide. This is typically achieved through carbodiimide chemistry, which uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]
Q2: How does the EDC/NHS conjugation chemistry work?
A2: The process is a two-step reaction. First, EDC activates the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This NHS ester readily reacts with a primary amine on the target molecule to create a stable amide bond.[2]
Q3: What is the optimal pH for this reaction?
A3: A two-stage pH approach is optimal for EDC/NHS coupling. The activation of the this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0. The subsequent conjugation of the activated PEG to the primary amines on the target molecule is most effective at a pH of 7.2-8.5.[1]
Q4: Can I perform the reaction in a single buffer?
A4: While a two-step pH adjustment is ideal, a one-pot reaction can be performed at a compromise pH, typically between 7.0 and 7.5. However, this may lead to lower yields due to the competing hydrolysis of the O-acylisourea intermediate and the NHS ester at this higher pH.
Q5: What are suitable buffers for this conjugation?
A5: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete in the reaction. For the activation step (pH 4.5-6.0), MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice. For the conjugation step (pH 7.2-8.5), phosphate-buffered saline (PBS) or borate buffer are commonly used. Avoid buffers such as Tris and glycine.[1]
Q6: How can I determine the success and yield of my conjugation reaction?
A6: Several analytical techniques can be used. SDS-PAGE will show a shift in the molecular weight of the conjugated protein. Size-exclusion chromatography (SEC) can separate the PEGylated product from the unreacted protein. Mass spectrometry (MS) provides a precise mass of the conjugate, confirming the number of PEG molecules attached.[] UV-Vis spectroscopy and various chemical assays can also be employed to quantify the extent of PEGylation.
Troubleshooting Guide: Low Conjugation Yield
This guide addresses the most common issues encountered during this compound conjugation reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. | Store EDC and NHS desiccated at the recommended temperature (-20°C). Allow reagents to warm to room temperature before opening to prevent condensation. Prepare fresh solutions immediately before use. |
| Suboptimal pH: Incorrect pH for either the activation or conjugation step will significantly reduce efficiency. | Verify the pH of your buffers. Use a two-step reaction with pH 4.5-6.0 for activation and pH 7.2-8.5 for conjugation. | |
| Presence of Competing Nucleophiles: Buffers or contaminants containing primary amines (e.g., Tris, glycine) will react with the activated PEG. | Perform buffer exchange of your protein into an amine-free buffer like PBS or MES prior to the reaction. | |
| Hydrolysis of Activated PEG: The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis in aqueous solutions. | Minimize the time between the activation of the this compound and the addition of the protein. Perform the reaction promptly after preparing the reagents. | |
| Precipitation During Reaction | Protein Aggregation: The addition of reagents or a change in pH can cause the protein to become unstable and precipitate. | Ensure your protein is soluble and stable in the chosen reaction buffers. Consider screening for optimal buffer conditions for your specific protein. |
| Poor Solubility of this compound: While PEG enhances water solubility, high concentrations of the PEG reagent may still be problematic. | Prepare a stock solution of this compound in an anhydrous water-miscible organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation. | |
| Multiple PEGylated Species | High Molar Ratio of PEG: A large excess of the PEG reagent can lead to multiple PEG chains attaching to a single protein molecule. | Optimize the molar ratio of this compound to your protein. Start with a lower molar excess (e.g., 5:1 or 10:1) and titrate up to achieve the desired degree of PEGylation. |
| Long Reaction Time: Extended reaction times can also contribute to a higher degree of PEGylation. | Monitor the reaction progress over time to determine the optimal reaction duration for your desired product. |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables provide illustrative data on how key reaction parameters can influence the yield of this compound conjugation. Note: These are representative values to demonstrate trends and the optimal conditions for your specific system should be determined empirically.
Table 1: Illustrative Effect of pH on Conjugation Yield
| Activation pH | Conjugation pH | Representative Yield of Mono-PEGylated Product |
| 5.5 | 7.5 | ~85% |
| 6.5 | 7.5 | ~70% |
| 7.5 | 7.5 | ~40% |
| 5.5 | 6.5 | ~50% |
| 5.5 | 8.5 | ~80% (with increased risk of hydrolysis) |
Table 2: Illustrative Effect of Molar Ratio on Product Distribution
| Molar Ratio (this compound : Protein) | Unconjugated Protein | Mono-PEGylated | Di-PEGylated | Multi-PEGylated |
| 1:1 | ~60% | ~35% | ~5% | <1% |
| 5:1 | ~15% | ~70% | ~10% | ~5% |
| 20:1 | <5% | ~40% | ~35% | ~20% |
| 50:1 | <1% | ~15% | ~40% | ~45% |
Experimental Protocols
Protocol 1: Two-Step this compound Conjugation to a Protein
This protocol is a general guideline for the conjugation of this compound to a protein containing accessible primary amines.
Materials:
-
This compound
-
Protein of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Activation Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Reagent Preparation (Prepare fresh):
-
Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a separate tube, add the desired molar excess of the this compound stock solution to a volume of Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS (relative to the this compound) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Immediately add the activated this compound solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.4 using the Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Purification of the PEGylated Conjugate by Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC)
-
UV detector
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of Elution Buffer.
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the column. The sample volume should not exceed the recommended volume for the specific column.
-
-
Elution:
-
Elute the sample with the Elution Buffer at the recommended flow rate for the column.
-
Monitor the elution profile using a UV detector at 280 nm (for protein).
-
-
Fraction Collection:
-
Collect fractions corresponding to the different peaks. The PEGylated protein, being larger, will elute first, followed by the unconjugated protein, and finally the smaller unreacted PEG molecules and other reagents.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE or other methods to confirm the presence and purity of the PEGylated conjugate.
-
Visualizations
Caption: Reaction mechanism for the two-step EDC/NHS mediated this compound conjugation.
Caption: A logical workflow for troubleshooting low yield in this compound conjugation reactions.
References
Troubleshooting loss of biological activity after PEGylation with m-PEG18-acid.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering a loss of biological activity after PEGylating proteins or peptides with m-PEG18-acid.
Troubleshooting Guide: Loss of Biological Activity
Experiencing a loss of biological activity after PEGylation is a common challenge. This guide will walk you through a systematic approach to identify the potential cause and find a solution.
Question: My PEGylated protein has significantly lower or no biological activity. What are the possible causes and how can I fix it?
Answer:
Loss of activity after PEGylation with this compound, which typically targets primary amines (lysine residues and the N-terminus), can stem from several factors. The primary causes include steric hindrance at the active site, conformational changes in the protein structure, and protein denaturation due to suboptimal reaction conditions.[1][2][3]
Below is a troubleshooting workflow to help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for loss of biological activity after PEGylation.
Frequently Asked Questions (FAQs)
Reaction Chemistry and Optimization
Q1: What is the reaction mechanism for this compound?
A1: this compound itself is not reactive towards proteins. It must first be "activated". The most common method is to convert the terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester. This m-PEG18-NHS ester then readily reacts with primary amine groups (the ε-amine of lysine residues and the α-amine of the N-terminus) on the protein under mild alkaline conditions (pH 7-9) to form a stable amide bond.[4][5]
Caption: Reaction scheme for this compound activation and protein conjugation.
Q2: How do I optimize the molar ratio of this compound to my protein?
A2: The molar ratio of activated PEG to protein is a critical parameter that directly influences the degree of PEGylation. A high ratio can lead to multiple PEG chains being attached, increasing the risk of steric hindrance and loss of activity. A low ratio may result in incomplete conjugation. It is essential to perform a series of reactions with varying molar ratios (e.g., 1:1, 5:1, 10:1, 20:1 of PEG:protein) and analyze the products for both the degree of PEGylation and biological activity to find the optimal balance.
| Molar Ratio (PEG:Protein) | Degree of PEGylation (Avg. PEG/Protein) | Relative Biological Activity (%) |
| 1:1 | 0.8 | 95% |
| 5:1 | 1.5 | 70% |
| 10:1 | 2.3 | 45% |
| 20:1 | 3.1 | 15% |
| Caption: Example data on the effect of PEG:protein molar ratio on PEGylation degree and activity. |
Q3: What is the optimal pH for my PEGylation reaction?
A3: For reactions targeting primary amines with an NHS-activated PEG, a pH range of 7 to 9 is typically used. To favor modification of the N-terminus, which generally has a lower pKa than the lysine ε-amino group, the reaction can be conducted under slightly more acidic conditions (e.g., pH 6.5-7.5). It's crucial to screen a range of pH values to optimize selectivity and maintain protein stability.
Characterization of PEGylated Protein
Q4: How can I confirm that PEGylation was successful?
A4: Several analytical techniques can be used in combination to confirm and characterize your PEGylated product:
-
SDS-PAGE: This is a quick and easy initial check. PEGylated proteins will show a significant increase in apparent molecular weight, migrating slower than the unmodified protein.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules by hydrodynamic size. The addition of PEG increases the protein's size, causing it to elute earlier than the native protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide the most accurate measurement of the conjugate's molecular weight, allowing for precise determination of the number of attached PEG molecules.
Q5: How do I determine where the PEG chains are attached?
A5: Identifying the specific sites of PEGylation is crucial, especially if you suspect modification of the active site. The standard method is peptide mapping using mass spectrometry . This involves:
-
Proteolytically digesting both the native and PEGylated protein (e.g., with trypsin).
-
Analyzing the resulting peptide fragments by LC-MS/MS.
-
Comparing the peptide maps. Peptides from the PEGylated protein that contain a PEG modification will have a corresponding mass shift and will be "missing" from the map of the native protein. Further fragmentation analysis (MS/MS) can pinpoint the exact modified amino acid residue.
Impact on Biological Function
Q6: If PEGylation occurs near a receptor binding site, how might that affect signaling?
A6: If a PEG chain is attached near a receptor binding site, it can cause steric hindrance, preventing or weakening the interaction between the protein (ligand) and its receptor. This can block the initiation of the downstream signaling cascade, leading to a loss of biological activity. For example, if a PEGylated growth factor cannot bind to its receptor tyrosine kinase, it will fail to induce receptor dimerization, autophosphorylation, and the subsequent activation of intracellular pathways like the MAPK/ERK pathway.
Caption: Impact of PEGylation-induced steric hindrance on a receptor signaling pathway.
Q7: Is some loss of in vitro activity acceptable?
A7: Yes, in many cases, a decrease in in vitro specific activity is an acceptable trade-off for significantly improved pharmacokinetic properties, such as a longer circulating half-life in vivo. For example, a PEGylated drug might show only 10% of the activity of the native protein in a cell-based assay, but its half-life in the bloodstream could be extended from minutes to days. This allows for less frequent dosing and sustained therapeutic effect, ultimately leading to enhanced overall clinical performance.
Key Experimental Protocols
Protocol 1: General Procedure for PEGylation with m-PEG18-NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG18-NHS ester in a dry, aprotic solvent like DMSO to a high concentration (e.g., 100 mg/mL).
-
Conjugation Reaction: Add the desired molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris or Glycine, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts using Size-Exclusion Chromatography (SEC) or dialysis against an appropriate storage buffer.
-
Analysis: Characterize the purified conjugate using SDS-PAGE, SEC, Mass Spectrometry, and a relevant biological activity assay.
Protocol 2: Characterization by SDS-PAGE
-
Sample Preparation: Prepare samples of the native protein, the PEGylation reaction mixture, and the purified PEGylated protein. Dilute all samples to the same protein concentration in loading buffer containing SDS and a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Heating: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a suitable polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and then destain to visualize the protein bands.
-
Analysis: Compare the bands. The PEGylated protein will appear as a band (or smear, depending on heterogeneity) with a higher apparent molecular weight than the native protein.
Protocol 3: Biological Activity Assay (Example: Enzyme Kinetics)
-
Prepare Reagents: Prepare a series of dilutions for the native protein and the purified PEGylated protein in the appropriate assay buffer. Prepare the substrate solution.
-
Assay Plate Setup: Pipette the diluted protein samples into a microplate.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and Vₘₐₓ). Compare the parameters of the PEGylated enzyme to the native enzyme to quantify the change in activity.
References
Preventing steric hindrance in bioconjugation with m-PEG18-acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in bioconjugation experiments using m-PEG18-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
A1: this compound is a monodisperse polyethylene glycol (PEG) linker with a precise chain length of 18 ethylene glycol units, terminating in a methyl ether group at one end and a carboxylic acid at the other. This defined structure is crucial for therapeutic applications where batch-to-batch consistency is required.[1] PEG linkers are utilized in bioconjugation to enhance the therapeutic properties of molecules by improving solubility, stability, and circulation half-life, while also reducing immunogenicity.[2][3][4]
Q2: What is steric hindrance in the context of bioconjugation with this compound?
A2: Steric hindrance occurs when the spatial arrangement and bulk of molecules obstruct a chemical reaction.[5] In bioconjugation, this means the three-dimensional structure of a biomolecule (like a protein) or the size of the this compound linker can prevent the desired conjugation from happening efficiently. This is often due to the target functional group on the biomolecule being buried within its folded structure or shielded by other parts of the molecule.
Q3: How does the length of a PEG linker, such as this compound, impact steric hindrance and conjugation efficiency?
A3: The length of the PEG linker is a critical factor. While a longer PEG chain can increase the hydrodynamic size of the resulting bioconjugate, which often leads to a longer circulation half-life, it can also cause decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have less impact on pharmacokinetics but are beneficial where minimizing steric hindrance is crucial. A linker that is too short may not provide enough separation between the biomolecule and its payload, leading to a "steric clash" that can reduce biological activity. Therefore, the optimal PEG length, such as in this compound, often represents a balance to overcome steric hindrance without negatively impacting the molecule's function.
Q4: What are the common reactive groups used with this compound linkers?
A4: The carboxylic acid group of this compound is not directly reactive with biomolecules. It must first be "activated." A common method is to convert it into an N-hydroxysuccinimide (NHS) ester. This activated NHS ester then readily reacts with primary amines, such as the side chain of lysine residues on a protein, to form a stable amide bond.
Q5: How can I confirm that my biomolecule has been successfully conjugated with this compound?
A5: Several analytical techniques can be used to characterize the conjugate and confirm successful PEGylation:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the conjugate, which allows for the calculation of the number of PEG linkers attached.
-
Size Exclusion Chromatography (SEC): SEC separates molecules by size and can be used to separate the larger PEGylated conjugate from the unreacted biomolecule.
-
SDS-PAGE: This technique will show an increase in the apparent molecular weight of the protein after conjugation with this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency / Low Yield | Steric Hindrance: The target functional group on the biomolecule is not easily accessible. | Optimize Linker Length: While you are using this compound, consider if a longer or shorter PEG linker might be more suitable for your specific application to find the optimal distance for efficient conjugation. Partial Denaturation: Mild, reversible denaturation of the protein can sometimes expose buried reactive sites. This should be approached with caution to avoid irreversible unfolding. |
| Inactive Reagents: The activated this compound (e.g., NHS ester) may have hydrolyzed and become inactive. | Use Fresh Reagents: Prepare fresh solutions of the activated PEG reagent immediately before use. Control Reaction Conditions: NHS esters are susceptible to hydrolysis, especially at higher pH. Ensure your reaction buffer is within the optimal pH range (typically 7-8 for NHS ester reactions). | |
| Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time. | Optimize Reaction Parameters: Most conjugation reactions with NHS esters work well at room temperature for 1-2 hours or overnight at 4°C. Conduct small-scale experiments to determine the optimal conditions for your specific biomolecule. | |
| Aggregation of the Final Conjugate | Insufficient PEGylation: A low degree of PEGylation may not provide a sufficient hydrophilic shield to prevent the aggregation of the parent molecule. | Increase Molar Excess of PEG: Using a higher molar ratio of the activated this compound can help drive the reaction towards a higher degree of PEGylation. |
| Hydrophobic Payload: If the molecule being conjugated to the biomolecule is hydrophobic, it can lead to aggregation. | PEGylation as a Solution: The hydrophilic nature of the this compound linker is intended to mitigate this. Ensure a sufficient number of PEG chains are attached. | |
| Loss of Biological Activity of the Conjugate | Conjugation at an Active Site: The this compound may have attached to a functional group within the active or binding site of the biomolecule. | Site-Directed Mutagenesis: If the protein's structure is known, consider mutating a surface-exposed, non-essential amino acid to a reactive one for more controlled conjugation away from the active site. Protect the Active Site: Temporarily block the active site with a reversible inhibitor during the conjugation reaction. |
| Conformational Changes: The attachment of the PEG chain may induce a change in the biomolecule's three-dimensional structure. | Characterize Conjugate Structure: Use techniques like circular dichroism (CD) spectroscopy to assess any structural changes in the conjugate. Milder Reaction Conditions: Optimize reaction conditions, such as using a lower temperature, to minimize the risk of denaturation. |
Quantitative Data on PEG Linker Length
The length of the PEG spacer significantly influences the properties of the final bioconjugate. Below are tables summarizing the impact of PEG chain length on key parameters.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~4.2 | 0.5 |
| PEG8 | ~2.5 | 0.3 |
| PEG12 | ~2.1 | 0.25 |
| PEG24 | ~1.7 | 0.2 |
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.
Table 2: Impact of PEG Linker Length on In Vivo Half-Life
| PEG Linker | In Vivo Half-Life (t½, hours) |
| Non-PEGylated Control | 18 |
| PEG4 | 35 |
| PEG8 | 52 |
| PEG12 | 68 |
This data illustrates the general trend of increasing half-life with longer PEG chains.
Table 3: Influence of Mini-PEG Spacer Length on Receptor Binding Affinity
| Linker | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | 5.8 ± 0.3 |
Data from a study on a bombesin antagonist, where shorter mini-PEG linkers resulted in a lower IC50, indicating higher binding affinity.
Experimental Protocols
Protocol 1: Activation of this compound to m-PEG18-NHS Ester
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to make it reactive towards primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration.
-
Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
The activated m-PEG18-NHS ester is now ready for conjugation to a biomolecule containing primary amines. It is recommended to use the activated PEG immediately.
Protocol 2: Conjugation of m-PEG18-NHS Ester to a Protein
This protocol outlines the steps for conjugating the activated m-PEG18-NHS ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Freshly prepared m-PEG18-NHS ester solution
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography column)
Procedure:
-
Prepare the protein solution in the amine-free buffer at a concentration of 2-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the dissolved m-PEG18-NHS ester to the protein solution. Mix gently.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purify the conjugate to remove excess, unreacted PEG linker and byproducts using a method such as size exclusion chromatography (SEC).
-
Characterize the purified conjugate using SDS-PAGE, mass spectrometry, and/or SEC-HPLC to confirm conjugation and assess purity.
References
Technical Support Center: Optimizing m-PEG18-acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for m-PEG18-acid coupling.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind coupling this compound to a primary amine?
The carboxylic acid of this compound is typically not reactive enough to directly form a stable amide bond with a primary amine. Therefore, a two-step activation process is commonly employed using carbodiimide chemistry. First, the carboxylic acid is activated with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and can be hydrolyzed or rearrange. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to convert the O-acylisourea into a more stable amine-reactive NHS ester. This ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.
Q2: What are the recommended coupling reagents for this compound?
The most common and recommended coupling reagents are a combination of a carbodiimide and an NHS ester.
-
Carbodiimides:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Water-soluble and a popular choice for bioconjugation in aqueous buffers.
-
DCC (N,N'-dicyclohexylcarbodiimide): Used in organic solvents, but produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove.
-
-
NHS Esters:
-
NHS (N-hydroxysuccinimide): Used in organic solvents.
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Water-soluble and ideal for reactions in aqueous buffers, enhancing the stability of the active intermediate.
-
Q3: What are the optimal reaction conditions for this compound coupling?
Optimizing reaction conditions is crucial for successful conjugation. Key parameters to consider are outlined in the table below.
| Parameter | Recommended Conditions | Notes |
| pH | Activation: 4.5-6.0; Coupling: 7.0-8.5 | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH. The subsequent reaction with the amine is favored at a neutral to slightly basic pH.[1][2][3][4] |
| Temperature | 4°C to Room Temperature (25°C) | Mild temperatures are generally sufficient and help to minimize side reactions and degradation of sensitive biomolecules.[1] |
| Solvent | Anhydrous DMF or DMSO for organic reactions; Aqueous buffers (e.g., MES for activation, PBS for coupling) for biomolecules. | The choice of solvent depends on the solubility of the reactants. For moisture-sensitive reactions, anhydrous solvents are critical. Amine-free buffers like MES and PBS are recommended for aqueous reactions. |
| Molar Ratio of Reagents | See Table 2 below. | The stoichiometry of the reactants should be optimized for each specific application. |
| Reaction Time | Activation: 15-60 minutes; Coupling: 2 hours to overnight. | Reaction times can vary depending on the reactivity of the amine and the desired yield. |
Table 1: Recommended Reaction Conditions for this compound Coupling
Q4: How can I purify the final PEGylated conjugate?
The choice of purification method depends on the properties of the resulting conjugate, particularly its size and charge, in relation to the starting materials and byproducts.
-
Size-Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated product from smaller, unreacted this compound and coupling reagents.
-
Ion-Exchange Chromatography (IEX): Useful for separating molecules based on charge. Since PEGylation can shield surface charges, IEX can be used to separate unreacted, partially PEGylated, and fully PEGylated products.
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity and is suitable for smaller molecules and peptides.
-
Dialysis/Ultrafiltration: A simple method to remove small molecule impurities like excess reagents by using a membrane with a specific molecular weight cutoff (MWCO) that retains the larger PEGylated product.
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
| Potential Cause | Recommended Solution |
| Inactive Coupling Reagents | Use fresh, high-quality EDC and NHS. EDC is particularly sensitive to moisture and should be stored in a desiccator. |
| Presence of Water | Ensure all solvents and reagents for organic reactions are anhydrous. Water can hydrolyze the activated ester intermediate, regenerating the carboxylic acid. |
| Incorrect pH | Verify the pH of the reaction buffers. Use a two-step pH process: pH 4.5-6.0 for the activation step, then raise to pH 7.0-8.5 for the coupling step. |
| Suboptimal Molar Ratios | Optimize the molar ratio of this compound, EDC/NHS, and the amine-containing molecule. An excess of the PEG-acid and coupling reagents is often used. |
| Steric Hindrance | If the amine is sterically hindered, consider increasing the reaction time or slightly increasing the temperature (e.g., to 30-40°C), while monitoring for side reactions. |
| Competing Nucleophiles | Ensure the reaction buffer does not contain primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with the target amine. |
Table 2: Troubleshooting Low Coupling Yield
Issue 2: Formation of Side Products
| Side Product | Cause | Prevention/Removal |
| N-acylurea | Rearrangement of the O-acylisourea intermediate, especially when EDC is used without NHS. | Add NHS or Sulfo-NHS to the reaction to convert the O-acylisourea to a more stable NHS ester. This side product can be difficult to remove due to similar polarity to the desired product. |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions (pH, time, stoichiometry). Purification methods like SEC or dialysis can remove unreacted this compound. |
Table 3: Common Side Products and Solutions
Experimental Protocols & Visualizations
General Protocol for this compound Coupling to an Amine-Containing Molecule
This protocol outlines a general two-step procedure for coupling this compound to a protein in an aqueous buffer.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC column)
Procedure:
-
Dissolve Reactants:
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Add a molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.0 and 8.0.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the reaction mixture using an appropriate method, such as size-exclusion chromatography, to separate the PEGylated conjugate from unreacted materials and byproducts.
-
Caption: Workflow for this compound coupling.
Caption: Troubleshooting decision tree for low yield.
References
How to remove excess unreacted m-PEG18-acid from a reaction mixture.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively remove excess unreacted m-PEG18-acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Removing unreacted this compound is critical to ensure the purity of the final PEGylated product. Excess PEG can interfere with downstream applications and analytics, leading to inaccurate characterization and reduced efficacy of the final conjugate.
Q2: What are the most common methods for removing small, unreacted PEG linkers?
A2: The most common methods for removing small, unreacted PEG linkers like this compound are based on differences in size and physicochemical properties between the PEGylated product and the unreacted PEG. These methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. It is highly effective at removing small molecules like unreacted PEG from larger PEGylated proteins.[]
-
Dialysis/Ultrafiltration: Uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate smaller molecules from larger ones.[2][3]
-
Precipitation: This technique involves adding a non-solvent to selectively precipitate either the product or the unreacted PEG.[4][5]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of PEG chains can alter the surface charge of a protein, allowing for separation from the unreacted, charged this compound.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including:
-
Size and properties of your target molecule: The molecular weight difference between your product and the this compound is a key factor.
-
Required purity of the final product: Different methods offer varying levels of purity.
-
Scale of your reaction: Some methods are more suitable for small-scale purification, while others can be scaled up.
-
Available equipment: Your laboratory's equipment will dictate the feasible options.
Below is a decision workflow to help you select an appropriate method.
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor separation of product and unreacted PEG | Inappropriate column choice. | Use a column with a fractionation range suitable for the size of your molecules. For removing small PEGs, a desalting column like Sephadex G-25 is often effective. |
| Sample volume is too large. | The sample volume should ideally not exceed 5% of the total column volume for optimal resolution. | |
| Low recovery of the PEGylated product | Non-specific binding to the column matrix. | Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a higher ionic strength to minimize interactions. |
| Product precipitation on the column. | Check the solubility of your product in the chosen buffer. You may need to adjust the pH or add solubilizing agents. |
Dialysis / Ultrafiltration
| Problem | Possible Cause | Solution |
| Unreacted PEG still present after dialysis | Incorrect Molecular Weight Cutoff (MWCO) of the membrane. | Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to ensure the smaller this compound can pass through while retaining the larger product. |
| Insufficient dialysis time or buffer volume. | Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of fresh, cold dialysis buffer (at least 100 times the sample volume). | |
| Loss of PEGylated product | The product is passing through the membrane. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your product. |
| Non-specific binding to the membrane. | Consider using a membrane made from a different material (e.g., regenerated cellulose, PES). |
Precipitation
| Problem | Possible Cause | Solution |
| Product and PEG co-precipitate | The chosen solvent/anti-solvent system is not selective enough. | Screen different anti-solvents. For example, PEGs have low solubility in cold diethyl ether. |
| Low recovery of precipitated product | The product is partially soluble in the anti-solvent. | Optimize the temperature and the volume of the anti-solvent. Perform precipitation at a lower temperature to decrease solubility. |
| Product does not precipitate | The product is too soluble or the concentration is too low. | Concentrate the reaction mixture before adding the anti-solvent. Increase the volume of the anti-solvent. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC)
This protocol is suitable for separating a significantly larger PEGylated product from the smaller, unreacted this compound.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Equilibration/running buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Reaction mixture
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the running buffer to remove any storage solution.
-
Sample Application: Carefully load the reaction mixture onto the top of the column.
-
Elution: Begin the elution with the running buffer. The larger PEGylated product will travel faster through the column and elute first. The smaller, unreacted this compound will enter the pores of the chromatography beads and elute later.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy to detect the protein/product, and a PEG-sensitive assay or HPLC to detect the PEG) to identify the fractions containing the purified product.
-
Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the sample using ultrafiltration.
Protocol 2: Dialysis
This protocol is ideal for removing the small this compound from a much larger biomolecule when sample dilution is acceptable.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)
-
Dialysis buffer (e.g., PBS)
-
Reaction mixture
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions (this may involve boiling and washing).
-
Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for buffer uptake.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate to ensure continuous mixing.
-
Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times over a period of 24-48 hours.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified product.
References
Issues with m-PEG18-acid solubility during conjugation experiments.
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during conjugation experiments with m-PEG18-acid, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a methoxy-terminated polyethylene glycol derivative with a terminal carboxylic acid group. The PEG chain consists of 18 ethylene glycol units. This structure imparts a hydrophilic character to the molecule, making it soluble in water and many organic solvents.[1][2] However, its solubility in aqueous solutions is highly dependent on the pH. As a carboxylic acid, it is more soluble at a pH above its pKa (typically around 4-5) where the carboxyl group is deprotonated to the more soluble carboxylate form.[3][4]
Q2: In which solvents should I dissolve this compound for conjugation experiments?
A2: It is recommended to first prepare a concentrated stock solution of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5] This stock solution can then be added dropwise to the aqueous reaction buffer containing the molecule to be conjugated. This method helps to avoid precipitation of the PEG reagent in the aqueous buffer. Low molar mass PEGs can also be dissolved in other solvents like chloroform and methanol, though they may dissolve slowly at room temperature.
Q3: What is the optimal pH for dissolving this compound and for the conjugation reaction?
A3: The optimal pH depends on the specific step of the conjugation process.
-
For dissolution in aqueous buffers: A pH above the pKa of the carboxylic acid (pH > 5) will significantly increase the solubility of this compound by converting it to its more soluble carboxylate form.
-
For EDC/NHS activation of the carboxylic acid: This step is most efficient in a slightly acidic to neutral pH range, typically between pH 4.5 and 7.2. A common buffer used for this activation step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.7-6.0.
-
For conjugation to primary amines: The reaction of the NHS-activated PEG with primary amines is most efficient at a slightly basic pH, typically between pH 7 and 8. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used buffer for this step.
Q4: My this compound is not dissolving in my aqueous buffer. What can I do?
A4: If you are experiencing solubility issues with this compound in an aqueous buffer, consider the following troubleshooting steps:
-
Prepare an Organic Stock Solution: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Add Dropwise to a Stirred Buffer: Add the organic stock solution dropwise to your vigorously stirred or vortexed aqueous reaction buffer. This gradual addition helps to prevent localized high concentrations and subsequent precipitation.
-
Adjust the pH: Ensure the pH of your aqueous buffer is above the pKa of the carboxylic acid. You can adjust the pH by adding a dilute base.
-
Gentle Warming and Sonication: Gentle warming (e.g., to 30-40°C) or brief sonication can help to dissolve the compound. However, use caution, especially when working with sensitive biomolecules that could be damaged by heat.
Troubleshooting Guide
This guide addresses common problems encountered during conjugation experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates upon addition to the reaction buffer. | 1. Poor solubility of the protonated carboxylic acid at the reaction pH. 2. The concentration of this compound exceeds its solubility limit in the buffer. 3. The organic solvent from the stock solution is causing the biomolecule to precipitate. | 1. Increase the pH of the reaction buffer to be at least one pH unit above the pKa of the carboxylic acid. 2. Prepare a stock solution in DMSO or DMF and add it dropwise to the stirred reaction buffer. 3. Limit the volume of the organic co-solvent to the minimum necessary for dissolution (typically <10% of the total reaction volume). |
| Low conjugation yield. | 1. Inefficient activation of the carboxylic acid group. 2. Hydrolysis of the activated NHS-ester intermediate. 3. Suboptimal pH for the amine coupling reaction. 4. The amine groups on the target molecule are not available for reaction. | 1. Ensure the EDC and NHS reagents are fresh and have been stored properly to prevent hydrolysis. Perform the activation step at the optimal pH of 4.5-7.2. 2. Use the activated PEG-NHS ester immediately after preparation. 3. Adjust the pH of the reaction mixture to 7-8 before adding the amine-containing molecule. 4. Ensure the buffer used for the conjugation step does not contain primary amines (e.g., Tris or glycine) as these will compete with the reaction. |
| Aggregation of the final conjugate. | 1. The conjugated molecule is inherently prone to aggregation. 2. The PEGylation process itself may induce conformational changes leading to aggregation. | 1. The PEG linker is intended to reduce aggregation; however, if the target molecule is highly prone to aggregation, this may still occur. 2. Optimize the reaction conditions, such as temperature and pH, to minimize stress on the biomolecule. Consider using solubility-enhancing excipients in the buffer. |
| Difficulty in purifying the PEGylated product. | 1. The PEGylated product and unreacted starting materials have similar properties, making separation difficult. 2. The conjugate has aggregated, leading to poor chromatographic performance. | 1. Optimize the purification method. For example, in size exclusion chromatography, ensure the column has the appropriate fractionation range. In ion-exchange chromatography, the change in pI after PEGylation can be exploited. 2. If aggregation is suspected, try to solubilize the conjugate in a denaturing buffer before purification, if compatible with the biomolecule's stability. |
Quantitative Data
The following table summarizes the approximate solubility of PEG acids and related compounds in common solvents. Please note that the solubility of this compound may vary depending on the specific experimental conditions.
| Compound | Solvent/Buffer | Approximate Solubility | Reference |
| m-PEG-acid (general) | DMSO, DMF | Stock solutions of 10-50 mg/mL are commonly prepared. | |
| Propargyl-PEG7-acid | DMSO, DMF | Concentrated stock solutions of 20-100 mg/mL can be prepared. | |
| 4-Acetamidobutyric acid | PBS, pH 7.2 | ~10 mg/mL | |
| 4-Acetamidobutyric acid | DMSO, DMF | ~20 mg/mL | |
| Polyethylene Glycol (general) | Water, Ethanol, DMF, Dichloromethane, Toluene, Acetonitrile | Soluble |
Experimental Protocols & Workflows
Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to primary amines on a protein.
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size exclusion chromatography column)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mg/mL.
-
Activate this compound:
-
In a reaction tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS over the this compound.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugate to Protein:
-
Immediately add the activated this compound solution to the protein solution in the Conjugation Buffer. The molar ratio of activated PEG to protein should be optimized, but a starting point of 10-20 fold molar excess of PEG is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to stop the reaction.
-
Purify the Conjugate: Remove unreacted PEG and byproducts by size exclusion chromatography or dialysis.
-
Characterize the Conjugate: Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
Experimental Workflow and Decision Making
The following diagrams illustrate the experimental workflow for this compound conjugation and a troubleshooting decision tree for solubility issues.
Caption: A typical experimental workflow for the conjugation of this compound to a protein.
References
Side reactions to consider when using EDC/NHS with m-PEG18-acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EDC/NHS chemistry to conjugate m-PEG18-acid to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using EDC/NHS with this compound?
When using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate this compound, several side reactions can occur, potentially reducing your conjugation efficiency and leading to complex product mixtures. The most common side reactions include:
-
Hydrolysis: The O-acylisourea intermediate formed by the reaction of EDC with the carboxylic acid is highly unstable in aqueous solutions and can quickly hydrolyze, regenerating the original carboxyl group.[1] Similarly, the NHS ester, while more stable, is also susceptible to hydrolysis, especially at higher pH values.[2][3][4]
-
N-acylurea Formation: The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea byproduct.[5] This side reaction is more prevalent with an excess of EDC and can be a significant issue, leading to the consumption of your activated PEG acid.
-
Anhydride Formation: Two activated this compound molecules can react to form an anhydride. This is more likely to occur if the concentration of the PEG acid is high and can be influenced by the local environment of the carboxyl groups.
Q2: What is the optimal pH for the EDC/NHS reaction with this compound?
The EDC/NHS coupling process involves two key steps, each with its own optimal pH range:
-
Activation Step: The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.
-
Coupling Step: The reaction of the resulting NHS-activated this compound with a primary amine is most efficient at a pH of 7.0 to 8.5 . Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a frequently used buffer for this step.
It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the desired reaction.
Q3: How can I minimize the hydrolysis of the activated this compound?
Minimizing hydrolysis is critical for achieving high conjugation yields. Here are some key strategies:
-
Prepare Fresh Reagents: Always prepare EDC and NHS solutions immediately before use, as they are sensitive to moisture and can lose activity over time. Store the solid reagents in a desiccator at -20°C.
-
Perform the Reaction Promptly: The NHS ester of the PEG acid has a limited half-life in aqueous solutions. It is best to proceed with the coupling step immediately after the activation step.
-
Control the pH: While the coupling step is more efficient at a slightly basic pH, very high pH levels will significantly increase the rate of NHS ester hydrolysis. Maintaining the pH within the recommended range of 7.0-8.5 is a critical balance.
Q4: What are the recommended molar ratios of EDC, NHS, and this compound?
The optimal molar ratios can vary depending on the specific amine-containing molecule you are using. However, a common starting point is to use a molar excess of EDC and NHS relative to the this compound.
| Reagent | Molar Ratio (relative to this compound) |
| This compound | 1 |
| EDC | 2 - 10 fold excess |
| NHS | 2 - 5 fold excess |
It is often necessary to optimize these ratios for your specific application to maximize yield and minimize side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Inactive EDC or NHS reagents. | Purchase fresh EDC and NHS. Store them properly in a desiccator at -20°C and allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Suboptimal pH. | Verify the pH of your activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) buffers. | |
| Hydrolysis of the activated PEG. | Perform the activation and coupling steps sequentially without delay. Avoid high pH during coupling. | |
| Presence of competing nucleophiles. | Ensure your buffers are free of primary amines (e.g., Tris, glycine). | |
| Precipitation During the Reaction | Protein aggregation. | Ensure your protein is soluble and stable in the chosen reaction buffers. Consider a buffer exchange step if necessary. |
| High concentration of EDC. | If using a large excess of EDC, try reducing the concentration as it can sometimes cause precipitation. | |
| Poor solubility of this compound or the conjugate. | For reactions in organic solvents, ensure the solvent is anhydrous. For aqueous reactions, ensure all components are soluble at the working concentration. | |
| Multiple Products or Smear on Gel/Chromatogram | Multiple reactive amine groups on the target molecule. | Optimize the molar ratio of the activated this compound to your target molecule to favor mono-conjugation. |
| Presence of side products (e.g., N-acylurea). | Optimize EDC concentration and reaction time to minimize the formation of N-acylurea. | |
| Aggregation of the conjugate. | Analyze the sample by size-exclusion chromatography (SEC) to detect aggregates. Optimize buffer conditions or consider adding solubilizing agents. |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol is a general guideline for conjugating this compound to a protein in an aqueous environment.
Materials:
-
This compound
-
Protein with primary amine groups (e.g., lysine residues)
-
EDC-HCl
-
N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column for buffer exchange and purification
Procedure:
-
Prepare the Protein: Dissolve the protein in the Coupling Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer.
-
Prepare EDC and Sulfo-NHS: Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Activate this compound:
-
Dissolve the this compound in the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated PEG linker to the protein is a common starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction and consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound, byproducts, and quenching reagents by size-exclusion chromatography (SEC) or dialysis. Reversed-phase HPLC can also be used for purification, especially for smaller protein conjugates.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.
-
Visualizations
Caption: EDC/NHS reaction pathway for this compound conjugation, including major side reactions.
Caption: Troubleshooting workflow for low or no yield in EDC/NHS conjugation with this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. NHS-PEG-NHS [nanocs.net]
- 5. mechanism-of-amide-formation-by-carbodiimide-for-bioconjugation-in-aqueous-media - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Addressing Protein Aggregation During PEGylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding protein aggregation during the PEGylation process.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can stem from several factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can physically link multiple protein molecules together, leading to large aggregates. This is a common risk when the goal is not specifically to create cross-linked structures.[1]
-
High Protein Concentration: Elevated protein concentrations increase the proximity of molecules, raising the likelihood of intermolecular interactions that can lead to aggregation.[1]
-
Suboptimal Reaction Conditions: Critical parameters such as pH, temperature, and buffer composition heavily influence a protein's stability. Deviating from the optimal range can expose hydrophobic regions on the protein surface, promoting aggregation.[1][2]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in what should be a monofunctional PEG reagent can cause unintended cross-linking.[1]
-
Pre-existing Aggregates: If the initial protein solution contains aggregates, these can act as seeds, accelerating the formation of new aggregates during the PEGylation process.
-
Conformational Changes: Interactions between the PEG polymer and the protein surface can sometimes induce structural changes that compromise stability and lead to aggregation.
Q2: How does pH affect aggregation during the PEGylation reaction?
The pH of the reaction buffer is a critical factor that can significantly influence the outcome of the PEGylation reaction and the stability of the protein.
-
N-terminal vs. Lysine PEGylation: By adjusting the pH, you can favor specific reaction sites. A lower pH (around 5.0-6.5) favors the selective PEGylation of the N-terminal alpha-amine, which has a lower pKa than the epsilon-amine of lysine residues. This can reduce the degree of modification and subsequent aggregation risk.
-
Lysine Reactivity: At neutral to higher pH (7.0 and above), lysine residues become more reactive, which can lead to a higher degree of PEGylation (multi-PEGylation). While sometimes desirable, extensive modification of surface lysines can alter the protein's surface chemistry and potentially lead to aggregation.
-
Protein Stability: Every protein has an optimal pH range for stability. Performing the PEGylation reaction outside of this range can induce unfolding and aggregation.
Q3: How can I detect and quantify protein aggregation after PEGylation?
Several analytical techniques are available to detect, characterize, and quantify protein aggregates. Using orthogonal methods is recommended for a comprehensive assessment.
-
Size Exclusion Chromatography (SEC): SEC is a powerful method for separating and quantifying soluble aggregates based on their hydrodynamic size. Aggregates will elute earlier from the column than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large aggregates and measures the size distribution of particles in a solution. It is an excellent tool for detecting the early onset of aggregation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to covalently cross-linked protein aggregates.
-
Turbidity Measurements: A simple way to monitor the formation of insoluble aggregates is to measure the increase in turbidity of the reaction mixture using a UV-Vis spectrophotometer at a wavelength such as 350 nm.
Troubleshooting Guide
This section addresses the common problem of observing significant aggregation during a PEGylation reaction. A systematic, step-by-step approach is the most effective way to diagnose and resolve the issue.
Problem: My protein is precipitating or forming aggregates during the PEGylation reaction.
This troubleshooting workflow provides a logical progression from simple adjustments to more complex reformulations to mitigate aggregation.
Caption: A troubleshooting workflow for addressing protein aggregation.
Step 1: Optimize Reaction Conditions
The first and most critical step is to systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.
Key Parameters to Screen:
-
Protein Concentration: Test a range of lower concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excess ratios of PEG to protein (e.g., 1:1, 5:1, 10:1, 20:1). A higher excess can sometimes increase aggregation risk.
-
pH: Screen a range of pH values around the protein's known optimal stability point (e.g., 6.0, 7.0, 7.4, 8.0). Avoid buffers containing primary amines, such as Tris, which can compete in the reaction.
-
Temperature: Test different temperatures (e.g., 4°C vs. room temperature). Lower temperatures slow the reaction rate, which can sometimes favor the desired modification over aggregation.
The following diagram illustrates the key factors that can be adjusted.
References
Technical Support Center: Purification of m-PEG18-acid Bioconjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG18-acid bioconjugates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound bioconjugates.
Issue 1: Incomplete Separation of Conjugate from Unreacted PEG
-
Symptom: Chromatographic analysis (e.g., HPLC/SEC) shows overlapping or poorly resolved peaks between the desired bioconjugate and the free this compound.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Column Selection | For Size Exclusion Chromatography (SEC), ensure the column's fractionation range is suitable for separating the molecular weight of your conjugate from the free PEG. For Reversed-Phase HPLC (RP-HPLC), a shallower gradient may be needed to improve resolution. |
| Suboptimal Mobile Phase | In RP-HPLC, adjust the organic solvent gradient (e.g., acetonitrile or methanol) to enhance the separation between the more hydrophobic conjugate and the unreacted PEG. |
| Aggregation of Conjugate | The bioconjugate may be aggregating, leading to broad or multiple peaks. Modify buffer conditions by adjusting pH, ionic strength, or adding detergents to prevent aggregation. |
Issue 2: Low Yield of Purified Bioconjugate
-
Symptom: The final quantity of the purified this compound bioconjugate is significantly lower than anticipated.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Adsorption to Chromatography Resin | The bioconjugate might be irreversibly binding to the stationary phase of the chromatography column.[1] Consider using a different type of resin or altering the mobile phase to minimize non-specific binding.[1] |
| Product Instability | The bioconjugate could be unstable under the purification conditions.[1] Assess the stability of your conjugate at various pH levels and temperatures.[1] It may be necessary to use a quicker purification method or incorporate stabilizers into your buffers.[1] |
| Precipitation on the Column | The conjugate may be precipitating on the column due to the composition of the mobile phase. Confirm that the conjugate remains soluble in the mobile phase throughout the purification process. |
Issue 3: Presence of Unexpected Peaks in the Final Product
-
Symptom: Analysis (e.g., HPLC, Mass Spectrometry) of the purified fraction reveals additional, unidentified peaks.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Reaction Byproducts | The conjugation reaction may have generated side products. Employ LC-MS to identify these impurities and refine the reaction conditions to reduce their formation. |
| Degradation of Product | The bioconjugate or starting materials may have degraded during the reaction or purification steps. Verify the stability of all components under the experimental conditions. |
| Contamination from Reagents | Impurities may be present in the reagents or solvents used. Use high-purity reagents and solvents, and run blank injections to check for any system-related peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for my this compound bioconjugate?
A1: The choice of purification strategy depends on the properties of your biomolecule (e.g., protein, peptide, oligonucleotide) and the scale of your experiment. For many protein conjugations, Size Exclusion Chromatography (SEC) is an excellent first step. It separates molecules based on size, effectively removing unreacted, smaller this compound molecules from the larger bioconjugate. For smaller molecules or when higher purity is required, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often used.
Q2: How can I remove unreacted this compound from my bioconjugate sample?
A2: Besides SEC and RP-HPLC, dialysis or diafiltration (ultrafiltration) can be effective, particularly for larger bioconjugates like antibodies. These methods exchange the buffer and remove small molecules like unreacted PEG through a semi-permeable membrane with a specific molecular weight cut-off (MWCO). Ensure the MWCO is large enough to allow the free PEG to pass through but small enough to retain your bioconjugate.
Q3: My bioconjugate is showing a broader peak than expected in SEC. What could be the cause?
A3: A broad peak in SEC can indicate several things. The sample may be heterogeneous, containing a mixture of mono-, di-, and multi-PEGylated species. Aggregation of the bioconjugate can also lead to peak broadening. Additionally, interactions between the bioconjugate and the chromatography resin can cause this issue. Consider optimizing the mobile phase (e.g., adjusting ionic strength) to minimize secondary interactions.
Q4: Can I use Ion-Exchange Chromatography (IEX) to purify my this compound bioconjugate?
A4: Yes, IEX can be a powerful tool, especially if the conjugation of the acidic PEG molecule alters the overall charge of your biomolecule. By carefully selecting the pH and buffer conditions, you can achieve separation based on differences in charge between the unconjugated molecule, the desired bioconjugate, and any multi-PEGylated species.
Q5: What are some important considerations for handling this compound and its derivatives?
A5: Many this compound derivatives, such as those with NHS esters, are moisture-sensitive. It is recommended to store these reagents in a desiccated environment at -20°C. Before use, allow the reagent to warm to room temperature before opening the container to prevent condensation. For ease of handling, it is often beneficial to prepare stock solutions in an anhydrous solvent like DMSO or DMF.
Experimental Protocols
Protocol 1: General Purification of a Protein-m-PEG18-acid Bioconjugate using Size Exclusion Chromatography (SEC)
This protocol outlines a general method for purifying a protein-m-PEG18-acid bioconjugate.
-
Column Preparation: Equilibrate the SEC column (e.g., Superdex 200 or similar) with at least two column volumes of a suitable buffer, such as Phosphate-Buffered Saline (PBS), at a flow rate appropriate for the column dimensions.
-
Sample Preparation: Concentrate the conjugation reaction mixture if necessary. Filter the sample through a 0.22 µm syringe filter to remove any precipitates.
-
Injection: Inject the prepared sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm (for protein) and potentially a lower wavelength (e.g., 220 nm) if the PEG conjugate has some absorbance there.
-
Fraction Collection: Collect fractions corresponding to the different peaks in the chromatogram. The bioconjugate should elute earlier than the unreacted this compound due to its larger size.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to confirm the presence of the purified bioconjugate and assess its purity.
Protocol 2: General Purification of a Peptide-m-PEG18-acid Bioconjugate using Reversed-Phase HPLC (RP-HPLC)
This protocol provides a starting point for purifying a peptide-m-PEG18-acid conjugate. Optimization will likely be required based on the specific properties of the peptide.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95-5% B (linear gradient)
-
45-50 min: 5% B
-
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
System Equilibration: Equilibrate the RP-HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Acidify the sample with a small amount of TFA. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the column.
-
Elution and Fraction Collection: Run the gradient as described above. Collect fractions corresponding to the peaks of interest. The PEGylated peptide will be more hydrophobic and thus elute later than the unmodified peptide.
-
Analysis: Analyze the collected fractions by mass spectrometry to identify the fractions containing the desired bioconjugate. Pool the pure fractions and lyophilize to obtain the final product.
Diagrams
Caption: General experimental workflow for this compound bioconjugation and purification.
Caption: Troubleshooting logic for common purification issues with bioconjugates.
References
Impact of buffer conditions on m-PEG18-acid reaction efficiency.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction efficiency of m-PEG18-acid conjugation, particularly when using carbodiimide chemistry (EDC/NHS).
I. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two-step conjugation process involving the activation of this compound and its subsequent reaction with an amine-containing molecule.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Conjugate Yield | a) Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade if not stored properly. | • Purchase fresh EDC and NHS/sulfo-NHS. • Store reagents in a desiccator at the recommended temperature (-20°C for EDC, 4°C for NHS). • Allow reagents to warm to room temperature before opening to prevent condensation. • Prepare reagent solutions immediately before use. |
| b) Suboptimal pH for Activation: The activation of the carboxylic acid on this compound by EDC is most efficient in a slightly acidic environment.[1][2] | • Use a non-amine, non-carboxylate buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.5-6.0 for the activation step.[2][3] • Verify the pH of the buffer with a calibrated pH meter before starting the reaction. | |
| c) Suboptimal pH for Conjugation: The reaction of the NHS-activated PEG with the primary amine is most efficient at a physiological to slightly basic pH.[2] | • After the activation step, raise the pH of the reaction mixture to 7.2-8.5 for the conjugation step with the amine-containing molecule. • Use a non-amine buffer like Phosphate-Buffered Saline (PBS) for this step. | |
| d) Hydrolysis of NHS-activated PEG: The NHS ester is susceptible to hydrolysis, especially at higher pH values. This competes with the desired amine reaction. | • Perform the conjugation step immediately after the activation of this compound. • While a higher pH increases the rate of aminolysis, it also significantly increases the rate of hydrolysis. An optimal pH of around 8.3-8.5 is often a good compromise. | |
| e) Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete with the reaction. | • Ensure all buffers used are free of primary amines and carboxylates. Use MES for activation and PBS, HEPES, or borate buffers for conjugation. | |
| f) Insufficient Molar Excess of Reagents: An inadequate amount of EDC/NHS or this compound can lead to incomplete activation or conjugation. | • For activation, use a molar excess of EDC and NHS over this compound (e.g., 2-10 fold excess of EDC). • For conjugation, use a molar excess of the activated this compound to the amine-containing molecule. This will depend on the number of available amines and the desired degree of PEGylation. | |
| 2. Precipitation During Reaction | a) Poor Solubility of Reactants: The this compound or the target molecule may have limited solubility in the reaction buffer. | • Consider adding a co-solvent like DMSO or DMF to improve the solubility of the PEG reagent. Ensure the final concentration of the organic solvent is compatible with your target molecule (e.g., protein stability). |
| b) Protein Aggregation: Changes in pH or the addition of reagents can cause the target protein to aggregate and precipitate. | • Ensure your protein is soluble and stable in the chosen activation and conjugation buffers. • Perform a buffer exchange for your protein into the appropriate reaction buffer before starting the experiment. | |
| c) High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation. | • If using a large excess of EDC and observing precipitation, try reducing the concentration. | |
| 3. Multiple PEGylated Species or Lack of Site-Specificity | a) Multiple Reactive Amines: If the target molecule (e.g., a protein) has multiple primary amines (lysine residues, N-terminus), PEGylation can occur at various sites. | • To favor N-terminal PEGylation, perform the conjugation reaction at a lower pH (e.g., pH 7.0) where the N-terminal α-amino group is more likely to be deprotonated and reactive compared to the ε-amino groups of lysine. |
| b) Cross-linking of Target Molecules: If the target molecule contains both carboxyl and amine groups, EDC can cause intermolecular cross-linking. | • A two-step protocol is highly recommended. First, activate the this compound with EDC/NHS, then purify the activated PEG-NHS ester to remove excess EDC before adding it to the amine-containing target molecule. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC/NHS activation of this compound? A1: The activation of the carboxylic acid group on this compound with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0. A commonly used buffer for this step is 0.1 M MES.
Q2: What is the optimal pH for the conjugation of the m-PEG18-NHS ester to a primary amine? A2: The reaction of the NHS-activated PEG with a primary amine is most efficient at a physiological to slightly basic pH, typically in the range of 7.2 to 8.5. This is because the reactive species is the deprotonated primary amine. However, the rate of hydrolysis of the NHS ester also increases with pH. For many proteins, a pH of 8.3-8.5 provides a good balance between efficient conjugation and minimal hydrolysis.
Q3: Which buffers should I use for the two-step conjugation reaction? A3: It is critical to use buffers that do not contain primary amines or carboxylates as these will interfere with the reaction.
-
For the activation step: 0.1 M MES buffer (pH 4.5-6.0) is highly recommended.
-
For the conjugation step: Phosphate-buffered saline (PBS, pH 7.2-7.5), borate buffer, or carbonate/bicarbonate buffer (pH 8.0-8.5) are suitable choices.
Q4: My this compound is not dissolving well in the aqueous buffer. What can I do? A4: For better solubility, you can first dissolve the this compound in an anhydrous water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then add it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not negatively impact the stability and activity of your target molecule, especially if it is a protein.
Q5: How long is the activated m-PEG18-NHS ester stable in an aqueous solution? A5: The stability of the NHS ester is highly pH-dependent. It is susceptible to hydrolysis, which regenerates the carboxylic acid. The half-life of an NHS ester can be several hours at pH 7 but decreases to just minutes at pH 8.6. Therefore, it is crucial to use the activated PEG reagent immediately after preparation.
Q6: How can I stop or "quench" the reaction? A6: To stop the conjugation reaction, you can add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl or 1 M glycine. This will react with any remaining NHS-activated PEG. Alternatively, hydroxylamine can be used.
III. Data Presentation
The efficiency of the conjugation of an NHS-activated molecule to a primary amine is a balance between the desired amidation reaction and the competing hydrolysis of the NHS ester. The rates of both reactions are influenced by pH.
Table 1: Effect of pH on the Stability of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | < 10 minutes |
Table 2: Relative Reaction Kinetics of Amidation vs. Hydrolysis
This table provides a conceptual comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While hydrolysis increases with pH, the amidation reaction is often more significantly accelerated within an optimal range, leading to a higher yield of the conjugate.
| pH | Amine Reactivity (Nucleophilicity) | NHS Ester Hydrolysis Rate | Typical Amidation Half-life | Overall Conjugation Efficiency |
| 7.0 | Low (amine is mostly protonated) | Low | Slower | Suboptimal |
| 8.0 | Moderate | Moderate | Faster | Good |
| 8.5 | High | High | Very Fast | Often Optimal |
| 9.0 | Very High | Very High | Very Fast | Can be lower due to rapid hydrolysis |
Note: The actual half-lives and yields are dependent on the specific reactants, concentrations, and temperature. For one specific study, the yield of an amide conjugate was found to be 80-85% at pH 8.0-9.0.
IV. Experimental Protocols
Protocol 1: Two-Step Activation of this compound and Conjugation to an Amine-Containing Protein
This protocol describes the activation of this compound using EDC and sulfo-NHS, followed by conjugation to a protein with primary amines.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Amine-containing protein in Coupling Buffer (e.g., 1-10 mg/mL)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column for buffer exchange and purification
Procedure:
Step 1: Preparation of Reagents
-
Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare stock solutions of the reagents immediately before use. Do not store aqueous stock solutions of EDC and Sulfo-NHS.
-
Ensure the protein solution is in the Coupling Buffer (amine-free). If not, perform a buffer exchange using a desalting column.
Step 2: Activation of this compound
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the this compound solution. A 2- to 10-fold molar excess of EDC and Sulfo-NHS over this compound is a good starting point.
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 3: Conjugation to the Protein
-
Immediately add the activated m-PEG18-NHS ester solution to the protein solution in the Coupling Buffer. The optimal molar ratio of activated PEG to protein will depend on the protein and the desired degree of labeling and should be optimized. A 10- to 50-fold molar excess is a common starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
(Optional) Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove excess, unreacted PEG reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
Step 6: Characterization
-
Analyze the purified conjugate using methods such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and/or mass spectrometry to confirm conjugation and assess purity.
V. Mandatory Visualization
Caption: Experimental workflow for the two-step this compound conjugation.
Caption: Troubleshooting decision tree for low PEGylation yield.
References
Avoiding hydrolysis of activated m-PEG18-acid esters.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of activated m-PEG18-acid esters, with a focus on preventing hydrolysis to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is activated this compound ester hydrolysis and why is it a critical issue?
A1: Activated this compound esters, commonly N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis, a chemical reaction with water. This reaction cleaves the ester bond, resulting in an inactive carboxylic acid and the N-hydroxysuccinimide leaving group.[1][2] This is a significant problem because the hydrolyzed PEG reagent can no longer react with the primary amine on your target molecule (e.g., a protein or peptide), leading to a substantial decrease in the yield of your desired PEGylated product.[1][3]
Q2: What are the primary factors that influence the rate of hydrolysis?
A2: The stability of an activated this compound ester is mainly affected by three factors:
-
pH: The rate of hydrolysis increases significantly as the pH rises.[1]
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.
-
Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in the buffer will compete with the target molecule for the activated ester.
Q3: What is the optimal pH for conjugation reactions with activated this compound esters?
A3: The optimal pH for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5. While the reaction with amines is faster at a more alkaline pH, the competing hydrolysis reaction also accelerates. A common starting point is a pH of around 8.3. It is crucial to find a balance that maximizes the rate of conjugation while minimizing hydrolysis.
Q4: How should I prepare and store activated this compound ester reagents to minimize hydrolysis?
A4: Proper storage and handling are essential. The solid reagent should be stored in a cool, dry place, protected from moisture, preferably in a desiccator. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions should be prepared immediately before use in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For long-term storage of solutions, aliquoting and storing under an inert gas like nitrogen or argon is recommended.
Q5: Can I test the reactivity of my activated this compound ester if I suspect it has hydrolyzed?
A5: Yes, you can assess the reactivity of an NHS ester reagent. Since hydrolysis releases the NHS leaving group, which absorbs light around 260 nm, you can spectrophotometrically measure the amount of released NHS. A common method involves comparing the absorbance of the reagent solution before and after intentional, rapid hydrolysis induced by adding a strong base like NaOH. A significant increase in absorbance after adding the base indicates that the reagent was still active.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No PEGylation Yield | 1. Hydrolysis of the activated PEG ester: This is a primary cause of low yield. | • Ensure proper storage and handling of the PEG reagent (see FAQs).• Use freshly prepared stock solutions in anhydrous, aprotic solvents (e.g., DMSO, DMF).• Add the stock solution to the reaction buffer immediately before starting the conjugation. |
| 2. Incorrect pH for the conjugation reaction: The pH may be too low for efficient amine reaction or too high, causing rapid hydrolysis. | • Verify and adjust the pH of your reaction buffer to the optimal range (typically 7.2-8.5). | |
| 3. Presence of competing primary amines in the buffer: Buffers like Tris or glycine will compete with your target molecule. | • Perform a buffer exchange to an amine-free buffer (e.g., phosphate-buffered saline (PBS) or sodium bicarbonate). | |
| 4. Poor quality of the PEG reagent: The reagent may have been compromised during shipping or storage. | • Purchase high-quality reagents from a reputable supplier.• Test the reactivity of a new batch before use in a critical experiment. | |
| Protein Aggregation/Precipitation | 1. Protein instability under the chosen reaction conditions (pH, temperature). | • Perform the reaction at a lower temperature (e.g., 4°C).• Screen different amine-free buffers to find one that enhances protein stability. |
| 2. High concentration of organic solvent: The final concentration of DMSO or DMF in the reaction should ideally not exceed 10% (v/v). | • Adjust the concentration of your stock solution to minimize the volume of organic solvent added to the reaction. | |
| High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) | 1. Molar ratio of activated PEG to protein is too high. | • Systematically decrease the molar ratio of activated PEG to protein to find the optimal balance. |
| 2. Multiple reactive sites on the protein have similar accessibility and reactivity. | • Change the reaction pH to favor more selective modification (e.g., a lower pH may favor N-terminal modification). |
Quantitative Data Summary
The rate of hydrolysis of NHS esters is highly dependent on pH. The stability of the ester is often described by its half-life (t½), the time it takes for half of the reagent to hydrolyze.
| pH | Half-life of NHS Ester |
| 7.0 | Hours |
| 8.0 | ~ 1 hour |
| 8.5 | Minutes |
| 9.0 | < 10 minutes |
This data is a general representation. The exact half-life can vary depending on the specific ester, buffer, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein solution (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3)
-
This compound NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Methodology:
-
Buffer Exchange: Ensure the protein is in an appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare PEG Stock Solution: Allow the vial of this compound NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the PEG stock solution to the protein solution. Mix gently but thoroughly.
-
Incubate: Allow the reaction to proceed for 30-120 minutes at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method.
-
Analysis: Analyze the PEGylated product using methods such as SDS-PAGE (which will show an increase in apparent molecular weight), IEX, or Mass Spectrometry to determine the degree of PEGylation.
Visualizations
Caption: Competing reactions of activated this compound NHS ester.
Caption: Troubleshooting workflow for low PEGylation yield.
References
Validation & Comparative
Confirming Success: A Comparative Guide to Analytical Methods for m-PEG18-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of molecules, from small drugs to large proteins.[1] By conjugating a molecule like m-PEG18-acid, researchers can improve a compound's solubility, extend its circulating half-life, and reduce immunogenicity.[1][2] However, the success of this critical modification is not guaranteed. Incomplete reactions, side products, and heterogeneity in the degree of PEGylation can all impact a drug's efficacy and safety.
Therefore, robust analytical confirmation is not just a formality—it is an essential component of quality control in drug development.[3] This guide provides an objective comparison of the primary analytical techniques used to confirm the successful conjugation of this compound, complete with experimental data and detailed protocols to aid in methodological selection and implementation.
Comparison of Key Analytical Techniques
A multi-faceted analytical approach is often required for the comprehensive characterization of PEGylated molecules.[4] Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) provide complementary information regarding molecular weight, structural integrity, and purity.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Definitive confirmation of mass increase due to PEG addition; Determination of the number of attached PEG chains (degree of PEGylation). | High accuracy and sensitivity; Provides unambiguous mass confirmation. | Can produce complex spectra with heterogeneous or polydisperse samples; Requires specialized equipment. |
| ¹H NMR Spectroscopy | Measures the resonance of proton nuclei in a magnetic field, providing detailed structural information. | Confirmation of covalent bond formation through chemical shifts of specific protons; Can quantify the degree of PEGylation. | Non-destructive; Provides detailed structural data and quantitative information. | Lower sensitivity compared to MS; Can be complex to interpret for large biomolecules. |
| HPLC (SEC & RP) | Separates molecules based on physical properties like size (SEC) or hydrophobicity (RP). | Determines purity of the conjugate; Separates PEGylated product from unreacted starting materials and byproducts. | Robust and reproducible for purity assessment; Can be used for purification. | Does not provide direct structural information; SEC resolution may be insufficient to separate conjugate from free PEG. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular bonds. | Confirms conjugation by identifying the disappearance of reactant functional groups and the appearance of new bonds (e.g., amide or ester). | Fast and relatively simple; Good for confirming the presence/absence of key functional groups. | Provides general structural information, not specific atom-level detail; Lower resolution than NMR or MS. |
Experimental Workflow for Conjugation Confirmation
The process of confirming a successful PEGylation reaction involves a logical sequence of purification and analysis. The initial reaction mixture contains the desired conjugate, unreacted starting materials, and potential side products. Purification is a critical first step to isolate the conjugate, which is then subjected to a suite of analytical methods to confirm its identity, purity, and structure.
Key Experimental Data & Interpretation
Successful conjugation of this compound results in predictable changes in the analytical data. The following table summarizes the expected outcomes for a hypothetical conjugation to a peptide via amide bond formation.
| Technique | Parameter | Unconjugated Peptide | Unreacted this compound | Successfully Conjugated Product |
| MALDI-TOF MS | Observed Mass (m/z) | ~2000 Da | ~863 Da | ~2845 Da (Peptide + PEG - H₂O) |
| ¹H NMR | Chemical Shift (δ, ppm) | Peptide signals present | Methoxy (CH₃O-): ~3.38 ppm; PEG backbone (-OCH₂CH₂-): ~3.65 ppm | Peptide signals + PEG signals; Disappearance of carboxylic acid proton; Appearance of new amide proton signal (~8.5 ppm). |
| RP-HPLC | Retention Time | 15 min | 5 min | 18 min (more hydrophobic) |
| SEC-HPLC | Retention Time | 20 min | 25 min | 17 min (larger hydrodynamic volume) |
Detailed Experimental Protocols
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful tool for determining the molecular weight of the conjugate, providing direct evidence of PEG attachment.
-
Sample Preparation :
-
Dissolve the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Prepare a saturated matrix solution. For peptides and proteins, alpha-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are common choices.
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly.
-
Add 1 µL of the sample solution to the matrix spot and mix gently by pipetting.
-
Allow the spot to fully crystallize at room temperature.
-
-
Instrumentation & Analysis :
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector or linear mode, depending on the mass range.
-
Acquire the mass spectrum over an appropriate m/z range to include the unconjugated molecule and the expected conjugate.
-
-
Data Interpretation : A successful conjugation is confirmed by the appearance of a new peak whose mass corresponds to the sum of the target molecule's mass and the mass of the this compound moiety, minus the mass of water (18.01 Da) lost during amide or ester bond formation. The absence or significant reduction of the peak corresponding to the starting material is also indicative of a successful reaction.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides unambiguous structural confirmation of the covalent linkage. It is particularly useful for smaller molecules where signals are well-resolved.
-
Sample Preparation :
-
Lyophilize the purified conjugate to remove any residual solvents.
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation & Analysis :
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters include setting an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
-
Data Interpretation :
-
Confirm PEG Presence : Look for the characteristic signals of the PEG chain: a sharp singlet around 3.38 ppm for the methoxy (CH₃O-) group and a large, broad signal around 3.65 ppm for the ethylene glycol backbone (-OCH₂CH₂-).
-
Confirm Linkage : The key is to observe the disappearance of the carboxylic acid proton from the this compound (typically >10 ppm) and the appearance of a new signal corresponding to the newly formed bond (e.g., an amide proton signal, often between 7.5-8.5 ppm). Comparing the integration of the PEG methoxy signal to a characteristic signal on the target molecule can be used to quantify the degree of PEGylation.
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic volume. It is an excellent method for assessing the purity of the conjugate and separating it from smaller, unreacted starting materials.
-
Sample Preparation :
-
Dissolve the purified conjugate and control samples (unconjugated molecule, unreacted PEG) in the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Instrumentation & Analysis :
-
Equilibrate an appropriate SEC column (e.g., Zenix SEC-300) with the mobile phase (e.g., 150 mM Sodium Phosphate Buffer, pH 7.0).
-
Inject 10-20 µL of the sample and run the analysis at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the elution profile using a UV detector (e.g., 280 nm for proteins) and/or a refractive index (RI) detector.
-
-
Data Interpretation : The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier from the column than the smaller, unconjugated starting molecule. A single, sharp peak at an earlier retention time indicates a pure, successfully conjugated product. The presence of peaks at later retention times corresponding to the starting materials would indicate an incomplete reaction or impure product.
References
A Researcher's Guide to Determining the Degree of PEGylation: Mass Spectrometry vs. Alternatives
For researchers, scientists, and drug development professionals, accurately determining the degree of PEGylation is a critical quality attribute that significantly impacts the efficacy and safety of biotherapeutics. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a protein or peptide, is a widely adopted strategy to enhance the therapeutic properties of drugs, including improving their stability, solubility, and pharmacokinetic profiles.[1][2] This guide provides an objective comparison of mass spectrometry (MS)-based methods with key alternatives for quantifying the degree of PEGylation, supported by experimental data and detailed protocols.
Mass spectrometry has become a powerful and preferred tool for the characterization of PEGylated proteins due to its accuracy and ability to provide detailed molecular weight information.[3][4] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are frequently employed to determine the average molecular weight and, consequently, the degree of PEGylation.[5] However, alternative methods, including chromatography and colorimetric assays, also offer viable approaches, each with distinct advantages and limitations.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for PEGylation analysis hinges on several factors, including the need for information on average PEGylation versus the distribution of species, the characteristics of the PEGylated protein, and available instrumentation.
| Method | Principle | Information Provided | Advantages | Limitations |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules after laser desorption from a matrix. | Average molecular weight, degree of PEGylation, distribution of PEGylated species. | High sensitivity, speed, and accuracy for average molecular weight. Tolerant to some sample impurities. | Can struggle with very large or heterogeneous proteins. Potential for dissociation of non-covalent interactions. |
| ESI-MS | Generates ions by applying a high voltage to a liquid to create an aerosol. Often coupled with liquid chromatography (LC). | Precise molecular weight of different PEGylated forms, can identify PEGylation sites. | High resolution and accuracy. Amenable to automation and coupling with LC for separation. | Complex spectra due to multiple charge states and PEG polydispersity can be difficult to interpret. Susceptible to contamination. |
| SEC-MALS | Size Exclusion Chromatography (SEC) separates molecules by size, followed by Multi-Angle Light Scattering (MALS) for absolute molecular weight determination. | Average molecular weight, degree of conjugation, and quantification of aggregates and fragments. | Provides absolute molecular weight without relying on column calibration standards. Can analyze complex mixtures. | Requires specialized MALS detector. Resolution might be insufficient for separating species with small mass differences. |
| TNBS Assay | 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) reacts with primary amines to produce a colored product, measured spectrophotometrically. | Indirectly quantifies the degree of PEGylation by measuring the loss of free amino groups. | Simple, rapid, and cost-effective. Does not require specialized equipment. | Indirect measurement can be inaccurate. Reagent can react with other nucleophiles. Interference from buffers containing amines. |
Experimental Workflows and Logical Relationships
The general workflow for analyzing the degree of PEGylation varies between direct measurement techniques like mass spectrometry and indirect methods.
A logical comparison highlights the trade-offs between the direct, high-information content of mass spectrometry and the simplicity of alternative methods.
Experimental Protocols
Below are representative protocols for determining the degree of PEGylation using MALDI-TOF MS and the TNBS colorimetric assay.
This protocol outlines the general steps for analyzing a PEGylated protein to determine its molecular weight distribution.
Materials:
-
Purified PEGylated protein sample.
-
Unmodified protein control.
-
MALDI-TOF Mass Spectrometer.
-
MALDI target plate.
-
Matrix solution: Sinapinic acid (10 mg/mL) in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Calibration standards appropriate for the mass range.
Procedure:
-
Sample Preparation: Dilute the PEGylated and unmodified protein samples to a final concentration of approximately 1-10 pmol/µL in a suitable solvent (e.g., water or a low-concentration buffer).
-
Matrix Preparation: Prepare the sinapinic acid matrix solution fresh.
-
Spotting the Target:
-
On the MALDI target plate, spot 1 µL of the matrix solution and let it air dry until crystals form.
-
Apply 1 µL of the protein sample (or calibrant) directly onto the dried matrix spot.
-
Alternatively, mix the sample and matrix solutions in a 1:1 ratio (v/v) and spot 1 µL of the mixture onto the target plate. Allow the spot to dry completely at room temperature.
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Calibrate the instrument using the prepared calibration standards in the expected mass range of the PEGylated protein.
-
Acquire the mass spectrum for the unmodified protein to establish its molecular weight.
-
Acquire the mass spectrum for the PEGylated protein. Operate the instrument in linear mode for high molecular weight molecules.
-
-
Data Analysis:
-
Process the acquired spectra using the instrument's software.
-
Determine the average molecular weight of the unmodified protein (MW_protein).
-
Determine the average molecular weight of the main peak in the PEGylated sample (MW_PEGylated).
-
Calculate the average number of PEG molecules per protein using the following formula: Degree of PEGylation = (MW_PEGylated - MW_protein) / MW_PEG
-
This protocol describes an indirect method to estimate the degree of PEGylation by quantifying the remaining primary amino groups after the conjugation reaction.
Materials:
-
PEGylated protein sample.
-
Unmodified protein control.
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBS Reagent: 0.01% (w/v) TNBS in Reaction Buffer (prepare fresh).
-
Quenching Solution: 10% Sodium Dodecyl Sulfate (SDS).
-
1 N HCl.
-
Spectrophotometer or plate reader capable of measuring absorbance at 335-345 nm.
Procedure:
-
Sample Preparation:
-
Dissolve or dialyze the unmodified and PEGylated protein samples into the Reaction Buffer to a final concentration of 0.1-1.0 mg/mL.
-
Important: Avoid buffers containing primary amines like Tris or glycine, as they will interfere with the assay.
-
-
Standard Curve (Optional but Recommended): Prepare a standard curve using a known concentration series of an amino acid (e.g., glycine) in the Reaction Buffer.
-
Reaction:
-
In separate microcentrifuge tubes, add 500 µL of each sample (unmodified protein, PEGylated protein, standards, and a buffer blank).
-
Add 250 µL of the freshly prepared 0.01% TNBS solution to each tube. Mix well.
-
Incubate the reaction mixtures at 37°C for 2 hours.
-
-
Stopping the Reaction:
-
After incubation, add 250 µL of 10% SDS to each tube.
-
Add 125 µL of 1 N HCl to each tube to stop the reaction and stabilize the chromophore.
-
-
Measurement:
-
Measure the absorbance of each solution at 335 nm against the buffer blank.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all sample and standard readings.
-
Use the standard curve to determine the concentration of free amino groups in the unmodified and PEGylated samples.
-
Calculate the degree of PEGylation as the percentage of blocked amino groups: % PEGylation = [1 - (Absorbance_PEGylated / Absorbance_Unmodified)] x 100
-
Conclusion
For a comprehensive and accurate determination of the degree of PEGylation, mass spectrometry, particularly MALDI-TOF and ESI-MS, remains the gold standard. These techniques provide direct, high-resolution data on the molecular weight and distribution of PEGylated species. However, for routine analysis, process monitoring, or when specialized MS equipment is unavailable, alternative methods like SEC-MALS and colorimetric assays provide valuable, albeit sometimes less detailed, information. The choice of method should be guided by the specific analytical needs, the nature of the biotherapeutic, and the resources available to the research team.
References
- 1. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to HPLC Analysis for Purity Assessment of m-PEG18-Acid Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of m-PEG18-acid conjugates is a critical step in the development of novel therapeutics and diagnostics. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of various HPLC-based methods and other analytical techniques for the purity assessment of this compound conjugates, supported by experimental protocols and representative data.
Performance Comparison of Analytical Techniques
The choice of analytical method for purity assessment of this compound conjugates depends on the specific requirements of the analysis, such as the need for quantitation, structural confirmation, or high-throughput screening. While HPLC is a powerful tool for separation and quantification, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary structural information.
| Analytical Method | Purity Assessment | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analysis Time (per sample) | Throughput | Structural Information |
| RP-HPLC-UV | Good for conjugated small molecules with chromophores. Not ideal for PEG moiety. | ~1 µg/mL (for chromophoric part) | ~5 µg/mL (for chromophoric part) | 20-40 min | High | Indirect |
| RP-HPLC-CAD/ELSD | Excellent for non-chromophoric compounds like PEG.[1][2] | ~10-50 ng/mL | ~50-200 ng/mL | 20-40 min | High | None |
| SEC-HPLC-RI | Good for separating aggregates and unconjugated starting materials based on size. | ~10 µg/mL | ~25 µg/mL | 15-30 min | High | None |
| LC-MS | High sensitivity and provides mass confirmation of the conjugate and impurities. | ~1-10 ng/mL | ~5-50 ng/mL | 15-30 min | Medium | Molecular Weight |
| NMR Spectroscopy | Provides detailed structural information and can be used for purity assessment by integrating signals. | ~0.1-1 mg/mL | ~0.5-5 mg/mL | 10-30 min | Low | Detailed Structure |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific properties of the this compound conjugate.
Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD)
This method is highly suitable for the quantitative analysis of this compound conjugates, as CAD does not require the analyte to have a chromophore.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector: Charged Aerosol Detector (CAD).
-
Nebulizer Temperature: 35 °C.
-
Evaporation Temperature: 50 °C.
-
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition to a concentration of 0.1-1 mg/mL.
Size-Exclusion HPLC (SEC-HPLC) with Refractive Index (RI) Detection
SEC-HPLC is effective for separating the conjugate from larger aggregates or smaller unconjugated starting materials.
-
Column: SEC column with a suitable molecular weight range (e.g., 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detector: Refractive Index (RI) Detector.
-
Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1-5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass identification capabilities of MS, providing a powerful tool for purity assessment and impurity identification.
-
LC System: Utilize the RP-HPLC conditions described above.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Settings:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the main conjugate and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used to assess purity by comparing the integration of characteristic peaks.
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks for the this compound backbone (typically a large singlet around 3.6 ppm).
-
Identify peaks corresponding to the conjugated molecule.
-
Identify any impurity peaks.
-
Calculate purity by comparing the integral of the desired conjugate peaks to the sum of all integrals.
-
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for HPLC-based purity assessment of this compound conjugates.
Caption: Logical relationship of analytical methods for this compound conjugate purity assessment.
References
- 1. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An HPLC with evaporative light scattering detection method for the quantification of PEGs and Gantrez in PEGylated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of PEGylation: A Comparative Analysis of m-PEG18-acid and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and therapeutic efficacy of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance solubility, stability, and circulation half-life. This guide provides a detailed comparison of m-PEG18-acid with other PEG linkers of varying chain lengths, supported by experimental data and protocols to inform rational drug design.
Impact of PEG Chain Length on Physicochemical Properties
The length of the PEG chain is a fundamental parameter that dictates the physical and chemical characteristics of the resulting bioconjugate. As the number of ethylene glycol units increases, so do the molecular weight and hydrophilicity of the linker. This, in turn, can mitigate the aggregation often associated with hydrophobic drug payloads and improve the overall solubility of the ADC.[1]
Below is a summary of the physicochemical properties of m-PEG-acid linkers with different chain lengths.
| Linker | Chemical Formula | Molecular Weight ( g/mol ) | PEG Spacer Atoms | Calculated Linker Length (Å) |
| m-PEG4-acid | C10H20O6 | 236.26 | 14 | 15.6 |
| m-PEG8-acid | C18H36O10 | 412.47 | 26 | 29.8 |
| m-PEG12-acid | C26H52O14 | 588.68 | 38 | 44.0 |
| This compound | C38H76O20 | 853.00 (approx.) | 56 | 64.6 (approx.) |
| m-PEG24-acid | C50H100O26 | 1117.31 | 74 | 86.2 |
Note: The molecular weight and linker length for this compound are extrapolated based on the trend of the other linkers. The calculated linker length is an approximation based on the extended conformation of the PEG chain.[2]
Performance in Bioconjugation and Drug Delivery
The length of the PEG linker has a profound impact on the pharmacokinetic profile and therapeutic index of a bioconjugate.
Pharmacokinetics
Longer PEG chains generally lead to an increased hydrodynamic radius of the conjugate, which reduces renal clearance and extends the circulation half-life.[2] This prolonged exposure can result in greater accumulation of the therapeutic agent in the target tissue.[1] Studies on ADCs have shown a trend where increasing PEG linker length leads to a longer plasma half-life. For instance, a study on a PEGylated glucuronide-MMAE linker indicated that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in this specific context.[3] This suggests that an this compound linker would likely fall within an optimal range for extending circulation time.
| Linker | Clearance Rate | Half-life (t1/2) |
| PEG4 | High | Short |
| PEG8 | Low | Long |
| PEG12 | Low | Long |
| PEG24 | Low | Long |
Note: This table represents a general trend observed in preclinical studies. Absolute values are dependent on the specific antibody, payload, and experimental model.
In Vitro Cytotoxicity and In Vivo Efficacy
The effect of PEG linker length on in vitro cytotoxicity can be context-dependent. Some studies have shown that varying PEG linker lengths have no significant impact on the potency of ADCs in cell-based assays. However, other research, particularly with smaller targeting moieties, has demonstrated that longer PEG chains can lead to a reduction in in vitro cytotoxicity due to steric hindrance. For example, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a non-PEGylated conjugate.
Despite a potential decrease in in vitro potency, the improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy. The extended circulation allows for greater tumor accumulation, which can lead to superior anti-tumor activity in preclinical models. An this compound linker, positioned between PEG12 and PEG24, is hypothesized to offer a balance between a significant improvement in pharmacokinetics and the maintenance of potent in vitro activity.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different PEG linkers. Below are representative protocols for key experiments in the evaluation of ADCs.
ADC Conjugation and Characterization
Objective: To synthesize and characterize ADCs with different m-PEG-acid linkers.
Materials:
-
Monoclonal antibody (mAb)
-
m-PEG-acid linkers (e.g., m-PEG4, 8, 12, 18, 24-acid)
-
Cytotoxic payload with a compatible reactive group
-
Activation reagents (e.g., EDC, NHS)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Analytical instruments (UV-Vis spectrophotometer, HIC-HPLC, LC-MS)
Procedure:
-
Linker Activation: Activate the carboxylic acid group of the m-PEG-acid linker using EDC and NHS in an appropriate organic solvent.
-
Payload Conjugation to Linker: React the activated linker with the payload to form the linker-payload intermediate.
-
Antibody Preparation: Prepare the mAb in the conjugation buffer at a specific concentration.
-
Conjugation: Add the linker-payload intermediate to the mAb solution at a defined molar ratio. Allow the reaction to proceed for a specified time at a controlled temperature.
-
Purification: Purify the resulting ADC using SEC to remove unreacted linker-payload and aggregates.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADCs with different PEG linkers on target cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with different PEG linkers
-
Control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Add the diluted conjugates to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal using a plate reader according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC by plotting cell viability against ADC concentration.
In Vivo Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profiles of ADCs with different PEG linkers in an animal model.
Materials:
-
Healthy rodents (e.g., mice or rats)
-
ADCs with different PEG linkers
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies
-
ELISA kit for human IgG quantification
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of each ADC to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Determine the concentration of the ADC in the plasma samples using an ELISA that detects the human antibody.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC).
Visualizing Experimental and Logical Workflows
To better understand the processes involved in the development and mechanism of action of ADCs with varying PEG linkers, the following diagrams are provided.
Caption: A representative workflow for the preclinical development and evaluation of an antibody-drug conjugate (ADC).
Caption: The general mechanism of action for an antibody-drug conjugate (ADC).
Conclusion
The choice of PEG linker length is a critical consideration in the design of bioconjugates, with a direct impact on their physicochemical properties, pharmacokinetics, and therapeutic efficacy. While longer PEG chains, such as that in this compound, can offer significant advantages in terms of improved solubility and extended circulation half-life, they may also present challenges such as steric hindrance and reduced in vitro potency. The optimal PEG linker length is ultimately context-dependent, relying on the specific characteristics of the targeting moiety, the hydrophobicity of the payload, and the desired therapeutic outcome. A systematic evaluation of a range of PEG linker lengths, including this compound, through the experimental workflows outlined in this guide is crucial for the rational design of the next generation of effective and safe bioconjugates.
References
A Head-to-Head Comparison: m-PEG18-acid Versus Non-PEG Linkers for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in Advanced Therapeutics
The efficacy and safety of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker that connects the targeting moiety to the therapeutic payload. The choice of linker profoundly influences the stability, pharmacokinetics, and mechanism of drug release, ultimately defining the therapeutic window of the conjugate. While poly(ethylene glycol) (PEG) linkers have been a mainstay in the field, offering hydrophilicity and favorable pharmacokinetic profiles, a new generation of non-PEG linkers is emerging, each with unique properties. This guide provides a comprehensive, data-driven comparison between a discrete PEG linker, m-PEG18-acid, and prominent non-PEG alternatives to inform rational drug design.
Executive Summary
Discrete PEG linkers, such as this compound, are valued for their ability to enhance the solubility and stability of ADCs, especially those with hydrophobic payloads.[1] This often translates to improved pharmacokinetic profiles, including longer plasma half-lives.[2] However, the non-biodegradable nature of PEG and the potential for immunogenicity have spurred the development of alternatives.[3] Non-PEG linkers, such as polysarcosine and various cleavable peptide-based systems, offer advantages like biodegradability and, in some cases, superior performance in high-drug-load conjugates.[3] The selection of an optimal linker is context-dependent, requiring a careful balance of desired pharmacokinetic properties, payload characteristics, and the specific therapeutic application.
Performance Comparison: PEG vs. Non-PEG Linkers
The following tables summarize key performance metrics from preclinical studies, offering a quantitative comparison between PEG-based linkers and non-PEG alternatives. While direct head-to-head data for this compound is limited, data for discrete PEG linkers of varying lengths are presented to provide a relevant comparison.
Table 1: In Vitro Cytotoxicity
| Linker Type | ADC Construct | Cell Line | IC50 (ng/mL) | Reference |
| PEG | Affibody-PEG4k-MMAE | NCI-N87 | ~45 | [4] |
| Affibody-PEG10k-MMAE | NCI-N87 | ~220 | ||
| Non-PEG (Polysarcosine) | Trastuzumab-PSAR12-Glucuronide-MMAE (DAR 8) | BT-474 | ~10 | |
| Non-PEG (Cleavable Peptide) | Trastuzumab-Val-Cit-PABC-MMAE | HER2+ cell lines | Potent (specific values vary) | |
| Trastuzumab-Glu-Val-Cit-PABC-MMAE | KPL-4 | ~3.5 |
Table 2: Pharmacokinetics in Mice
| Linker Type | ADC Construct | Key PK Parameter | Value | Reference |
| PEG | ADC with PEG8 side chain | Clearance | Optimized (slower than shorter PEGs) | |
| ADC-PEG12 (linear) | Clearance | 47.3 mL/day/kg | ||
| Non-PEG (Polysarcosine) | ADC-PSAR12 (orthogonal) | Clearance | 38.9 mL/day/kg | |
| ADC-PSAR0 (no PSAR) | Clearance | 37.6 mL/day/kg | ||
| Non-PEG (Cleavable Peptide) | ADC with triglycyl peptide linker (CX-DM1) | Half-life | 9.9 days |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
| Linker Type | ADC Construct | Animal Model | Key Finding | Reference |
| PEG | ADC-PEG12 (linear) | BT-474 xenograft | Delayed tumor growth | |
| Non-PEG (Polysarcosine) | ADC-PSAR12 (orthogonal) | BT-474 xenograft | Curative at 3 mg/kg | |
| Non-PEG (Cleavable Peptide) | ADC with cBu-Cit linker | Xenograft | Greater tumor suppression than Val-Cit ADC | |
| ADC with Glu-Val-Cit linker | JIMT-1 xenograft | Significant tumor growth inhibition |
Signaling Pathways and Experimental Workflows
The choice of linker can influence the intracellular trafficking and the efficiency of payload release, which in turn affects the engagement of cell death signaling pathways.
Caption: General mechanism of action for an antibody-drug conjugate.
The critical step of payload release is governed by the linker's chemistry.
Caption: Differential cleavage mechanisms for various non-PEG linkers.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of drug delivery systems. Below are detailed protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the existing medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vivo Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADC, vehicle, and controls via the appropriate route (typically intravenous).
-
Efficacy Assessment: Continue to measure tumor volume and body weight of the mice throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition and assess the statistical significance of the differences between treatment groups.
Pharmacokinetic Analysis in Mice
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of an ADC.
Materials:
-
Mice (species matched to the antibody if possible)
-
ADC formulation
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of the ADC to each mouse (typically intravenously).
-
Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours), collect small blood samples.
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of total antibody, conjugated ADC, and/or free payload in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL) using appropriate software.
Conclusion
The selection of a linker is a critical decision in the design of next-generation drug delivery systems. While this compound and other discrete PEG linkers offer well-established advantages in improving the hydrophilicity and pharmacokinetic profiles of ADCs, the emergence of non-PEG alternatives like polysarcosine and advanced cleavable systems provides researchers with a broader toolkit. Polysarcosine has demonstrated the potential for superior performance, particularly for highly-loaded ADCs, by mitigating hydrophobicity-driven clearance. Cleavable non-PEG linkers offer tunable release mechanisms that can be tailored to the tumor microenvironment. Ultimately, the optimal linker choice will depend on a multi-parameter optimization that considers the antibody, the payload, and the specific therapeutic goal. The experimental protocols and comparative data provided in this guide serve as a foundation for making informed decisions in the rational design of more effective and safer targeted therapeutics.
References
A Comparative Guide to the In-Vitro and In-Vito Stability of m-PEG18-Acid Conjugates
For researchers, scientists, and drug development professionals, the stability of a linker used in bioconjugation is a critical determinant of the therapeutic efficacy and safety of the resulting conjugate. Among the various linkers available, polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules. This guide provides an objective comparison of the in-vitro and in-vivo stability of m-PEG18-acid conjugates against other common linker alternatives, supported by experimental data.
Comparative Stability of Linker Chemistries
The stability of a bioconjugate is intrinsically linked to the chemical nature of the bond connecting the payload to the biomolecule. Different linker chemistries exhibit varying susceptibility to hydrolysis and enzymatic degradation in biological environments.
Table 1: In-Vitro Stability Comparison of Common Linker Chemistries
| Linker Type | Linkage | Stability Profile | Supporting Data |
| m-PEG-Acid (Ester) | Ester | Susceptible to hydrolysis by esterases present in plasma. The rate of hydrolysis can be influenced by the steric hindrance around the ester bond and the specific chemical structure of the conjugated molecule. | The hydrolytic degradation of ester bonds in PEG-PLA hydrogels occurs preferentially at the ester linkage between the PEG and PLA blocks[1]. |
| Maleimide | Thiosuccinimide | The thiosuccinimide bond is susceptible to a retro-Michael reaction in the presence of thiols like glutathione, leading to premature drug release. Ring-opening hydrolysis of the succinimide ring can lead to a more stable conjugate[2]. | A maleimide-PEG conjugate retained about 70% of its conjugation after 7 days in the presence of 1 mM glutathione[3]. |
| Mono-sulfone-PEG | Thioether | Forms a more stable thioether bond compared to the thiosuccinimide bond of maleimide conjugates, showing increased resistance to deconjugation. | A mono-sulfone-PEG adduct was significantly more stable than a maleimide-PEG adduct when incubated with 1 mM reduced glutathione, with over 90% of the conjugate remaining intact after seven days[4][5]. |
| Amide | Amide | Generally more stable to hydrolysis than ester linkages under physiological conditions. | Hydrogels with amide linkages between PEG and PLA blocks (PEG-(NHCO)-(PLA)8) degrade slower in vitro compared to those with ester linkages. |
| "Click" Chemistry (e.g., Triazole) | Triazole | Triazole rings formed via copper-catalyzed or strain-promoted azide-alkyne cycloaddition are highly stable and resistant to hydrolysis and enzymatic degradation. | Linkers that provide the largest increases in stability often have rigid planar functional groups like triazoles. |
In-Vivo Stability and Pharmacokinetics
The in-vivo fate of a bioconjugate is a critical factor in its overall therapeutic performance. The stability of the linker in circulation directly impacts the drug's half-life, exposure, and potential for off-target toxicity.
Table 2: In-Vivo Performance Metrics of Different Linker Strategies
| Linker/Conjugate Type | Key In-Vivo Performance Metric | Findings |
| PEG Linker Length | Pharmacokinetics (Half-life, Clearance) | Increasing PEG linker length generally leads to a longer circulation half-life and reduced clearance. For example, a 10 kDa PEG linker showed an 11.2-fold increase in half-life compared to a non-PEGylated affibody-drug conjugate. |
| Conventional Maleimide | Clearance | ADCs with conventional maleimide linkers can exhibit faster clearance compared to those with more stable linkers, suggesting in-vivo payload loss. |
| Self-Stabilizing Maleimides | Stability and Efficacy | Next-generation maleimide linkers that promote hydrolysis of the succinimide ring demonstrate superior in-vivo stability and efficacy. |
| Pendant vs. Linear PEG | Pharmacokinetics | Amide-coupled ADCs with pendant PEG chains showed slower clearance rates compared to those with linear PEG linkers. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of conjugate stability.
In-Vitro Plasma Stability Assay
Objective: To determine the stability of the conjugate and the rate of payload release in plasma from various species.
Methodology:
-
Preparation of Plasma: Obtain pooled plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin).
-
Incubation: Incubate the test conjugate at a final concentration of 1 µM in the plasma at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes, and extended time points as needed).
-
Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard. This step also serves to precipitate plasma proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the concentration of the intact conjugate and any released payload.
-
Data Analysis: Calculate the percentage of the remaining conjugate at each time point relative to the 0-minute sample. The in-vitro half-life (T₁/₂) can be calculated from the degradation curve.
In-Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in-vivo stability, clearance, and overall pharmacokinetic profile of the conjugate.
Methodology:
-
Animal Model: Utilize an appropriate animal model (e.g., mice or rats).
-
Administration: Administer a single intravenous (IV) dose of the conjugate.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Bioanalysis: Analyze the plasma samples using validated bioanalytical methods such as ELISA or LC-MS/MS to determine the concentrations of:
-
Total antibody (for ADCs)
-
Intact conjugate (antibody- or protein-drug conjugate)
-
Free payload
-
-
Pharmacokinetic Analysis: Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and half-life (t₁/₂), for both the total protein/antibody and the intact conjugate. A faster clearance of the intact conjugate compared to the total protein/antibody is indicative of in-vivo linker instability.
Visualizing Stability Assessment Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows for assessing conjugate stability.
Caption: Experimental workflow for in-vitro and in-vivo stability assessment of conjugates.
Caption: Key factors influencing the stability of bioconjugates.
References
- 1. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Functional Activity of PEGylated Proteins
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key functional assays for validating the activity of PEGylated proteins. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate validation methods.
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve a protein's stability, solubility, and circulation half-life while reducing its immunogenicity. However, the addition of PEG can also impact the protein's biological activity. Therefore, rigorous functional assays are crucial to validate that the therapeutic efficacy of the protein is retained or appropriately modified post-PEGylation.
This guide explores common functional assays for different classes of PEGylated proteins—enzymes, cytokines, and antibodies—providing a comparative overview of their principles, methodologies, and the quantitative data they yield.
Comparing Functional Assays for PEGylated Proteins
The choice of a functional assay is contingent on the protein class and its mechanism of action. Below is a comparison of standard assays for enzymes, cytokines, and antibodies, highlighting the typical impact of PEGylation on their functional parameters.
| Protein Class | Functional Assay | Key Parameters Measured | Typical Impact of PEGylation on Activity |
| Enzymes | Enzyme Activity Assay | Michaelis-Menten constant (KM), Catalytic turnover rate (kcat) | Often a decrease in kcat and an increase in KM, indicating reduced catalytic efficiency and substrate affinity.[1] |
| Cytokines | Cell-Based Proliferation/Signaling Assay | Half-maximal effective concentration (EC50) or Half-maximal inhibitory concentration (IC50) | Generally, an increase in EC50/IC50, suggesting a reduction in in vitro specific activity.[2][3] |
| Antibodies | Surface Plasmon Resonance (SPR) / ELISA | Equilibrium dissociation constant (KD), Association rate (ka), Dissociation rate (kd) | May see an increase in KD (lower affinity), primarily due to a decreased association rate (ka) caused by steric hindrance from the PEG chain. |
In-Depth Look at Functional Assays
Enzyme Activity Assays
Enzyme activity assays are fundamental for assessing the catalytic function of PEGylated enzymes. These assays measure the rate of substrate conversion to product, allowing for the determination of key kinetic parameters.
Experimental Protocol: Spectrophotometric Enzyme Activity Assay for α-Chymotrypsin
This protocol is adapted from a study on PEGylated α-chymotrypsin.[1]
-
Reagents and Materials:
-
α-Chymotrypsin (native and PEGylated)
-
Substrate: Suc-Ala-Ala-Pro-Phe-pNA
-
Buffer: 10 mM potassium phosphate, pH 7.1
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of both native and PEGylated α-chymotrypsin in the assay buffer.
-
Add 100 µL of the enzyme solutions to the wells of the microplate.
-
To initiate the reaction, add 100 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for 10 minutes at 25°C. The product, p-nitroaniline, absorbs at this wavelength.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine KM and kcat by fitting the V₀ values at different substrate concentrations to the Michaelis-Menten equation.
-
Quantitative Data Comparison: α-Chymotrypsin vs. PEG-α-Chymotrypsin [1]
| Enzyme | Degree of PEGylation | PEG Size (Da) | kcat (s⁻¹) | KM (mM) |
| Native α-Chymotrypsin | 0 | N/A | 100 | 0.05 |
| PEG-α-Chymotrypsin | ~6 | 5000 | ~50-60 | ~0.19 |
Cell-Based Proliferation Assays for Cytokines
For PEGylated cytokines, cell-based assays are essential to determine their biological activity. These assays typically measure the cytokine's ability to induce the proliferation of a specific cell line that is dependent on that cytokine for growth.
Experimental Protocol: MTT Proliferation Assay for a PEGylated Cytokine
-
Reagents and Materials:
-
Cytokine-dependent cell line (e.g., TF-1 cells for GM-CSF)
-
Native and PEGylated cytokine
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
MTT Lysis Solution (e.g., 20% SDS in 50% DMF)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
-
-
Procedure:
-
Seed the cytokine-dependent cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the native and PEGylated cytokine in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the cytokine dilutions to the respective wells. Include a negative control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of MTT Lysis Solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the cytokine concentration and determine the EC₅₀ value from the dose-response curve.
-
Quantitative Data Comparison: A Hypothetical PEGylated Cytokine
| Cytokine | EC₅₀ (ng/mL) |
| Native Cytokine | 1.5 |
| PEGylated Cytokine | 15.0 |
Surface Plasmon Resonance (SPR) for Antibodies
SPR is a powerful technique for characterizing the binding kinetics of PEGylated antibodies to their target antigens. It provides real-time, label-free measurement of association and dissociation rates.
Experimental Protocol: SPR Analysis of a PEGylated Antibody
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Native and PEGylated antibody
-
Target antigen
-
-
Procedure:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Immobilize the target antigen onto the chip surface via amine coupling.
-
Deactivate the remaining active esters with ethanolamine.
-
Inject a series of concentrations of the native and PEGylated antibody over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each antibody injection using a suitable regeneration solution (e.g., low pH glycine).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Quantitative Data Comparison: A Hypothetical PEGylated Antibody
| Antibody | ka (1/Ms) | kd (1/s) | KD (nM) |
| Native Antibody | 1 x 10⁵ | 1 x 10⁻⁴ | 1.0 |
| PEGylated Antibody | 5 x 10⁴ | 1 x 10⁻⁴ | 2.0 |
Visualizing Workflows and Pathways
To better understand the processes involved in validating PEGylated proteins, the following diagrams illustrate a general experimental workflow and the signaling pathways of two common PEGylated cytokines.
Conclusion
Validating the functional activity of PEGylated proteins is a critical step in their development as therapeutics. The assays presented in this guide provide robust methods for quantifying the impact of PEGylation on the biological function of enzymes, cytokines, and antibodies. While a decrease in in vitro activity is often observed, it is frequently compensated for by the significantly improved pharmacokinetic profile of the PEGylated protein, leading to enhanced overall in vivo efficacy. The selection of the most appropriate assay, careful execution of the experimental protocol, and thorough data analysis are paramount to successfully characterizing these complex biomolecules.
References
The Precision Advantage: A Comparative Analysis of Discrete versus Polydisperse PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of a therapeutic's success. This is particularly true in the burgeoning field of Antibody-Drug Conjugates (ADCs), where the linker plays a pivotal role in the stability, efficacy, and safety of the final product. Among the various linker options, polyethylene glycol (PEG) has gained widespread acceptance for its ability to improve solubility and pharmacokinetic profiles. However, the decision between using a discrete (monodisperse) PEG linker versus a traditional polydisperse PEG linker can have profound implications for the final therapeutic agent.
This guide provides an objective, data-driven comparison of discrete and polydisperse PEG linkers, offering insights into their respective impacts on key performance parameters of bioconjugates.
Defining the Difference: A Question of Uniformity
The fundamental distinction between discrete and polydisperse PEG linkers lies in their molecular weight distribution.[1][2] Discrete PEGs are single, well-defined molecules with a precise, uniform chain length and molecular weight, resulting in a polydispersity index (PDI) of 1.[3][4] In contrast, polydisperse PEGs are a heterogeneous mixture of PEG chains with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.[2] This inherent lack of uniformity in polydisperse PEGs can introduce significant variability into the final drug conjugate.
The Impact on Antibody-Drug Conjugates: A Comparative Overview
The use of discrete PEG linkers is preferred in the development of ADCs as they lead to more homogeneous products with improved batch-to-batch reproducibility and enhanced safety profiles. The uniformity of discrete PEGs simplifies the characterization of the ADC and reduces the risks associated with heterogeneity.
The hydrophilic nature of PEG linkers, in general, helps to mitigate the aggregation of ADCs, especially those with hydrophobic payloads, and can improve the overall pharmacological properties of the conjugate. By "shielding" the hydrophobic drug, PEG linkers can improve the solubility and stability of the ADC. This allows for a higher drug-to-antibody ratio (DAR) without leading to aggregation and rapid clearance. Clinical data has shown that ADCs with very high DARs (above 6) are cleared quickly from circulation due to their hydrophobicity, while those with an optimized DAR of 2-4 strike a better balance between potency and half-life.
Data Presentation: A Head-to-Head Comparison
| Performance Metric | Monodisperse PEG-AuNPs | Polydisperse PEG-AuNPs | Key Finding |
| Protein Adsorption (in vitro) | Markedly lower and constant | Higher, with enrichment of lower MW PEG fractions on the surface | Monodisperse PEGs provide a more effective "stealth" effect, reducing non-specific protein binding. |
| Blood Circulation Half-Life (in vivo) | Significantly prolonged | Shorter | The uniform PEG layer of monodisperse PEGs leads to slower clearance from the bloodstream. |
| Tumor Accumulation (in vivo) | Enhanced | Lower | The longer circulation time of monodisperse PEG-AuNPs allows for greater accumulation in the tumor tissue. |
Table 1: Comparative Performance of Monodisperse vs. Polydisperse PEG on Gold Nanoparticles. Data adapted from a study on PEGylated gold nanoparticles, which serves as a strong indicator of the expected performance differences in other bioconjugates like ADCs.
The implications of these findings for ADC development are significant. Reduced protein adsorption can lead to decreased immunogenicity and off-target effects. A longer circulation half-life and enhanced tumor accumulation directly translate to a greater therapeutic window and improved efficacy.
Experimental Protocols: A Guide to Comparative Analysis
For researchers looking to conduct their own comparative analysis, the following section outlines key experimental protocols.
Synthesis of a Maleimide-Functionalized Polydisperse PEG Linker
While discrete PEGs are synthesized with precise, step-wise additions of ethylene glycol units, polydisperse PEGs are typically produced through the ring-opening polymerization of ethylene oxide. To create a functional linker for ADC conjugation, the resulting polydisperse PEG needs to be functionalized, for example, with a maleimide group for reaction with cysteines on the antibody.
Materials:
-
Polydisperse PEG with a terminal hydroxyl group (e.g., mPEG-OH, with a specified average molecular weight)
-
3-Maleimidopropionic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve the mPEG-OH and 3-maleimidopropionic acid in anhydrous DCM.
-
Add DMAP to the solution.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the product by adding the filtrate to cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the product by 1H NMR and determine the average molecular weight and PDI by Gel Permeation Chromatography (GPC) or Mass Spectrometry.
Characterization of ADC Heterogeneity by HPLC-SEC
Size Exclusion Chromatography (SEC) is a crucial technique to assess the purity and aggregation of an ADC.
Procedure:
-
Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Inject a defined amount of the ADC sample (typically 20-50 µg).
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Any peaks eluting earlier represent high molecular weight aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
An ADC prepared with a polydisperse PEG linker is expected to show a broader main peak compared to an ADC with a discrete PEG linker, reflecting the heterogeneity of the conjugate population.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
HIC Protocol for DAR Determination:
-
Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with the initial mobile phase (e.g., high salt buffer).
-
Inject the ADC sample (typically 10-20 µg).
-
Elute the different ADC species using a linear gradient to a low salt buffer.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the different species.
For ADCs with polydisperse PEG linkers, the peaks for each DAR species are likely to be broader due to the range of molecular weights of the attached linkers.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action of an antibody-drug conjugate (ADC).
Caption: Experimental workflow for ADC development and comparative analysis.
Caption: Logical relationship between PEG linker type and ADC properties.
Conclusion
The choice between discrete and polydisperse PEG linkers has significant consequences for the development of complex biotherapeutics like ADCs. While polydisperse PEGs have been historically used, the evidence strongly suggests that the precision and uniformity of discrete PEG linkers offer tangible advantages. The use of discrete PEGs leads to more homogeneous, reproducible, and well-characterized ADCs. As demonstrated in analogous nanoparticle systems, this homogeneity translates into improved pharmacokinetic profiles and enhanced therapeutic efficacy. For researchers and drug developers aiming to create the next generation of targeted therapies, the adoption of discrete PEG linker technology represents a critical step towards achieving greater control, precision, and ultimately, improved patient outcomes.
References
- 1. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for m-PEG18-acid
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy, stability, and safety of novel therapeutics such as antibody-drug conjugates (ADCs). While short-chain polyethylene glycol (PEG) linkers like m-PEG18-acid have been a mainstay for improving the solubility and pharmacokinetic profiles of bioconjugates, growing concerns over potential immunogenicity and non-biodegradability have catalyzed the development of innovative alternatives. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to inform the selection of the optimal linker for your bioconjugation needs.
The "PEG dilemma" has become increasingly apparent, with a notable portion of the population exhibiting pre-existing anti-PEG antibodies.[1] These antibodies can lead to accelerated clearance of PEGylated drugs and potential hypersensitivity reactions.[1] Furthermore, the non-biodegradable nature of PEG raises concerns about long-term accumulation and potential toxicity.[1] These limitations have driven the exploration of new classes of linkers that offer the benefits of PEG without its drawbacks.
Emerging Alternatives to PEG Linkers
Several classes of alternative linkers have emerged, each with distinct advantages in biocompatibility, biodegradability, and performance. This guide focuses on a comparative analysis of the following promising alternatives:
-
Polysarcosine (pSar): A polymer of the endogenous amino acid sarcosine (N-methylated glycine), pSar is a leading alternative that shares many of PEG's desirable physicochemical properties, including high water solubility and a large hydrodynamic volume, while being biodegradable and non-immunogenic.[1]
-
Polypeptide Linkers: Composed of naturally occurring or synthetic amino acids, these linkers offer exceptional tunability in terms of length, rigidity, and cleavability.[2] They are biodegradable and generally exhibit low immunogenicity.
-
Polysaccharides: Natural polymers like dextran are being explored for their high hydrophilicity and biocompatibility, making them attractive for improving the properties of bioconjugates.
-
Other Hydrophilic and Zwitterionic Polymers: This category includes polymers like poly(2-oxazoline)s (POx) and zwitterionic polymers, which have demonstrated "stealth" properties similar to PEG, reducing non-specific protein interactions and offering alternative biocompatible scaffolds.
Performance Comparison of PEG and its Alternatives
Experimental data from head-to-head studies highlight the potential of these alternatives to match or even exceed the performance of PEG-based linkers in various applications.
Polysarcosine (pSar) vs. PEG
Polysarcosine has shown significant promise in preclinical studies, often outperforming PEG in key performance metrics, particularly for high-drug-to-antibody ratio (DAR) ADCs.
| Performance Metric | Polysarcosine (pSar) | Polyethylene Glycol (PEG) | Key Findings |
| In Vitro Cytotoxicity | Comparable or slightly higher potency in some studies. | Standard benchmark for in vitro potency. | pSar-conjugated ADCs maintain high cytotoxic activity against target cells. |
| In Vivo Efficacy | Superior tumor growth inhibition in some preclinical models. | Effective tumor growth inhibition, but can be limited by clearance. | pSar-ADCs can exhibit enhanced tumor accumulation and therapeutic effect. |
| Pharmacokinetics (PK) | Slower clearance rates and longer half-life compared to equivalent length PEG. | Prone to accelerated blood clearance in the presence of anti-PEG antibodies. | pSar demonstrates a "stealth" property that can lead to improved circulation times. |
| Immunogenicity | Considered non-immunogenic. | Can elicit anti-PEG antibodies, leading to reduced efficacy and potential safety issues. | pSar's biocompatibility and resemblance to natural polypeptides minimize the risk of an immune response. |
| Biodegradability | Biodegradable. | Non-biodegradable. | pSar breaks down into natural metabolites, avoiding long-term accumulation. |
| Receptor Binding (KD) | 1.37 nM (for PSar-IFN) | 1.70 nM (for PEG-IFN) | Comparable binding affinity to the target receptor. |
Other PEG Alternatives
While direct quantitative, side-by-side comparisons with a specific linker like this compound are less common in the literature for all alternatives, the following table summarizes their general performance characteristics relative to PEG.
| Linker Class | Key Advantages | Performance Highlights |
| Polypeptide Linkers | Biodegradable, low immunogenicity, highly tunable (length, cleavability). | Can be designed for specific enzymatic cleavage, offering controlled drug release. Valine-alanine dipeptides have shown better hydrophilicity and stability than the common valine-citrulline linker. |
| Polysaccharides (Dextran) | High hydrophilicity, biocompatible, biodegradable. | Can improve the affinity of ligands for antibodies by several orders of magnitude through multivalent presentation. However, dextran alone may be less effective at preventing non-specific protein adsorption compared to PEG. |
| Poly(2-oxazoline)s (POx) | Biocompatible, non-fouling, rapid renal excretion. | Conjugates with proteins and drugs show comparable hydrodynamic volumes, protein rejecting properties, and in vitro cytotoxicity to PEG conjugates. |
| Zwitterionic Polymers | Excellent protein resistance, biocompatible. | Can extend the blood circulation time of conjugated molecules to a similar or greater extent than PEG of a similar size. In some systems, they have shown superior signal-to-noise ratios in biodetection applications compared to PEG. |
Visualizing the Alternatives and a Typical Experimental Workflow
To better understand the structural differences and the experimental processes involved in evaluating these linkers, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different linkers. Below are outlines of key experimental protocols.
Protocol for Bioconjugation via NHS Ester Linker
This protocol describes a general procedure for conjugating a linker containing an N-hydroxysuccinimide (NHS) ester to a protein with available primary amine groups (e.g., lysine residues).
Materials:
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Amine-reactive linker (e.g., this compound NHS ester or alternative).
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size exclusion chromatography column).
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS ester linker in DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and other small molecules from the bioconjugate using a desalting column or dialysis equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the concentration of the purified bioconjugate using a protein assay (e.g., BCA or A280).
-
Characterize the drug-to-antibody ratio (DAR) and heterogeneity of the conjugate using techniques such as Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry.
-
Protocol for In Vitro Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency (IC50) of a bioconjugate.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Bioconjugate, unconjugated antibody, and free payload for control experiments.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the bioconjugate and control articles in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a negative control.
-
Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
-
Conclusion
The landscape of bioconjugation is evolving beyond the traditional reliance on PEG linkers. Alternatives such as polysarcosine, polypeptides, polysaccharides, and other hydrophilic polymers offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity. Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, often outperforming PEG in key performance metrics. The choice of linker should be guided by the specific application, the nature of the biomolecule and payload, and the desired pharmacokinetic and safety profile. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and development of next-generation bioconjugates.
References
Evaluating the Immunogenicity of PEGylated Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of PEGylated compounds is a critical aspect of therapeutic development. This guide provides an objective comparison of the performance of various PEGylated compounds and alternative strategies, supported by experimental data and detailed methodologies, to aid in the rational design and evaluation of next-generation biologics.
Polyethylene glycol (PEG) has been widely adopted in the pharmaceutical industry to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The process of PEGylation, the covalent attachment of PEG chains to a molecule, can increase a drug's solubility, stability, and circulation half-life while reducing its immunogenicity. However, a growing body of evidence indicates that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies. These antibodies can trigger accelerated blood clearance (ABC) of PEGylated drugs, induce hypersensitivity reactions, and ultimately compromise therapeutic efficacy. This guide delves into the factors influencing PEG immunogenicity, presents comparative data, and provides detailed experimental protocols for its assessment.
Comparative Immunogenicity Data
The immunogenicity of a PEGylated compound is not uniform and is influenced by a multitude of factors related to the PEG molecule, the conjugated therapeutic, and the host's immune system. Key determinants include the molecular weight and architecture of the PEG, the chemistry used for conjugation, and the nature of the therapeutic protein itself.
Impact of PEG Molecular Weight and Architecture
Higher molecular weight PEGs have been associated with increased immunogenicity.[1] Similarly, the architecture of the PEG molecule, whether linear or branched, can influence the immune response. While branched PEGs may offer superior shielding of the protein core, their increased complexity can sometimes lead to a more pronounced immune response.[2]
| PEG Moiety Characteristic | Observation on Immunogenicity | Reference |
| Molecular Weight | Higher molecular weight PEGs (e.g., 30,000 Da) induced stronger anti-PEG IgM responses compared to lower molecular weight PEGs (e.g., 2,000 and 5,000 Da). | [1] |
| Architecture | The branching of methoxy PEG (mPEG) had an insignificant effect on the anti-PEG immune response to PEGylated proteins in one study. | [3] |
| Architecture | Branched PEGs have been associated with enhanced immune shielding compared to linear PEGs. | [4] |
Prevalence of Pre-existing Anti-PEG Antibodies
A significant consideration in the development of PEGylated therapeutics is the presence of pre-existing anti-PEG antibodies in the general population, likely due to exposure to PEG in cosmetics, food, and other consumer products. The prevalence of these antibodies can vary significantly among populations and age groups.
| Antibody Isotype | Prevalence in Healthy Donors (%) | Geometric Mean Concentration (ng/mL) | Reference |
| Anti-PEG IgG | ~18% - 25.7% | 52 | |
| Anti-PEG IgM | ~25% - 27.1% | 22 | |
| Both IgG and IgM | ~30% | - | |
| Total with Detectable Anti-PEG Ab | ~72% | - |
Data synthesized from studies on contemporary human plasma samples.
Accelerated Blood Clearance (ABC) Phenomenon
The presence of anti-PEG antibodies can lead to the accelerated blood clearance (ABC) of subsequently administered doses of PEGylated drugs. This phenomenon is a major clinical consequence of PEG immunogenicity. The extent of ABC can vary depending on the type of PEGylated nanocarrier.
| PEGylated Nanocarrier | Plasma Concentration at 4h post-injection (% of injected dose) | Reference |
| PEGylated Liposomes (PL) | 29.4 ± 4.7 | |
| PEGylated Emulsions (PE) | 26.7 ± 6.1 | |
| PEGylated Solid Lipid Nanoparticles (PSLN-GMS) | 20.1 ± 2.1 | |
| PEG Micelles (PM) | 15.2 ± 2.1 |
Data from a study in beagle dogs following a single intravenous injection.
Experimental Protocols
Accurate assessment of the immunogenicity of PEGylated compounds relies on robust and validated analytical methods. The following are detailed methodologies for key experiments used to detect and characterize anti-PEG antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
ELISA is a widely used method for the detection and quantification of anti-PEG antibodies in serum and plasma samples.
Materials:
-
High-binding 96-well microplates
-
Amine-terminated PEG (e.g., NH2-mPEG5000)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% w/v non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum or plasma samples
-
HRP-conjugated anti-human IgG and IgM secondary antibodies
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a high-binding 96-well plate with 100 µL of amine-terminated PEG (e.g., 20 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted serum or plasma samples (typically a 1:50 or 1:100 dilution in blocking buffer) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG or IgM secondary antibody (diluted in blocking buffer according to the manufacturer's instructions) to the appropriate wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate six times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Analysis
SPR is a label-free technique that can be used to measure the binding kinetics and affinity of anti-PEG antibodies.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
PEG-amine for immobilization
-
Running buffer (e.g., HBS-EP+)
-
Serum or plasma samples
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Protocol:
-
Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's protocol.
-
Ligand Immobilization: Immobilize PEG-amine onto the activated sensor surface to the desired level.
-
Blocking: Deactivate any remaining active esters on the surface using ethanolamine.
-
Analyte Injection: Inject diluted serum or plasma samples over the sensor surface at a constant flow rate and monitor the binding response in real-time.
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the antibody from the immobilized PEG.
-
Regeneration: Inject the regeneration solution to remove the bound antibody and prepare the surface for the next sample.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Flow Cytometry for Detection of Anti-PEG Specific B-cells
Flow cytometry can be used to identify and quantify B-cells that are specific for PEG, providing a direct measure of the cellular immune response.
Materials:
-
Fluorescently labeled PEGylated nanoparticles or beads
-
Fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19, IgM, IgG)
-
Peripheral blood mononuclear cells (PBMCs) isolated from blood samples
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Staining: Resuspend PBMCs in FACS buffer and incubate with fluorescently labeled PEGylated nanoparticles or beads for 30-60 minutes on ice.
-
Surface Marker Staining: Add a cocktail of fluorochrome-conjugated antibodies against B-cell surface markers (e.g., anti-CD19, anti-IgM, anti-IgG) and incubate for another 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifugation.
-
Resuspension: Resuspend the cells in FACS buffer for analysis.
-
Data Acquisition: Acquire data on a flow cytometer, collecting events for each sample.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter properties.
-
Gate on single cells to exclude doublets.
-
Gate on the CD19+ B-cell population.
-
Within the B-cell gate, identify the population of cells that are positive for the fluorescently labeled PEG reagent.
-
Further characterize the PEG-specific B-cells by their expression of IgM and IgG.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for the Characterization of PEG Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated compounds is paramount to ensuring product quality, efficacy, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful, non-destructive, and quantitative tool for the detailed structural elucidation of these complex bioconjugates. This guide provides an objective comparison of NMR with other common analytical techniques, supported by experimental data and detailed methodologies.
Introduction to PEGylation and the Imperative for Robust Analytics
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a widely adopted strategy to enhance their therapeutic properties. This modification can improve solubility, increase stability in biological fluids, and reduce immunogenicity. However, the inherent polydispersity of PEG and the possibility of multiple conjugation sites on the target molecule often lead to a heterogeneous mixture of products. Consequently, accurate and reliable analytical methods are crucial for determining the degree of PEGylation, identifying conjugation sites, and confirming the overall structural integrity of the final conjugate.
Key Analytical Techniques: A Comparative Overview
While several techniques are available for the characterization of PEG conjugates, NMR spectroscopy, Mass Spectrometry (MS), and Size Exclusion Chromatography (SEC) are the most prominent. Each method offers unique advantages and limitations.
¹H NMR spectroscopy provides detailed structural information and is particularly effective for determining the degree of PEGylation by comparing the integral of the characteristic PEG monomer signal with that of a signal from the parent molecule.[1][2][3][4][5] A crucial consideration, often overlooked, is the impact of ¹³C-¹H coupling in large polymers, which can lead to inaccuracies in quantification if not correctly analyzed.
Diffusion-Ordered NMR Spectroscopy (DOSY) is a valuable NMR technique that can distinguish between conjugated and unconjugated (free) PEG by measuring their different diffusion coefficients. This is particularly useful for monitoring the purification process of PEG conjugates.
Quantitative NMR (qNMR) offers a metrological approach for the precise quantification of PEGylation, often using an internal standard. This method is highly accurate and does not require calibration curves specific to the analyte.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for determining the molecular weight of the conjugate and the distribution of PEGylated species. It provides a direct measure of the mass increase upon PEGylation.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) separates molecules based on their hydrodynamic volume and provides information on the molar mass and size distribution of the conjugates. This technique is effective for separating different PEGylated species and identifying aggregates.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for NMR, MALDI-TOF MS, and SEC-MALS in the characterization of PEG conjugates.
| Performance Metric | ¹H NMR Spectroscopy | MALDI-TOF Mass Spectrometry | Size Exclusion Chromatography (SEC-MALS) |
| Primary Measurement | Chemical shift and signal integral | Mass-to-charge ratio (m/z) | Elution volume and light scattering |
| Information Provided | Degree of PEGylation, structural confirmation, purity | Average molecular weight, distribution of PEGylated species | Molar mass, size distribution, aggregation |
| Quantification | Absolute (with internal standard) | Relative or absolute (with calibration) | Relative or absolute (with MALS) |
| Sample Requirement | ~1-5 mg | < 1 mg | ~10-100 µg |
| Analysis Time | Minutes to hours | Minutes | Minutes |
| Strengths | Non-destructive, quantitative without calibration, detailed structural information | High sensitivity, direct mass measurement, resolves different PEGylated species | Separates species by size, detects aggregates, provides hydrodynamic radius |
| Limitations | Lower sensitivity, signal overlap in complex molecules, requires soluble samples | Potential for ion suppression, fragmentation, difficulty with very large or heterogeneous samples | Requires column calibration for accurate mass without MALS, potential for sample-column interactions |
Experimental Protocols
¹H NMR Spectroscopy for Degree of PEGylation
Objective: To determine the average number of PEG chains attached to a protein.
Methodology:
-
Sample Preparation: Dissolve a known amount of the PEGylated protein (e.g., 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a known quantity of an internal standard (e.g., maleic acid, trimethylsilylpropanoic acid) for quantitative analysis.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay should be at least 5 times the longest T₁ of the signals of interest for accurate integration.
-
Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Data Analysis:
-
Identify the characteristic signal of the PEG repeating unit (a sharp singlet around 3.65 ppm).
-
Identify a well-resolved signal from the protein with a known number of protons.
-
Integrate both the PEG signal and the protein signal.
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (Integral of PEG signal / Number of protons per PEG monomer) / (Integral of protein signal / Number of protons in the protein signal)
-
Note on ¹³C Satellites: For large PEG chains, the ¹³C satellite peaks of the main PEG signal can have significant intensity and may overlap with other signals, leading to overestimation of the PEG content. It is crucial to correctly identify and, if necessary, decouple or account for these satellite peaks.
MALDI-TOF Mass Spectrometry Analysis
Objective: To determine the molecular weight distribution of the PEGylated protein.
Methodology:
-
Sample Preparation: Mix the PEGylated protein solution (typically in the low µM range) with a suitable matrix solution (e.g., sinapinic acid for large proteins) in a 1:1 ratio.
-
Target Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely.
-
Data Acquisition: Acquire the mass spectrum in linear or reflectron mode, depending on the mass range and required resolution. Optimize the laser power to obtain good signal intensity with minimal fragmentation.
-
Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more attached PEG chains. The mass difference between adjacent peaks corresponds to the mass of a single PEG chain. The average degree of PEGylation and the relative abundance of each species can be determined from the peak intensities.
SEC-MALS Analysis
Objective: To separate and determine the molar mass of different PEGylated species.
Methodology:
-
System Setup: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline). The flow rate should be optimized for the specific column and sample.
-
Sample Injection: Inject a known concentration of the PEGylated protein solution onto the column.
-
Data Acquisition: Monitor the elution profile using UV, refractive index (RI), and MALS detectors.
-
Data Analysis: The SEC separates the components based on their hydrodynamic size, with larger molecules eluting earlier. The MALS detector, in conjunction with the concentration detector (UV or RI), allows for the determination of the absolute molar mass of each eluting species without the need for column calibration. This enables the identification and quantification of monomeric, dimeric, and aggregated forms of the PEGylated protein.
Visualization of Analytical Workflows
Logical Relationship of Analytical Techniques
Caption: Workflow of PEG conjugate characterization.
Experimental Workflow for NMR Analysis
Caption: NMR workflow for PEGylation analysis.
Conclusion
The structural characterization of PEGylated compounds is a complex task that often necessitates the use of multiple, complementary analytical techniques. ¹H NMR spectroscopy emerges as a particularly robust and quantitative method for determining the degree of PEGylation and confirming the structural integrity of the conjugate. When combined with the high-resolution mass information from MALDI-TOF MS and the size-based separation capabilities of SEC-MALS, researchers can achieve a comprehensive understanding of their PEGylated products, ensuring their quality and suitability for therapeutic applications. The choice of technique will ultimately depend on the specific information required, the nature of the sample, and the available instrumentation.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of m-PEG18-acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and minimizing environmental impact. This guide provides detailed procedures for the proper disposal of m-PEG18-acid, a methoxy-terminated polyethylene glycol with a carboxylic acid group. While polyethylene glycol (PEG) compounds are generally considered to have low toxicity and are often biodegradable, it is imperative to follow established safety protocols and institutional guidelines, as the specific properties and potential contaminants of any chemical can influence its hazard profile.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal process, a thorough understanding of the potential hazards and the required personal protective equipment (PPE) is essential. While a specific safety data sheet (SDS) for this compound was not found, data from similar PEG compounds suggest a low hazard level.[1][2] However, a cautious approach is always recommended in a laboratory setting.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. Inspect gloves prior to use and use proper glove removal technique.[2][3] |
| Eye/Face Protection | Use safety goggles with side-shields or other forms of eye protection. |
| Skin and Body Protection | Wear protective clothing, such as a lab coat, to prevent skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols may be generated, use a suitable respirator. |
General Hygiene Practices:
-
Avoid eating, drinking, or smoking in areas where chemicals are handled.
-
Wash hands thoroughly after handling.
-
Ensure that eyewash stations and safety showers are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, national, and regional regulations. It is often prudent to treat such specialized chemicals as special waste to be handled by a licensed disposal company.
Step 1: Evaluation and Containment
-
Consult the Safety Data Sheet (SDS): Always locate and carefully read the specific SDS for the this compound product you are using. The SDS will provide the most accurate information on hazards, handling, and disposal.
-
Assess for Contamination: Determine if the this compound waste is mixed with any hazardous materials. If it is contaminated with a substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.
-
For Spills: In the event of a spill, contain the material immediately. Use an inert absorbent material like sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal. Avoid letting the product enter drains.
Step 2: Labeling and Storage
-
Proper Labeling: Clearly label the waste container with "Waste this compound" and any other components in the mixture. If treated as hazardous waste, the container must be marked with the words “Hazardous Waste,” your facility's name and address, and the accumulation start date.
-
Secure Storage: Keep the waste container tightly sealed and store it in a cool, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. Containers should be stored upright to prevent leakage.
Step 3: Professional Disposal
-
Contact a Licensed Disposal Contractor: Arrange for the collection and disposal of the waste with a licensed chemical waste disposal company. This is the most common and recommended practice for chemical waste.
-
Follow Institutional Guidelines: Adhere to your organization's established procedures for chemical waste disposal. This may involve contacting your institution's Environmental Health and Safety (EHS) department for specific guidance.
Disposal of Empty Containers: Thoroughly empty all contents from the original container. The first rinse of the container should be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may include recycling or regular trash disposal.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps to determine the proper disposal route for this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
